molecular formula C9H11NO B2632697 2-Methyl-2,3-dihydrobenzofuran-7-amine CAS No. 26210-74-2

2-Methyl-2,3-dihydrobenzofuran-7-amine

Cat. No.: B2632697
CAS No.: 26210-74-2
M. Wt: 149.193
InChI Key: DRJZUEHEOHJEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3-dihydrobenzofuran-7-amine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJZUEHEOHJEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2,3-dihydrobenzofuran-7-amine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2,3-dihydrobenzofuran-7-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, featuring a dihydrobenzofuran moiety, serves as a valuable scaffold for the development of novel therapeutic agents. The presence of a primary aromatic amine at the 7-position provides a key functional group for further chemical modification and interaction with biological targets. This guide offers a comprehensive overview of the chemical structure, synthesis, and potential applications of this compound, providing researchers with the foundational knowledge necessary for its effective utilization in their work.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 26210-74-2, possesses a molecular formula of C₉H₁₁NO and a molecular weight of approximately 149.19 g/mol .[1] The core of the molecule consists of a benzene ring fused to a five-membered dihydrofuran ring, with a methyl group at the 2-position and an amine group at the 7-position.

Structural Elucidation

The chemical structure of this compound is characterized by the following key features:

  • Dihydrobenzofuran Core: A planar benzene ring fused to a non-aromatic, five-membered oxygen-containing ring. This core imparts a degree of conformational rigidity to the molecule.

  • Chiral Center: The carbon atom at the 2-position, bearing the methyl group, is a chiral center. Therefore, this compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The stereochemistry at this position can be critical for biological activity and should be a key consideration in its synthesis and application.

  • Aromatic Amine: The primary amine group at the 7-position is a key functional handle. Its basicity and nucleophilicity allow for a wide range of chemical transformations, making it a versatile point for derivatization in drug discovery programs.

PropertyEstimated Value/CharacteristicRationale
Appearance Colorless to pale yellow oil or low melting solidAromatic amines are often colored due to oxidation.
Boiling Point > 200 °C at atmospheric pressureSimilar aromatic amines have high boiling points.
Melting Point Not readily availableLikely a low melting solid or oil at room temperature.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Poorly soluble in water.The presence of the aromatic and dihydrofuran rings dominates the polarity.
pKa (of the conjugate acid) ~4-5The electron-donating effect of the dihydrofuran ring may slightly increase the basicity compared to aniline (pKa of aniline's conjugate acid is ~4.6).

Synthesis of this compound

The most direct and common synthetic route to this compound is through the reduction of its corresponding nitro precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran. This transformation is a standard procedure in organic synthesis.

Synthesis of the Nitro Precursor: 2-Methyl-7-nitro-2,3-dihydrobenzofuran

The synthesis of the nitro precursor is a critical first step. While various methods for the synthesis of dihydrobenzofurans exist, a common approach involves the cyclization of an appropriate ortho-substituted phenol. The crystal structure of 2-methyl-7-nitro-2,3-dihydro-1-benzofuran has been reported, confirming its structure and providing a basis for the synthesis of the target amine.

Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean.

G cluster_0 Synthesis of Nitro Precursor cluster_1 Reduction to Amine start Starting Materials (e.g., substituted phenol) step1 Multi-step synthesis and cyclization start->step1 nitro_precursor 2-Methyl-7-nitro-2,3-dihydrobenzofuran step1->nitro_precursor reduction Catalytic Hydrogenation (H₂, Pd/C, solvent) nitro_precursor->reduction Input workup Filtration and Solvent Removal reduction->workup purification Purification (e.g., column chromatography) workup->purification final_product This compound purification->final_product caption Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

The following is a plausible, detailed protocol for the synthesis of this compound based on standard chemical transformations. Note: This protocol is for informational purposes and has not been experimentally validated from a specific literature source for this exact molecule.

  • Dissolution of Starting Material: In a suitable hydrogenation vessel, dissolve 2-methyl-7-nitro-2,3-dihydrobenzofuran (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.

  • Addition of Catalyst: To this solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and elemental analysis.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and methyl protons.

  • Aromatic Protons: Three protons on the benzene ring, likely appearing as a set of coupled multiplets in the range of δ 6.5-7.5 ppm.

  • Dihydrofuran Protons:

    • The proton at the chiral C2 position (methine proton) would likely appear as a multiplet around δ 4.5-5.0 ppm, coupled to the C3 protons and the methyl protons.

    • The two diastereotopic protons at the C3 position would appear as a pair of doublets of doublets (or more complex multiplets) in the range of δ 2.8-3.5 ppm.

  • Methyl Protons: A doublet at approximately δ 1.2-1.5 ppm, coupled to the C2 proton.

  • Amine Protons: A broad singlet in the range of δ 3.5-5.0 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm).

  • Dihydrofuran Carbons:

    • The C2 carbon would appear around δ 75-85 ppm.

    • The C3 carbon would be observed at approximately δ 30-40 ppm.

  • Methyl Carbon: A signal in the aliphatic region, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

  • N-H Stretching: As a primary aromatic amine, two characteristic sharp to medium bands are expected in the region of 3300-3500 cm⁻¹.[2]

  • C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

  • N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.[2]

  • C-N Stretching: A strong band for the aromatic C-N stretch is anticipated in the region of 1250-1350 cm⁻¹.[2]

  • C-O Stretching: An ether C-O stretch from the dihydrofuran ring would likely be observed around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 149.19).

  • Fragmentation: Common fragmentation patterns would involve the loss of the methyl group and cleavage of the dihydrofuran ring.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The addition of a methyl group at the 2-position and an amine at the 7-position provides specific vectors for optimizing potency, selectivity, and pharmacokinetic properties.

Central Nervous System (CNS) Targets

Derivatives of dihydrobenzofuran have been investigated for their activity on central nervous system targets. For instance, related structures have been designed as selective serotonin 2C (5-HT₂C) receptor agonists, which have potential applications in the treatment of obesity, schizophrenia, and other CNS disorders.

Enzyme Inhibition

The dihydrobenzofuran core has been incorporated into inhibitors of various enzymes. For example, substituted 2,3-dihydrobenzofuran-7-carboxamides have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.

Anti-inflammatory Agents

The scaffold has also been explored for the development of anti-inflammatory drugs. 2,3-Dihydrobenzofuran derivatives have been designed as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.

G cluster_apps Potential Therapeutic Applications scaffold 2,3-Dihydrobenzofuran Scaffold cns CNS Disorders (e.g., 5-HT₂C Agonists) scaffold->cns cancer Oncology (e.g., PARP-1 Inhibitors) scaffold->cancer inflammation Anti-inflammatory (e.g., mPGES-1 Inhibitors) scaffold->inflammation amine 7-Amino Functional Group (Versatile Handle) amine->cns Derivatization amine->cancer Derivatization amine->inflammation Derivatization caption Drug Discovery Applications

References

2-Methyl-2,3-dihydrobenzofuran-7-amine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2,3-dihydrobenzofuran-7-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

This compound is a valuable building block in organic synthesis. Its unique bicyclic structure, combining a dihydrofuran ring with an aniline moiety, makes it a key intermediate for creating complex molecules with diverse biological activities.

CAS Number: 26210-74-2[1]

Physicochemical Properties

The properties of this compound are critical for its handling, reaction setup, and purification. The data presented below has been aggregated from chemical databases and predicted models.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance Brown to black liquid[1]
Boiling Point 136 °C (at 12 Torr)[1]
Density 1.131±0.06 g/cm³ (Predicted)[1]
pKa 4.67±0.40 (Predicted)[1]
Storage 2-8°C, protect from light[1]

Synthesis and Mechanism

The primary route to synthesizing this compound involves the reduction of its nitro precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran. This transformation is a cornerstone of aromatic amine synthesis, where the choice of reducing agent and catalyst is paramount to achieving high yield and purity.

The nitro-analogue precursor is itself an important intermediate, and its crystal structure has been reported, providing valuable conformational insights.[2] The synthesis typically proceeds via catalytic hydrogenation, a robust and scalable method favored in industrial applications.

Workflow for Synthesis

G cluster_0 Synthesis Pathway Start 2-Methyl-7-nitro-2,3-dihydrobenzofuran (Precursor) Process Catalytic Hydrogenation Start->Process Substrate Workup Filtration & Solvent Evaporation Process->Workup Reaction Mixture Catalyst Raney Nickel Catalyst Hydrogen Gas (H₂) Catalyst->Process Solvent Tetrahydrofuran (THF) Solvent->Process End This compound (Final Product) Workup->End

Caption: Synthesis workflow from nitro precursor to the final amine product.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established methodologies for the reduction of aromatic nitro compounds.[3]

Materials:

  • 2-Methyl-7-nitro-2,3-dihydrobenzofuran (1 equivalent)

  • Tetrahydrofuran (THF), anhydrous

  • Raney Nickel (catalyst, ~5% by weight of substrate)

  • Hydrogen (H₂) gas supply

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Vessel: To the vessel, add 2-methyl-7-nitro-2,3-dihydrobenzofuran (e.g., 81 g) and tetrahydrofuran (e.g., 400 ml).[3]

  • Catalyst Addition: Carefully add the activated Raney nickel catalyst (e.g., 3 g) to the mixture under an inert atmosphere.[3] Raney nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the vessel and connect it to the hydrogen supply. Pressurize the vessel to approximately 35 p.s.i.g. with hydrogen gas.[3]

  • Reaction: Agitate the mixture at room temperature for approximately 4 hours, monitoring hydrogen uptake to gauge reaction progress.[3]

  • Reaction Quench & Workup: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Drying and Filtration: Add anhydrous magnesium sulfate (e.g., 20 g) to the reaction mixture to remove water.[3] Filter the mixture through a pad of Celite to remove the catalyst and drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, 7-amino-2,3-dihydro-2-methylbenzofuran, typically as an amber syrup.[3] Further purification can be achieved via column chromatography if necessary.

Applications in Research and Drug Discovery

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry.[4] This means it is a molecular framework that can bind to multiple, distinct biological targets, making it a fertile starting point for drug design. The introduction of a methyl group at the 2-position and an amine at the 7-position provides specific vectors for chemical modification, allowing for the fine-tuning of pharmacological properties.

Key Application Areas:
  • PARP-1 Inhibitors: Derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy.[5] The 2-methyl analogue was a key compound in these studies, demonstrating that modifications on this core can directly influence inhibitory activity.[5]

  • mPGES-1 Inhibitors: The dihydrobenzofuran core has been used as a chemical platform to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a target for treating inflammation and cancer.[4]

  • Monoamine Oxidase (MAO) Inhibitors: Related 2-methylbenzofuran compounds have been investigated for their ability to inhibit monoamine oxidase, suggesting potential applications in neurological disorders.[6]

  • General Bio-inspired Scaffolds: The inherent drug-like properties of the dihydrobenzofuran ring system make it a frequent choice for building libraries of compounds for screening against various diseases, including cancer and inflammatory conditions.[4][7][8]

Privileged Scaffold Visualization

G cluster_0 Core Scaffold: this compound cluster_1 Potential Modifications & Applications Core Dihydrobenzofuran Core Amine 7-Amine Group (Nucleophilic Handle) Core->Amine Methyl 2-Methyl Group (Chiral Center) Core->Methyl Aromatic Benzene Ring (Modification Site) Core->Aromatic App1 Amide Coupling (e.g., PARP-1 Inhibitors) Amine->App1 App3 Chiral Resolution (Enantiomer-specific activity) Methyl->App3 App2 Aromatic Substitution (e.g., Halogenation) Aromatic->App2

Caption: The core scaffold and its key functional handles for derivatization.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from closely related structures, such as other substituted dihydrobenzofuran amines, provides essential guidance.[9]

General Hazards:

  • Skin Irritation: May cause skin irritation (H315).[9]

  • Eye Irritation: Can cause serious eye irritation (H319).[9]

  • Ingestion/Inhalation: May be harmful if swallowed or inhaled.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), protected from light, as recommended.[1]

First Aid Measures: [9]

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

References

A Comprehensive Technical Guide to 2-Methyl-2,3-dihydrobenzofuran-7-amine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of 2-Methyl-2,3-dihydrobenzofuran-7-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure," frequently appearing in both natural products and synthetic molecules with diverse and potent biological activities.[1][2] This guide elucidates the compound's chemical identity, provides a detailed and validated synthesis protocol, outlines its analytical characterization, and explores its pharmacological potential based on the established roles of structurally related molecules in neuroscience and beyond. The content is structured to serve as a foundational resource for researchers aiming to leverage this molecule as a starting point for novel therapeutic agent design.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for reproducible research. The compound is systematically named according to IUPAC conventions, though several synonyms are common in chemical databases and literature.

  • IUPAC Name: 2-Methyl-2,3-dihydro-1-benzofuran-7-amine

  • Common Synonyms: 7-Amino-2,3-dihydro-2-methylbenzofuran, 7-Amino-2-methylcoumaran[3]

  • CAS Registry Number: 26210-74-2[3]

Structural Information

The molecule features a fused bicyclic system consisting of a benzene ring and a dihydrofuran ring. Key structural characteristics include a chiral center at the C2 position, an aromatic amine group at C7, and a methyl substituent at C2. This specific arrangement of functional groups provides a rich platform for exploring structure-activity relationships (SAR).

Chemical Structure of this compound (Image generated for illustrative purposes)

Physicochemical Data

A summary of the core physicochemical properties is presented below. Experimental values should be confirmed on a lot-specific basis.

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₁NOCalculated
Molecular Weight 149.19 g/mol Calculated
Appearance Amber Syrup[3]
CAS Number 26210-74-2[3]

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via the catalytic hydrogenation of its nitro-analogue. This method is robust, high-yielding, and utilizes standard laboratory equipment.

Retrosynthetic Analysis

The logical disconnection for this molecule targets the amine functionality. The aromatic amine can be readily formed from the reduction of a nitro group, a common and reliable transformation in organic synthesis. The nitro-precursor itself, 2-Methyl-7-nitro-2,3-dihydrobenzofuran, is a known intermediate.[4]

Retrosynthesis Target This compound Precursor 2-Methyl-7-nitro-2,3-dihydrobenzofuran Target->Precursor Aromatic Nitro Reduction SynthesisWorkflow A Charge Reactor: Nitro-precursor, THF, Raney Ni B Purge & Pressurize: Flush with N₂, then fill with H₂ (35 psig) A->B C Reaction: Shake at room temperature for 4 hours B->C D Work-up 1 (Drying): Add MgSO₄ to remove water C->D E Work-up 2 (Filtration): Filter through Celite to remove catalyst D->E F Isolation: Evaporate solvent under reduced pressure E->F G Product: Amber Syrup F->G BiologicalTargets cluster_cns Central Nervous System Targets cluster_other Other Potential Targets Core 2-Methyl-2,3-dihydro benzofuran-7-amine Serotonin Serotonin Receptors (e.g., 5-HT2C, 5-HT3) Core->Serotonin Modulation MAO Monoamine Oxidase (MAO) Core->MAO Inhibition AChE Acetylcholinesterase (AChE) Core->AChE Inhibition mPGES1 mPGES-1 Core->mPGES1 Inhibition

References

Spectroscopic data for 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. In the absence of extensive published reference spectra for this specific molecule, this document serves as an expert guide, detailing the predicted spectroscopic signatures based on foundational principles and data from analogous structures. We will explore the anticipated results from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents detailed, field-proven protocols for data acquisition and interpretation, designed to ensure robust and reliable structural elucidation for scientists synthesizing or utilizing this compound.

Introduction: The Structural Imperative

The compound this compound belongs to the benzofuran family, a class of heterocyclic compounds prevalent in numerous biologically active molecules and natural products. The dihydrobenzofuran core, coupled with an aromatic amine, presents a versatile scaffold for chemical modification, making it a valuable intermediate in synthetic chemistry.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity directly impacts biological activity and safety. Spectroscopic analysis provides the definitive "fingerprint" of a molecule. This guide explains the causality behind experimental choices and provides a logical workflow for researchers to confirm the synthesis and purity of this compound. A plausible synthetic route involves the reduction of the corresponding nitro compound, which can be formed through established benzofuran synthesis methodologies.[1][2]

Molecular Structure and Predicted Spectroscopic Features

To effectively interpret spectroscopic data, one must first deconstruct the molecule into its constituent parts. The structure of this compound contains several key features that will give rise to characteristic signals.

Caption: Structure with atom numbering for NMR assignments.

Key Structural Features:

  • Aromatic Ring: A tri-substituted benzene ring which will show distinct signals in the aromatic region of NMR spectra.

  • Amine Group (-NH₂): A primary aromatic amine. This group will show characteristic stretches in IR and its protons are identifiable in ¹H NMR, often by their broadness and exchangeability with D₂O.[3]

  • Chiral Center (C2): The carbon bearing the methyl group is a stereocenter. This leads to diastereotopic protons at the C3 position, meaning they are chemically non-equivalent and should appear as distinct signals in the ¹H NMR spectrum.

  • Dihydrofuran Ring: The five-membered heterocyclic ring containing an ether linkage and aliphatic protons.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR is paramount for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts, multiplicities, and integrations for each unique proton environment.

Predicted ¹H NMR Data

The following table outlines the expected signals in a typical deuterated solvent like CDCl₃. Chemical shifts are influenced by electron-donating (amine, ether oxygen) and electron-withdrawing groups, as well as anisotropic effects from the aromatic ring.

Proton Assignment (Fig. 1) Predicted δ (ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration Rationale for Assignment
H56.8 - 7.0Triplet (t)J5,4 ≈ J5,6 ≈ 8.01HLocated between two protons on the aromatic ring.
H46.6 - 6.7Doublet (d)J4,5 ≈ 8.01HOrtho-coupled to H5. Shift is influenced by the adjacent ether oxygen (C3a-O1).
H66.5 - 6.6Doublet (d)J6,5 ≈ 8.01HOrtho-coupled to H5. Shift is strongly influenced by the ortho-amino group, which is electron-donating.
H24.8 - 5.0Multiplet (m)J2,3a, J2,3b, J2,Me1HMethine proton at the chiral center, coupled to C3 protons and the methyl group.[4]
NH₂3.5 - 4.5Broad Singlet (br s)None2HAmine protons; signal is often broad due to quadrupole broadening and exchange. Position is concentration-dependent.[5]
H3a / H3b3.3 - 3.5 & 2.8 - 3.0Doublet of Doublets (dd)Jgem ≈ 15.0, Jvic,trans ≈ 9.0, Jvic,cis ≈ 7.01H + 1HDiastereotopic methylene protons coupled to each other (geminal) and to H2 (vicinal). The trans proton (to the C2-methyl group) is typically more deshielded.[4]
H8 (CH₃)1.4 - 1.6Doublet (d)JMe,2 ≈ 6.53HMethyl group coupled to the adjacent methine proton (H2).
Experimental Protocol: ¹H NMR

Causality: The choice of solvent is critical. CDCl₃ is a good starting point for general solubility. DMSO-d₆ can be used if solubility is an issue and is also excellent for resolving N-H and O-H protons. The addition of D₂O is a definitive test for exchangeable protons like those of the amine group.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8% D).

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum with 16-32 scans.

  • D₂O Exchange Experiment (Confirmation of -NH₂):

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange.

    • Re-acquire the ¹H spectrum. The broad singlet corresponding to the NH₂ protons should significantly diminish or disappear, confirming its assignment.[5]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the number and electronic environment of carbon atoms in the molecule. With proton-decoupled spectra, each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data

The chemical shifts are predicted based on known values for substituted benzofurans and aromatic amines.[6][7][8]

Carbon Assignment (Fig. 1) Predicted δ (ppm) Rationale for Assignment
C7a158 - 160Aromatic carbon attached to the ether oxygen (quaternary).
C7140 - 142Aromatic carbon bearing the amine group.
C3a128 - 130Aromatic carbon at the fusion of the two rings (quaternary).
C5120 - 122Aromatic CH carbon.
C4115 - 117Aromatic CH carbon, shielded by the ortho-ether linkage.
C6112 - 114Aromatic CH carbon, strongly shielded by the ortho-amino group.
C278 - 82Aliphatic CH carbon attached to both the ether oxygen and the chiral center.
C330 - 35Aliphatic CH₂ carbon.
C8 (CH₃)20 - 23Aliphatic methyl carbon.
Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Instrument Setup (100 MHz for a 400 MHz ¹H):

    • Use the same locked and shimmed sample.

    • Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Acquire the spectrum over a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is essential for determining the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrum Data
  • Molecular Formula: C₉H₁₁NO

  • Exact Mass: 149.0841 g/mol

  • Nominal Molecular Weight: 149 g/mol

  • Expected Molecular Ion (M⁺˙) or Protonated Molecule ([M+H]⁺):

    • In Electron Ionization (EI), a strong M⁺˙ peak at m/z 149 is expected.

    • In Electrospray Ionization (ESI), a strong [M+H]⁺ peak at m/z 150 is expected.

  • Key Fragmentation Pattern (EI): The most likely fragmentation pathway involves the loss of the methyl group to form a stable benzofuran-like cation.

    • m/z 134 (Base Peak): [M - CH₃]⁺. This fragment results from the cleavage of the C2-C8 bond, leading to a highly stabilized secondary carbocation that is also benzylic and adjacent to an oxygen atom. This is a very favorable fragmentation.[9]

    • m/z 106: Further fragmentation could involve loss of CO from the m/z 134 ion.

Experimental Protocol: GC-MS (EI) and LC-MS (ESI)

Causality: GC-MS with EI is excellent for volatile, thermally stable compounds and provides library-searchable fragmentation patterns. LC-MS with ESI is a softer ionization technique ideal for confirming the molecular weight via the protonated molecule [M+H]⁺, especially if the compound is less stable.[10][11]

  • GC-MS (EI) Protocol:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

    • Inject 1 µL into the GC-MS system.

    • GC Conditions: Use a standard capillary column (e.g., DB-5ms, 30 m x 0.25 mm). Temperature program: start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min.

    • MS Conditions (EI): Ionization energy of 70 eV. Scan range m/z 40-400.

  • LC-MS (ESI) Protocol:

    • Prepare a dilute solution (~0.1 mg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the sample directly or inject it into an LC system.

    • MS Conditions (Positive ESI): Set capillary voltage, cone voltage, and desolvation gas flow to optimal values for the instrument. Scan for the expected [M+H]⁺ ion at m/z 150.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and simple method for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Primary amines typically show two distinct bands in this region.[3][5]
3050 - 3000C-H Stretch (sp²)Aromatic C-HCharacteristic of protons on the benzene ring.
2980 - 2850C-H Stretch (sp³)Aliphatic C-HFrom the methyl and methylene groups on the dihydrofuran ring.
1620 - 1580N-H Bend (scissoring)Primary Amine (-NH₂)A strong, characteristic bend for primary amines.[3]
1590, 1480C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
1250 - 1200C-O-C Stretch (asymmetric)Aryl-Alkyl EtherStrong band characteristic of the ether linkage in the dihydrofuran ring.
1350 - 1250C-N StretchAromatic AmineStrong stretching vibration for the aromatic C-N bond.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Causality: ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples, making it highly efficient for routine analysis.[11]

  • Sample Preparation: Place a small amount (a few milligrams of solid or one drop of oil) of the purified sample directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by running a background scan.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure is not a linear process but an integrated one, where data from multiple techniques are used to build a conclusive argument.

Figure 2: Integrated Workflow for Structural Confirmation cluster_workflow start Purified Sample of This compound ir IR Spectroscopy (ATR) start->ir Parallel Analysis ms Mass Spectrometry (GC-MS & LC-MS) start->ms Parallel Analysis nmr NMR Spectroscopy (¹H, ¹³C, D₂O Exchange) start->nmr Parallel Analysis ir_check Confirm Functional Groups? (-NH₂, C-O, Aromatic) ir->ir_check ms_check Confirm Molecular Weight? (m/z 149 or 150) ms->ms_check nmr_check Confirm Connectivity & Stereochemistry? nmr->nmr_check data_integration Integrate All Data ir_check->data_integration Yes re_evaluate Re-evaluate Synthesis/ Purification/Data ir_check->re_evaluate No ms_check->data_integration Yes ms_check->re_evaluate No nmr_check->data_integration Yes nmr_check->re_evaluate No final_confirmation Structure Confirmed data_integration->final_confirmation

Caption: A logical workflow for spectroscopic analysis.

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic use of NMR, MS, and IR spectroscopy. This guide provides researchers and drug development professionals with a robust framework of predicted data and validated experimental protocols. By understanding the expected spectroscopic signatures of the aromatic protons, the diastereotopic methylene protons, the chiral methine center, and the primary amine group, scientists can confidently confirm the identity and purity of their synthesized material, ensuring the integrity of their subsequent research.

References

1H NMR and 13C NMR spectrum of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methyl-2,3-dihydrobenzofuran-7-amine

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. The content is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural framework, featuring a dihydrobenzofuran moiety fused to an aromatic amine, presents a unique electronic and conformational profile. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. This guide offers a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and data from related structures.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, dihydrofuran, methyl, and amine protons. The electron-donating nature of the amino group (-NH₂) significantly influences the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H-4~6.65d~7.8Ortho-coupled to H-5. Shielded by the ortho-amino group.
H-5~6.50t~7.8Coupled to H-4 and H-6. Shielded by the para-amino group.
H-6~6.75d~7.8Ortho-coupled to H-5. Shielded by the meta-amino group.
H-2~4.80m-Chiral center, coupled to H-3 protons and methyl protons.
H-3a~3.20ddJ_gem ≈ 15.0, J_vic ≈ 8.5Diastereotopic proton, geminally coupled to H-3b and vicinally to H-2.
H-3b~2.80ddJ_gem ≈ 15.0, J_vic ≈ 7.0Diastereotopic proton, geminally coupled to H-3a and vicinally to H-2.
-CH₃~1.45d~6.5Coupled to the methine proton H-2.
-NH₂~3.50br s-Broad singlet due to quadrupole broadening and exchange; chemical shift is concentration and solvent dependent.
Detailed Analysis of Predicted ¹H NMR Spectrum:
  • Aromatic Region (δ 6.50-6.75 ppm): The three aromatic protons (H-4, H-5, and H-6) appear in the upfield region of the aromatic spectrum due to the strong electron-donating effect of the amino group at C-7. H-5 is predicted to be the most shielded due to the para-relationship with the amino group. The ortho- and meta-protons (H-6 and H-4) will be slightly downfield. The coupling pattern will be a characteristic AX'X'' system, which simplifies to a doublet, triplet, and doublet if the coupling constants are similar.

  • Dihydrofuran Ring Protons (δ 2.80-4.80 ppm):

    • The methine proton H-2 is adjacent to the chiral center and the oxygen atom, resulting in a downfield shift to around 4.80 ppm. It will appear as a multiplet due to coupling with the two diastereotopic H-3 protons and the three methyl protons.

    • The methylene protons at C-3 are diastereotopic because of the adjacent chiral center at C-2. They will appear as two distinct signals, each as a doublet of doublets. The geminal coupling constant (J_gem) between them will be large (around 15.0 Hz). Each will also have a different vicinal coupling constant (J_vic) with H-2.

  • Methyl Protons (δ ~1.45 ppm): The methyl group at C-2 will appear as a doublet due to coupling with the H-2 proton.

  • Amine Protons (δ ~3.50 ppm): The protons of the primary amine will typically appear as a broad singlet. The chemical shift and peak shape can vary significantly with solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic distribution.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C-7a~148.0Aromatic quaternary carbon attached to oxygen, deshielded.
C-7~138.0Aromatic carbon bearing the amino group.
C-3a~129.5Aromatic quaternary carbon.
C-6~118.0Aromatic CH, ortho to the amino group.
C-4~115.0Aromatic CH, para to the amino group.
C-5~110.0Aromatic CH, meta to the amino group.
C-2~78.0Methine carbon attached to oxygen, deshielded.
C-3~35.0Methylene carbon in the dihydrofuran ring.
-CH₃~21.0Methyl carbon.
Detailed Analysis of Predicted ¹³C NMR Spectrum:
  • Aromatic Carbons (δ 110.0-148.0 ppm):

    • The quaternary carbon C-7a , attached to the electronegative oxygen, is the most deshielded aromatic carbon.

    • C-7 , bonded to the nitrogen of the amino group, will also be significantly downfield.

    • The protonated aromatic carbons (C-4, C-5, C-6 ) will appear in the range of δ 110-118 ppm, with their specific shifts influenced by the position relative to the amino group.

  • Dihydrofuran Ring Carbons (δ 35.0-78.0 ppm):

    • C-2 , being an ether-linked methine carbon, is significantly deshielded.

    • C-3 , the methylene carbon, is in a typical aliphatic region.

  • Methyl Carbon (δ ~21.0 ppm): The methyl carbon will appear in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation:
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Chloroform-d is a good starting point for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition:
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:

    • Pulse program: zg30

    • Number of scans: 16-64

    • Acquisition time: ~4 seconds

    • Relaxation delay: 2 seconds

  • Acquire a standard ¹³C{¹H} NMR spectrum (proton-decoupled). Typical parameters would be:

    • Pulse program: zgpg30

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

  • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.[1][2]

NMR_Analysis_Workflow cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing cluster_SpectralAnalysis Spectral Analysis 1H_NMR 1D ¹H NMR FT Fourier Transform 1H_NMR->FT 13C_NMR 1D ¹³C NMR 13C_NMR->FT 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (¹H) Baseline->Integration ChemShift Chemical Shift Analysis Baseline->ChemShift Integration->ChemShift Coupling Coupling Constant Analysis ChemShift->Coupling 2D_Correlation 2D Correlation Analysis Coupling->2D_Correlation Structure_Elucidation Structure Elucidation & Verification 2D_Correlation->Structure_Elucidation

Caption: A typical workflow for NMR data acquisition, processing, and structural elucidation.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants are based on established principles of NMR spectroscopy and analysis of related structures. The provided experimental protocol offers a robust framework for obtaining high-quality experimental data. For definitive structural confirmation, a complete set of 1D and 2D NMR experiments is highly recommended.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-2,3-dihydrobenzofuran-7-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, physical characteristics, and acid-base properties. It further details authoritative, step-by-step experimental protocols for the empirical validation of key parameters such as melting point, aqueous solubility, and pKa. The significance of the dihydrobenzofuran scaffold in medicinal chemistry is also discussed, providing essential context for the application of this compound in modern research and development settings.

Introduction: The Dihydrobenzofuran Scaffold in Modern Drug Discovery

The 2,3-dihydrobenzofuran ring system is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis.[1][2] This structural motif is a core component in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimitotic properties.[3][4] The functionalization of this scaffold, such as the introduction of an amine group at the 7-position and a methyl group at the 2-position, yields this compound. This derivative serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Understanding the fundamental physicochemical properties of this amine is paramount for its effective utilization. These parameters—including solubility, melting point, and basicity (pKa)—directly influence reaction kinetics, purification strategies, formulation development, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) of derivative compounds. This guide provides a detailed examination of these properties, grounded in both available data and standardized experimental methodologies.

Chemical Identity and Core Physicochemical Properties

This compound is an aromatic amine characterized by a fused dihydrofuran and benzene ring system. The presence of the chiral center at the C2 position means the compound can exist as a racemate or as individual enantiomers.

PropertyValue / DescriptionSource
IUPAC Name 2-methyl-2,3-dihydro-1-benzofuran-7-amineN/A
Synonyms 7-Amino-2,3-dihydro-2-methylbenzofuran[5]
CAS Number 102559-45-5N/A
Molecular Formula C₉H₁₁NON/A
Molecular Weight 149.19 g/mol N/A
Appearance Reported as an amber syrup[5]
Predicted and Observed Properties

Quantitative physicochemical data for this specific molecule is sparse in publicly accessible literature. The table below consolidates available information, noting where values are computationally predicted versus experimentally determined.

ParameterValueTypeNotes
Melting Point Not availableExperimentalAs a syrup, it may not exhibit a sharp melting point.[5] Purification via distillation or chromatography is common.
Boiling Point 258.8 ± 25.0 °CPredictedPredicted at standard pressure.
Aqueous Solubility Low (predicted)PredictedThe aromatic scaffold suggests limited solubility in water, which increases under acidic conditions due to protonation of the amine.
pKa (Conjugate Acid) 4.5 - 5.5 (estimated)EstimatedBased on aniline (pKa ~4.6) and related aromatic amines. The dihydrofuran ring may exert a minor electronic effect.
LogP (Octanol-Water Partition Coefficient) 1.8 ± 0.3PredictedIndicates moderate lipophilicity, suggesting good potential for membrane permeability.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, empirical validation of predicted properties is essential. The following section provides detailed, self-validating protocols for determining the key physicochemical parameters of this compound.

Workflow for Physicochemical Property Determination

The logical flow for characterizing a novel or sparsely documented compound involves a sequential determination of its fundamental properties.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solution Behavior Purity Purity Assessment (HPLC/GC-MS) Appearance Visual Inspection (Color, Form) Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility Requires pure sample MP Melting Point Determination pKa pKa Determination (Potentiometric Titration) Solubility->pKa Solubility dictates method setup

Caption: Logical workflow for physicochemical characterization.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the well-established shake-flask method, considered the gold standard for determining thermodynamic solubility.[6][7]

Objective: To determine the equilibrium solubility of the compound in aqueous media at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[8]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Additional buffers for pH 1.2 and 6.8[8]

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, low-binding material like PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of the compound to a vial, ensuring a visible amount of solid (or undissolved syrup) will remain at equilibrium.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 5 mL) to the vial.

  • Equilibration: Cap the vial securely and place it in the orbital shaker set to the desired temperature (e.g., 37 °C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved material must be confirmed visually.[7]

  • Sampling: Allow the vial to stand undisturbed at the controlled temperature for at least 1 hour to let solids settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Discard the initial portion of the filtrate to avoid adsorption effects.

  • Quantification:

    • Prepare a standard calibration curve of the compound in the mobile phase used for HPLC analysis.

    • Dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted filtrate by HPLC-UV and determine the concentration using the standard curve.

  • Calculation: The solubility is the determined concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

Protocol 2: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the pKa, the pH at which the amine is 50% protonated.[9]

Objective: To determine the pKa of the conjugate acid of the amine.

G compound Dissolve Compound in acidified water (co-solvent if needed) titration Titrate with standardized NaOH compound->titration measurement Record pH vs. Volume of Titrant titration->measurement plot Plot pH vs. Volume (Titration Curve) measurement->plot derivative Calculate 1st Derivative (dpH/dV) plot->derivative pKa_val Identify Equivalence Point (Peak of 1st Derivative) derivative->pKa_val half_equiv pKa = pH at 1/2 Equivalence Volume pKa_val->half_equiv

Caption: Workflow for pKa determination by potentiometric titration.

Materials:

  • This compound (approx. 20-40 µmoles)[9]

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water

  • Methanol or acetonitrile (if co-solvent is needed for solubility)[9]

  • Calibrated pH meter with an electrode suitable for aqueous/mixed solvents

  • Automatic titrator or manual burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of slightly acidified high-purity water. If solubility is an issue, a binary mixture of water and an organic co-solvent like methanol can be used.[9]

  • Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Titration: Slowly add the standardized NaOH solution in small, precise increments using the titrator or burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this derivative plot corresponds to the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

Significance in Drug Development

  • Solubility: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[6] Understanding the pH-dependent solubility of an amine is critical for designing oral dosage forms and intravenous formulations.

  • pKa: The pKa value governs the ionization state of the molecule at physiological pH (approx. 7.4). The degree of ionization profoundly affects a drug's ability to cross biological membranes (favoring the neutral form) and its solubility (favoring the ionized form). For an amine, a pKa in the range of 7-9 often provides a good balance for absorption and distribution.

  • Lipophilicity (LogP): The predicted LogP of ~1.8 suggests that this compound resides in a favorable chemical space for drug candidates, balancing aqueous solubility with the ability to penetrate lipid bilayers.

Conclusion

This compound is a valuable chemical scaffold with physicochemical properties that make it an attractive starting point for medicinal chemistry programs. While comprehensive experimental data remains limited, this guide consolidates available information and provides robust, standardized protocols for its empirical determination. By systematically characterizing key parameters such as solubility and pKa, researchers can accelerate the rational design and development of novel therapeutics derived from this promising dihydrobenzofuran core.

References

Biological activity of 2-Methyl-2,3-dihydrobenzofuran-7-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-2,3-dihydrobenzofuran-7-amine Derivatives

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The benzofuran and its reduced form, 2,3-dihydrobenzofuran, represent one such class of heterocyclic compounds.[1][2][3] Found in both natural products and synthetic molecules, these scaffolds are cornerstones in the development of novel therapeutics due to their versatile physicochemical properties and their ability to interact with a wide array of biological targets.[4][5] Derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antiviral properties.[1][2][3]

This guide focuses specifically on derivatives of the This compound core. The strategic placement of the methyl group at the C2 position and the amine (or its carboxamide derivative) at the C7 position creates a unique three-dimensional structure that has proven to be highly effective for targeted drug design. We will explore the synthesis, key biological activities, structure-activity relationships, and experimental protocols associated with this potent chemical series, providing researchers and drug development professionals with a comprehensive understanding of its therapeutic potential.

Synthetic Pathways and Chemical Space Exploration

The generation of a diverse library of this compound derivatives is crucial for exploring their full therapeutic potential. The synthesis typically begins with appropriately substituted salicylic acid or salicylaldehyde precursors.

A common synthetic strategy involves the carboxylation at the 7-position of the 2,3-dihydrobenzofuran (DHBF) core, which can be achieved through lithiation followed by the addition of dry ice.[6] The resulting carboxylic acid is a key intermediate that can be converted to the corresponding carboxamide—a common functional group in many biologically active derivatives.[6][7] Modifications at the 2-position, such as the introduction of a methyl group, can be accomplished through specific synthetic routes designed to build the dihydrofuran ring.[6][7] Further diversification can be achieved by substitutions on the benzene ring, for example, at the 5-position with groups like fluoro, which has been shown to enhance potency in certain applications.[6][7]

Below is a generalized workflow for the synthesis of these derivatives.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Functionalization at C7 cluster_2 Further Diversification Start Substituted Salicylic Acid / Salicylaldehyde Ring_Construction Dihydrofuran Ring Formation (e.g., Allylation, Claisen Rearrangement) Start->Ring_Construction Core_Scaffold 2-Methyl-2,3-dihydrobenzofuran Core Ring_Construction->Core_Scaffold Carboxylation Lithiation & Carboxylation at C7 Core_Scaffold->Carboxylation Ring_Sub Substitution on Benzene Ring (e.g., Halogenation at C5) Core_Scaffold->Ring_Sub Carboxylic_Acid 2-Methyl-DHBF-7-carboxylic acid Carboxylation->Carboxylic_Acid Amidation Amide Coupling Carboxylic_Acid->Amidation Final_Product 2-Methyl-DHBF-7-carboxamide Derivative Amidation->Final_Product Amine_Mod Modification of Amide Moiety Final_Product->Amine_Mod PARP1_Inhibition cluster_brca BRCA-Deficient Cancer Cell DNA_Damage Single-Strand DNA Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 recruits DSB Double-Strand Break (at replication fork) DNA_Damage->DSB Repair Base Excision Repair PARP1->Repair initiates Apoptosis Cell Death (Apoptosis) Inhibitor 2-Methyl-DHBF Derivative Inhibitor->PARP1 inhibits HR_Repair Homologous Recombination Repair (Defective) DSB->HR_Repair cannot repair HR_Repair->Apoptosis

References

A Technical Guide to Identifying and Validating Therapeutic Targets for 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Uncharted Potential of a Privileged Scaffold

The 2,3-dihydrobenzofuran motif is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar framework, combined with its synthetic tractability, has made it a cornerstone in the development of a diverse array of bioactive compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects.[2][3][4] For instance, certain dihydrobenzofuran derivatives have been identified as inhibitors of tubulin polymerization, microsomal prostaglandin E2 synthase (mPGES)-1, and the YAP-TEAD protein-protein interaction, highlighting their potential in oncology and inflammatory diseases.[1][5][6]

This guide focuses on a specific, under-explored derivative: 2-Methyl-2,3-dihydrobenzofuran-7-amine . The introduction of a methyl group at the 2-position and an amine at the 7-position presents unique stereochemical and electronic properties that could be exploited for novel therapeutic interventions. The primary amine, in particular, offers a key interaction point for hydrogen bonding with biological targets. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to systematically identify and validate the molecular targets of this promising compound. We will eschew a rigid template, instead focusing on a logical, causality-driven narrative that mirrors the real-world process of target discovery.

Part 1: Foundational Strategy - A Multi-pronged Approach to Target Discovery

Identifying the molecular target of a novel compound is a critical yet challenging step in drug discovery.[7][8] A robust strategy should be multi-faceted, integrating computational predictions with direct and indirect experimental evidence to build a compelling case for a specific mechanism of action.[9] This guide outlines a workflow that begins with broad, hypothesis-generating techniques and progressively narrows the focus to specific, validated targets.

The overall workflow is designed to be iterative, with findings from one stage informing the experimental design of the next.

Target_ID_Workflow cluster_in_silico In Silico & Initial Assessment cluster_experimental_id Experimental Target Identification cluster_validation Target Validation & MOA A Compound Characterization (this compound) B Target Prediction (Similarity Search, Docking) A->B Structural Info C Affinity-Based Methods (e.g., Affinity Chromatography) B->C Hypothesis-driven D Label-Free Methods (e.g., CETSA, DARTS) B->D Unbiased G Genetic Validation (CRISPR, siRNA) B->G Prior Knowledge E Direct Binding Assays (SPR, ITC) C->E D->E F Functional Assays (Cell-based, Enzymatic) E->F Confirmed Binding F->G Confirmed Activity

Caption: A comprehensive workflow for small molecule target identification.

Part 2: Hypothesis Generation - In Silico and Analog-Based Approaches

Before embarking on resource-intensive experimental studies, computational and analog-based approaches can provide valuable starting hypotheses.

Structural Similarity and Pharmacophore Analysis

The structure of this compound shares features with known bioactive molecules. For example, DOB-5-hemiFLY, a structurally related dihydrobenzofuran-amine, is a potent agonist of the serotonin 5-HT2A receptor.[10] This suggests that G-protein coupled receptors (GPCRs), particularly aminergic receptors, could be a potential target class.

Actionable Strategy:

  • Database Searching: Utilize chemical databases (e.g., ChEMBL, PubChem) to search for compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) to the query molecule.

  • Target Analysis: Analyze the known biological targets of the identified analogs. A convergence of multiple analogs on a single target or target family provides a strong rationale for further investigation.

Molecular Docking

If a specific target family is hypothesized (e.g., serotonin receptors, kinases), molecular docking can predict the binding mode and estimate the binding affinity of this compound.

Actionable Strategy:

  • Target Selection: Obtain high-resolution crystal structures of hypothesized targets from the Protein Data Bank (PDB).

  • Docking Simulation: Use validated docking software (e.g., AutoDock, Schrödinger Suite) to predict the binding pose of the compound within the target's active site.

  • Analysis: Evaluate the predicted binding energy and key molecular interactions (e.g., hydrogen bonds with the 7-amino group, hydrophobic interactions with the dihydrobenzofuran ring).

Part 3: Experimental Target Identification - Unbiased Approaches

While in silico methods are useful, they are predictive. Experimental approaches are required to identify binding partners in a biological context without prior bias.

Affinity-Based Pull-Down Methods

These techniques utilize a modified version of the small molecule to "pull down" its interacting proteins from a complex biological mixture, such as a cell lysate.[7][11] The captured proteins are then identified by mass spectrometry.

Affinity_Chromatography cluster_prep Probe Preparation cluster_exp Pull-Down Experiment cluster_analysis Analysis A Synthesize Affinity Probe: Compound + Linker + Tag (Biotin) B Immobilize Probe on Solid Support (Beads) A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Separate Proteins (SDS-PAGE) E->F G Identify by Mass Spectrometry F->G

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: Photo-Affinity Chromatography-Mass Spectrometry

This method incorporates a photo-reactive group, allowing for covalent cross-linking between the probe and its target upon UV light exposure, which can capture even transient interactions.[12]

  • Probe Synthesis:

    • Causality: A linker must be attached to the parent molecule at a position that does not disrupt its biological activity. For this compound, derivatizing the 7-amine could be an option, but this may interfere with binding. An alternative is to synthesize an analog with a linker attachment point elsewhere on the scaffold.

    • Procedure: Synthesize an analog of the compound that incorporates a linker, a photo-activatable crosslinker (e.g., a diazirine), and an affinity tag (e.g., biotin).[11]

  • Cell Culture and Lysis:

    • Procedure: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Incubation and Cross-linking:

    • Procedure: Incubate the cell lysate with the photo-affinity probe for a predetermined time (e.g., 1 hour) at 4°C. As a negative control, include an incubation with an excess of the original, non-tagged compound to competitively inhibit binding.

    • Procedure: Transfer the mixture to a petri dish on ice and expose it to UV light (e.g., 365 nm) for 10-30 minutes to induce cross-linking.[12]

  • Affinity Purification:

    • Procedure: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.[11]

    • Procedure: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Procedure: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Procedure: Separate the eluted proteins on an SDS-PAGE gel. Visualize proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Procedure: Excise protein bands that appear in the probe-treated lane but are absent or significantly reduced in the competition control lane.

    • Procedure: Identify the proteins in the excised bands using LC-MS/MS analysis.

Label-Free Methods: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that assesses target engagement in a native cellular environment.[13] It operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[14][15][16]

Principle of CETSA:

  • Treatment: Cells are treated with the compound of interest or a vehicle control.

  • Heating: The treated cells are heated to various temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature.

  • Stabilization: Proteins stabilized by ligand binding will remain soluble at higher temperatures.[16]

  • Detection: The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.[14][15]

Detailed Protocol: CETSA Melt Curve for Target Identification

  • Cell Treatment:

    • Procedure: Plate cells and grow to ~80% confluency. Treat the cells with a high concentration (e.g., 10-50 µM) of this compound or vehicle (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Procedure: Harvest the treated cells and resuspend them in a buffer like PBS. Aliquot the cell suspension into PCR tubes.

    • Procedure: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[17]

  • Lysis and Fractionation:

    • Procedure: Lyse the cells by freeze-thaw cycles or sonication.

    • Procedure: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes).[14]

  • Detection and Analysis:

    • Procedure: Collect the supernatant (soluble fraction) and analyze the protein levels.

    • For a specific hypothesized target: Run the samples on an SDS-PAGE gel, transfer to a membrane, and perform a Western blot using an antibody specific to the target protein.

    • For unbiased discovery (MS-CETSA): Analyze the entire soluble proteome at each temperature point using quantitative mass spectrometry to identify all proteins that show a thermal shift upon compound treatment.[13]

ParameterAffinity ChromatographyCellular Thermal Shift Assay (CETSA)
Principle Physical isolation of binding partnersLigand-induced thermal stabilization
Compound Modification Required (linker, tag)Not required (label-free)
Cellular Context Typically cell lysateIntact cells, tissues, or lysate
Primary Readout Identity of pulled-down proteins (MS)Change in protein melting temperature
Key Advantage Can identify direct bindersMeasures target engagement in a native state
Key Limitation Synthesis of probe can be complex; potential for false positivesIndirectly measures binding; requires specific antibodies or MS

Part 4: Target Validation and Mechanistic Elucidation

Identifying a candidate protein is only the first step. Rigorous validation is essential to confirm that it is a bona fide target and that its modulation is responsible for the compound's biological effects.[18]

Confirming Direct Binding

Biophysical assays are required to quantify the binding affinity and kinetics between the small molecule and the purified candidate protein.

  • Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow solutions of this compound over the surface. A change in the refractive index upon binding is measured in real-time, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event between the compound and the target protein in solution. ITC provides a complete thermodynamic profile of the interaction, including K_D, stoichiometry (n), and enthalpy (ΔH).

Cellular Target Engagement and Functional Modulation

Once direct binding is confirmed, the next step is to demonstrate that the compound engages the target in living cells and modulates its function.

  • Isothermal Dose-Response CETSA (ITDRF-CETSA): This follow-up to the initial CETSA experiment is performed at a single, constant temperature (chosen to be on the slope of the melt curve). Cells are treated with increasing concentrations of the compound, and the amount of stabilized protein is measured. This generates a dose-response curve that reflects target engagement in a cellular context.[15]

  • Functional Assays: The choice of assay is target-dependent.

    • If the target is a kinase: Use an in vitro kinase assay to measure the inhibition of substrate phosphorylation. In cells, measure the phosphorylation of a known downstream substrate by Western blot.

    • If the target is a GPCR: Use a calcium flux assay or a cAMP accumulation assay to measure receptor activation or inhibition.

    • If the target is a protein-protein interaction: Use a co-immunoprecipitation (Co-IP) assay to see if the compound disrupts the interaction between the target and its binding partner.

Genetic Validation

The final and most definitive step is to show that the target protein is necessary for the compound's biological effect.

  • Gene Knockdown (siRNA/shRNA): Temporarily reduce the expression of the target protein using RNA interference. If the cells become less sensitive to the compound after knockdown, it strongly implicates the target.

  • Gene Knockout (CRISPR/Cas9): Permanently delete the gene encoding the target protein. A loss of compound activity in the knockout cells provides the highest level of validation.[11]

Conclusion

Determining the therapeutic targets of this compound requires a systematic and integrated approach. By combining analog-based hypothesis generation with unbiased experimental methods like affinity chromatography and CETSA, researchers can identify high-confidence candidate proteins. Subsequent validation through biophysical, cellular, and genetic techniques is crucial to confirm these candidates and elucidate the compound's mechanism of action. This structured workflow provides a robust framework for unlocking the therapeutic potential of this novel chemical entity and advancing it through the drug discovery pipeline.

References

Structure-activity relationship (SAR) of aminodihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminodihydrobenzofurans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminodihydrobenzofuran scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides a detailed exploration of the structure-activity relationships (SAR) of aminodihydrobenzofuran derivatives, moving beyond a simple catalog of compounds to dissect the causal relationships between molecular architecture and pharmacological effect. We will examine key therapeutic areas where these compounds have shown significant promise, including neurodegenerative diseases, central nervous system (CNS) disorders, and oncology. By integrating field-proven insights with rigorous scientific data, this document serves as a technical resource for professionals engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

The Aminodihydrobenzofuran Core: A Scaffold of Opportunity

The fusion of a benzene ring with a dihydrofuran ring creates the benzofuran bicyclic system, an oxygen-containing heterocycle that is prevalent in numerous natural products and synthetic bioactive molecules.[3][4][5] The introduction of an amino group (-NH₂) to the dihydrofuran moiety yields the aminodihydrobenzofuran core, a pharmacophore that combines the aromatic and heterocyclic features with a key site for polar and hydrogen-bonding interactions. This unique combination of properties allows derivatives to achieve high affinity and selectivity for various protein targets.[6][7]

The structural versatility of this scaffold is its greatest asset. Modifications can be systematically introduced at several key positions to modulate a compound's physicochemical properties (e.g., lipophilicity, polarity, pKa) and its three-dimensional shape, thereby fine-tuning its interaction with a target's binding site.

Caption: Core aminodihydrobenzofuran scaffold highlighting key modification sites.

Primary Therapeutic Applications and SAR Insights

The aminodihydrobenzofuran scaffold has been successfully exploited to develop ligands for a diverse range of biological targets. Below, we explore the SAR for several key therapeutic areas.

Modulation of Cholinesterases for Alzheimer's Disease

A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[8][9] Aminobenzofuran derivatives have emerged as potent inhibitors of these enzymes.[6][10]

A 2022 study on 3-aminobenzofuran derivatives provided critical SAR insights for cholinesterase inhibition.[8][9] The investigation revealed that the nature and position of substituents on a benzyl group attached to the core amino function were critical determinants of activity.

Key SAR Findings for Cholinesterase Inhibitors:

  • Influence of Benzyl Substituents: Compounds featuring a fluorobenzyl moiety were generally more potent than other benzyl derivatives.[8][9] Specifically, an ortho-substituted fluorine atom (compound 5f ) yielded the highest inhibitory activity against both AChE and BuChE.[8] This suggests a specific favorable interaction, possibly a halogen bond or a dipole interaction, within the enzyme's active site.

  • Electronic Effects: The introduction of electron-donating groups, such as methyl or methoxy, onto the benzyl ring led to a significant reduction in inhibitory activity.[8] This indicates that the electronic properties of the substituent play a crucial role, potentially by altering the basicity of the core amino group or affecting binding site interactions.

  • Positional Isomerism: For halogen substituents on the benzyl ring, the ortho position was found to be more favorable for activity than the meta or para positions.[8][9]

Table 1: SAR of 3-Aminobenzofuran Derivatives as Cholinesterase Inhibitors (Data synthesized from Fereydouni et al., 2022[8][9])

CompoundBenzyl Substituent (R)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)
5a H (Unsubstituted)0.811.12
5b 2-CH₃15.2110.51
5c 4-CH₃10.328.34
5d 4-OCH₃81.0665.31
5f 2-F 0.64 0.55
5g 3-F1.011.24
5h 4-F1.251.15
Donepezil Reference Drug0.053.51

The kinetic analysis of the most potent compound, 5f , revealed a mixed-type inhibition mechanism against AChE, implying that it binds to both the free enzyme and the enzyme-substrate complex.[8] This dual-binding mode can offer a more sustained and effective inhibition profile.

CNS Activity: Serotonin Receptor Agonism

Certain aminodihydrobenzofuran derivatives, such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-APDB, are recognized as CNS stimulants and entactogens.[11] Their primary mechanism of action involves agonism at serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily.[12]

The SAR for this class of compounds revolves around mimicking the structure of endogenous serotonin and classic phenethylamine psychedelics.

  • Core Scaffold: The aminodihydrobenzofuran core acts as a rigid analog of phenethylamine, constraining the side chain's conformation. This pre-organization can lead to higher affinity for the receptor compared to more flexible analogs.

  • Position of the Aminopropyl Group: The position of the aminopropyl side chain on the benzene ring (e.g., position 5 vs. 6) subtly alters the compound's geometry and its fit within the 5-HT receptor binding pocket, leading to differences in potency and selectivity across receptor subtypes (e.g., 5-HT₂A, 5-HT₂B, 5-HT₂C).[12][13]

  • Stereochemistry: The stereocenter at the alpha-carbon of the aminopropyl side chain is crucial for activity. Typically, the (R)-enantiomer displays higher potency at 5-HT₂ receptors than the (S)-enantiomer, a common feature for many phenethylamine-like agonists. The importance of stereochemistry is a pivotal factor in determining biological activity.[14][15]

Anticancer Activity and Reversal of Multidrug Resistance

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with activities ranging from direct cytotoxicity to the inhibition of key signaling pathways.[2][5] An especially compelling application for aminobenzofurans is in overcoming multidrug resistance (MDR) in cancer cells.[16] MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from the cell.[17]

A study on 2-aminobenzofuran derivatives identified potent P-gp inhibitors that could resensitize resistant cancer cells to standard chemotherapeutics.[16]

Key SAR Findings for P-gp Inhibitors:

  • Substitution on the Amino Group: The nature of the substituent on the 2-amino group was found to be critical. A terminal N,N-diethyl group on a linker attached to the amino group consistently provided high potency.

  • Substitution on the Benzene Ring: The presence and position of substituents on the benzofuran's benzene ring modulated activity. For instance, a methoxy group at the C-6 position appears to be more favorable than at the C-7 position for some classes of bioactive benzofurans.[1] Halogenation, particularly with bromine or chlorine, has also been shown to enhance the anticancer activity of benzofuran scaffolds, likely by forming "halogen bonds" that improve binding affinity.

Methodologies for SAR Elucidation

A systematic SAR investigation is a self-validating process where each experimental choice is guided by previous results to build a coherent model of the pharmacophore.

SAR_Workflow A 1. Lead Identification (HTS, Fragment Screening, Literature) B 2. Design Analog Library - Identify key modification sites - Vary one feature at a time A->B Initial Hit C 3. Chemical Synthesis - Develop robust synthetic route - Purify & characterize analogs B->C D 4. In Vitro Biological Assay (e.g., Enzyme inhibition, Receptor binding) C->D Compound Library E 5. Analyze Data & Build SAR Model - Correlate structure with activity - Identify trends (electronic, steric, etc.) D->E Activity Data (IC₅₀, Kᵢ) F 6. Design Next-Gen Analogs - Exploit positive trends - Address liabilities (e.g., toxicity) E->F Refined Hypothesis G 7. Lead Optimization - ADME/Tox profiling - In vivo efficacy studies E->G Promising Candidate F->C Iterative Cycle

Caption: A typical iterative workflow for a Structure-Activity Relationship study.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for measuring AChE activity, which is essential for screening aminodihydrobenzofuran libraries for potential Alzheimer's disease therapeutics.[9]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme's activity.

Materials:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)

  • AChE enzyme solution (from electric eel, diluted in buffer to desired concentration)

  • Test compounds (aminodihydrobenzofuran derivatives) dissolved in DMSO or buffer.

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Plate Preparation: To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

  • Compound Addition: Add 20 µL of the test compound solution at various concentrations (serial dilutions). For the control (uninhibited enzyme) and blank wells, add 20 µL of the vehicle (e.g., 1% DMSO in buffer).

  • Enzyme Addition: Add 20 µL of the AChE solution to all wells except the blank. Add 20 µL of buffer to the blank wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition & Reaction Initiation: Add 10 µL of DTNB solution to all wells. Immediately following, initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mAbs/min).

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Outlook

The aminodihydrobenzofuran scaffold continues to be a highly productive starting point for the discovery of novel therapeutic agents. The SAR knowledge base for this core is expanding rapidly, revealing subtle yet critical structural features that govern target selectivity and potency. Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., AChE inhibition and Aβ aggregation) for complex diseases like Alzheimer's.[9]

  • Stereoselective Synthesis: Developing more efficient synthetic routes to access enantiomerically pure aminodihydrobenzofurans, allowing for a more precise evaluation of the role of stereochemistry in biological activity.[15]

  • New Biological Targets: Exploring the utility of this scaffold against novel targets, including kinases, ion channels, and epigenetic modulators.

By combining rational design based on established SAR with innovative synthetic chemistry, the aminodihydrobenzofuran core is poised to deliver the next generation of medicines for a wide range of human diseases.

References

An In-depth Technical Guide to 2-Methyl-2,3-dihydrobenzofuran-7-amine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the 2,3-dihydrobenzofuran scaffold has emerged as a "privileged structure," a molecular framework that frequently appears in biologically active compounds.[1][2] This is due to its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. Within this important class of heterocycles, 2-Methyl-2,3-dihydrobenzofuran-7-amine holds a position of particular significance. While not a therapeutic agent in its own right, it serves as a crucial intermediate in the synthesis of several modern pharmaceuticals. This guide provides a comprehensive technical overview of this compound, from its historical synthetic origins to its contemporary applications and the detailed chemical methodologies employed in its preparation.

A Historical Perspective: The Evolution of a Synthetic Intermediate

The precise first synthesis of this compound is not prominently documented as a landmark discovery in the annals of chemical literature. Its emergence is more intrinsically linked to the broader exploration of benzofuran chemistry and the subsequent demand for functionalized dihydrobenzofuran cores in drug discovery programs. The 2,3-dihydrobenzofuran skeleton has been a subject of synthetic interest for many decades, with early methods focusing on the cyclization of appropriately substituted phenols.[3][4]

The journey to this compound can be conceptually traced through the development of methods to introduce the key functional groups: the 2-methyl group and the 7-amino group. The synthesis of the core 2,3-dihydrobenzofuran ring system has been extensively reviewed, with numerous strategies developed over the years, including transition metal-catalyzed cyclizations and intramolecular Heck reactions.[3][4][5]

A significant milestone in the synthesis of the direct precursor to our target molecule was reported in 2008, with the synthesis and crystallographic characterization of 2-methyl-7-nitro-2,3-dihydro-1-benzofuran.[6] This nitro-substituted compound is the immediate precursor to this compound, which is readily obtained through the reduction of the nitro group. This indicates that by the mid-2000s, this specific amine was a recognized and valuable synthetic target.

The primary driver for the increased focus on the synthesis of this compound and its derivatives has been its role as a key building block in the synthesis of the gastrointestinal prokinetic agent, Prucalopride. The development of Prucalopride spurred significant research into efficient and scalable synthetic routes to its core components, thereby bringing this compound into the spotlight of process chemistry.

Synthetic Methodologies: A Step-by-Step Guide

The synthesis of this compound is most commonly achieved through a two-step process starting from a suitable ortho-substituted phenol. The general strategy involves the formation of the 2-methyl-2,3-dihydrobenzofuran ring system, followed by nitration at the 7-position and subsequent reduction to the amine.

Core Synthesis Pathway

A prevalent and illustrative synthetic route is outlined below:

Step 1: Synthesis of 2-Methyl-7-nitro-2,3-dihydrobenzofuran

The initial step involves the construction of the dihydrobenzofuran ring and the introduction of the nitro group. This is often accomplished by reacting an ortho-allyl phenol with a nitrating agent.

Step 2: Reduction of the Nitro Group to Form this compound

The nitro-substituted intermediate is then reduced to the corresponding amine. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 2-Methyl-7-nitro-2,3-dihydrobenzofuran

This protocol is based on established methods for the cyclization and nitration of ortho-allyl phenols.

  • Allylation of Phenol: To a solution of 2-allylphenol in a suitable solvent such as acetone, add potassium carbonate. Heat the mixture to reflux and add allyl bromide dropwise. Continue refluxing for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography to yield 2-allyloxyphenol.

  • Claisen Rearrangement: Heat the 2-allyloxyphenol neat or in a high-boiling solvent such as N,N-diethylaniline to induce a Claisen rearrangement, affording 2-allyl-6-allylphenol. Purify the product by distillation under reduced pressure.

  • Cyclization and Nitration: Dissolve the 2-allyl-6-allylphenol in a mixture of acetic acid and nitric acid at a low temperature (e.g., 0 °C). Stir the reaction mixture for several hours, allowing it to slowly warm to room temperature. Pour the reaction mixture into ice water and extract with a suitable organic solvent like dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-methyl-7-nitro-2,3-dihydrobenzofuran.[6]

Protocol 2: Reduction to this compound

This protocol is adapted from a known procedure for the reduction of a nitro-dihydrobenzofuran derivative.[7]

  • Preparation of the Reaction Mixture: In a pressure vessel, dissolve 2-methyl-7-nitro-2,3-dihydrobenzofuran (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Catalyst: To this solution, add a catalytic amount of Raney nickel (approximately 3-5% by weight).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 35 p.s.i.g.

  • Reaction: Shake the mixture at room temperature for approximately 4 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen. Add magnesium sulfate to the reaction mixture to remove water and filter the mixture through a pad of celite to remove the catalyst and drying agent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield this compound as an amber syrup.[7]

Causality in Experimental Choices
  • Choice of Solvent: THF is a common solvent for catalytic hydrogenation as it is relatively inert and effectively dissolves both the starting material and the product.

  • Catalyst Selection: Raney nickel is a widely used catalyst for the reduction of nitro groups due to its high activity and relatively low cost. Other catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can also be employed.

  • Pressure and Temperature: The use of moderate hydrogen pressure (35 p.s.i.g.) and room temperature provides a balance between reaction rate and safety, avoiding the need for high-pressure equipment.

  • Work-up Procedure: The use of magnesium sulfate ensures the removal of any water formed during the reaction, and filtration through celite is a standard procedure for removing fine solid catalysts.

Self-Validating System

The progress of both synthetic steps can be reliably monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The identity and purity of the final product, this compound, can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Development: A Cornerstone for Prucalopride

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of Prucalopride . Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist that is used for the treatment of chronic constipation.

The synthesis of Prucalopride involves the coupling of the this compound core with a substituted piperidine side chain. The amine group at the 7-position of the dihydrobenzofuran ring is crucial for the formation of the final amide bond in the Prucalopride molecule.

Synthetic Workflow for Prucalopride from this compound

Prucalopride_Synthesis A This compound B Carboxylation at C4 and Chlorination at C5 A->B 1. Protection of amine 2. Friedel-Crafts Acylation 3. Haloform Reaction 4. Chlorination C 4-Amino-5-chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid B->C Deprotection D Amide Coupling with 1-(3-methoxypropyl)piperidin-4-amine C->D Coupling Agent (e.g., HATU, EDCI) E Prucalopride D->E

Caption: Synthetic pathway to Prucalopride from this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
2-Methyl-7-nitro-2,3-dihydrobenzofuranC9H9NO3179.17Nitration of 2-methyl-2,3-dihydrobenzofuran
This compoundC9H11NO149.19Reduction of 2-methyl-7-nitro-2,3-dihydrobenzofuran

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug development. While its own discovery may not have been a singular, celebrated event, its importance has grown in tandem with the increasing recognition of the 2,3-dihydrobenzofuran scaffold as a valuable structural motif. Its role as an indispensable precursor to Prucalopride has solidified its place in the repertoire of industrial-scale medicinal chemistry. The synthetic methodologies developed for its production are robust and well-understood, providing a reliable supply of this crucial building block. As the search for new therapeutics continues, the versatility of the dihydrobenzofuran core suggests that this compound and its derivatives will continue to be valuable tools for researchers and scientists in the ongoing quest for novel and effective medicines.

References

Precursors for 2-Methyl-2,3-dihydrobenzofuran-7-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-amine: Precursors and Core Methodologies

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable heterocyclic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its rigid, bicyclic core and the presence of a reactive primary amine handle make it an attractive scaffold for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of the key precursors and synthetic strategies for the preparation of this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

The primary synthetic route to this compound hinges on the formation of a key intermediate, 2-Methyl-7-nitro-2,3-dihydrobenzofuran, followed by the reduction of the nitro group to the desired primary amine.[1][2] This approach allows for the strategic introduction of the nitrogen functionality at a late stage in the synthesis, which is often advantageous.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, this compound, points to 2-Methyl-7-nitro-2,3-dihydrobenzofuran as the immediate precursor. This nitro-substituted dihydrobenzofuran can, in turn, be envisioned as arising from an intramolecular cyclization of a suitably substituted phenol. This leads to a plausible and efficient synthetic strategy that begins with readily available starting materials.

retrosynthesis target This compound precursor1 2-Methyl-7-nitro-2,3-dihydrobenzofuran target->precursor1 Nitro Reduction precursor2 2-Crotyl-6-nitrophenol precursor1->precursor2 Intramolecular Cyclization precursor3 1-(Crotyloxy)-2-nitrobenzene precursor2->precursor3 Claisen Rearrangement starting_materials o-Nitrophenol + Crotyl bromide precursor3->starting_materials Williamson Ether Synthesis

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Precursor: 2-Methyl-7-nitro-2,3-dihydrobenzofuran

The synthesis of this crucial intermediate is accomplished through a three-step sequence starting from o-nitrophenol and crotyl bromide. This pathway leverages a Williamson ether synthesis, a thermal Claisen rearrangement, and an intramolecular cyclization.

Step 1: Williamson Ether Synthesis of 1-(Crotyloxy)-2-nitrobenzene

The initial step involves the O-alkylation of o-nitrophenol with crotyl bromide. The phenoxide, generated in situ by a suitable base, acts as a nucleophile, displacing the bromide from crotyl bromide to form the corresponding aryl ether.

Experimental Protocol:
  • To a solution of o-nitrophenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a slight excess of a base like anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the phenoxide.

  • Add crotyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(crotyloxy)-2-nitrobenzene, which can be purified by column chromatography on silica gel.

Step 2: Thermal Claisen Rearrangement to 2-Crotyl-6-nitrophenol

The Claisen rearrangement is a powerful C-C bond-forming reaction that proceeds through a concerted, pericyclic[3][3]-sigmatropic shift.[4][5] Heating the allyl aryl ether, in this case, 1-(crotyloxy)-2-nitrobenzene, induces the rearrangement to form the ortho-substituted phenol.[6][7]

Experimental Protocol:
  • Place the purified 1-(crotyloxy)-2-nitrobenzene in a high-boiling point solvent such as N,N-diethylaniline or diphenyl ether.

  • Heat the solution to a high temperature (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC. The rearrangement is generally complete within a few hours.

  • After cooling, the product can be isolated by acid-base extraction to separate the phenolic product from the high-boiling solvent.

  • Further purification can be achieved by column chromatography.

Step 3: Intramolecular Cyclization to 2-Methyl-7-nitro-2,3-dihydrobenzofuran

The final step in the formation of the key precursor is the intramolecular cyclization of 2-crotyl-6-nitrophenol. This acid-catalyzed reaction proceeds via the formation of a cyclic ether.

Experimental Protocol:
  • Dissolve 2-crotyl-6-nitrophenol in a suitable solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (PTSA) or a Lewis acid.

  • Heat the mixture to reflux, and if necessary, use a Dean-Stark apparatus to remove water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and wash with an aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 2-methyl-7-nitro-2,3-dihydrobenzofuran.[1][2]

Part 2: Reduction of 2-Methyl-7-nitro-2,3-dihydrobenzofuran

The final transformation to obtain this compound is the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method for this purpose.

Catalytic Hydrogenation

This method involves the use of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), to facilitate the reduction of the nitro group with hydrogen gas.

Experimental Protocol:
  • Dissolve 2-Methyl-7-nitro-2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate.

  • Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight) or 10% Pd/C to the solution.

  • Pressurize the reaction vessel with hydrogen gas (typically 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

StepKey TransformationReagents and ConditionsTypical Yield
1 Williamson Ether Synthesiso-Nitrophenol, Crotyl bromide, K₂CO₃, Acetone/DMF, Reflux85-95%
2 Claisen Rearrangement1-(Crotyloxy)-2-nitrobenzene, N,N-Diethylaniline, 180-220 °C60-75%
3 Intramolecular Cyclization2-Crotyl-6-nitrophenol, PTSA, Toluene, Reflux70-85%
4 Nitro Reduction2-Methyl-7-nitro-2,3-dihydrobenzofuran, H₂, Raney Ni/Pd-C, Ethanol>90%

Table 1: Summary of the synthetic steps, reagents, conditions, and typical yields for the synthesis of this compound.

synthesis_workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Rearrangement cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Reduction s1_start o-Nitrophenol + Crotyl Bromide s1_process K₂CO₃, Acetone Reflux s1_start->s1_process s1_product 1-(Crotyloxy)-2-nitrobenzene s1_process->s1_product s2_process High Temperature (180-220 °C) s1_product->s2_process s2_product 2-Crotyl-6-nitrophenol s2_process->s2_product s3_process PTSA, Toluene Reflux s2_product->s3_process s3_product 2-Methyl-7-nitro-2,3-dihydrobenzofuran s3_process->s3_product s4_process H₂, Raney Ni/Pd-C Ethanol s3_product->s4_process s4_product This compound s4_process->s4_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on a sequence of classical organic reactions. The key to a successful synthesis lies in the careful execution of the Claisen rearrangement and the subsequent cyclization to form the dihydrobenzofuran core. The final reduction of the nitro group is a high-yielding and clean transformation. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Catalytic Hydrogenation of 2-Methyl-7-nitro-2,3-dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the catalytic hydrogenation of 2-methyl-7-nitro-2,3-dihydrobenzofuran to synthesize 2-methyl-2,3-dihydrobenzofuran-7-amine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] These application notes offer detailed protocols, mechanistic insights, and safety considerations designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of nitroarene reduction, emphasizing chemoselectivity and process safety.[3][4]

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of organic synthesis, providing essential intermediates for a wide array of bioactive molecules.[5][6] this compound, the target molecule of this protocol, is a valuable building block in medicinal chemistry.[2][7] Catalytic hydrogenation is often the preferred method for this transformation due to its high efficiency, atom economy, and the generation of water as the primary byproduct.[8][9]

This guide will explore various catalytic systems, including palladium on carbon (Pd/C) and Raney nickel, for the selective reduction of the nitro group in 2-methyl-7-nitro-2,3-dihydrobenzofuran without affecting the dihydrobenzofuran ring system.[10][11] We will delve into the mechanistic underpinnings of these reactions and provide step-by-step protocols for both classical hydrogenation with hydrogen gas and transfer hydrogenation techniques.

Mechanistic Considerations & Catalyst Selection

The catalytic hydrogenation of a nitroarene to an aniline is a multi-step process that occurs on the surface of a heterogeneous catalyst. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[1][8] The choice of catalyst and reaction conditions is paramount to ensure high yield and selectivity, minimizing the formation of undesired byproducts such as azo or azoxy compounds.[11][12]

Catalyst Choice:

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and selectivity.[10] It is effective under a range of hydrogen pressures and temperatures. However, it can also catalyze the hydrogenation of other reducible functional groups, so careful optimization is necessary.[10][13]

  • Raney Nickel: An alternative to precious metal catalysts, Raney nickel is also highly effective for nitro reductions.[1][10][11] It can be particularly useful when other functional groups sensitive to hydrogenolysis are present.[10] Formic acid or ammonium formate can be used as a hydrogen source in transfer hydrogenation with Raney nickel.[14]

  • Other Catalysts: While Pd/C and Raney Nickel are the most common, other systems based on platinum, rhodium, and iridium have also been developed for the hydrogenation of nitroarenes.[3][11][15] Iron-based catalysts are also gaining attention as a more sustainable alternative.[6]

Hydrogen Source:

  • Hydrogen Gas (H₂): The most direct hydrogen source, typically used in a pressurized reactor. This method allows for precise control of the reaction stoichiometry.

  • Transfer Hydrogenation: This technique utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, to transfer hydrogen to the substrate in the presence of a catalyst.[5][15] This method avoids the need for high-pressure hydrogenation equipment.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol outlines the reduction of 2-methyl-7-nitro-2,3-dihydrobenzofuran using a standard palladium on carbon catalyst with hydrogen gas.

Materials:

  • 2-methyl-7-nitro-2,3-dihydrobenzofuran

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (or Methanol, Tetrahydrofuran)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or other filtration aid

  • Parr shaker or similar hydrogenation apparatus

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrate & Catalyst dissolve Dissolve in Solvent reagents->dissolve setup Setup in Hydrogenation Apparatus dissolve->setup purge Purge with Nitrogen setup->purge hydrogenate Introduce Hydrogen & React purge->hydrogenate monitor Monitor Reaction (TLC/LC-MS) hydrogenate->monitor purge_n2 Purge with Nitrogen monitor->purge_n2 filter Filter through Celite purge_n2->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (e.g., Chromatography) concentrate->purify product product purify->product Isolated Product

Caption: Workflow for Pd/C Catalyzed Hydrogenation.

Procedure:

  • Reaction Setup: In a suitable pressure vessel, add 2-methyl-7-nitro-2,3-dihydrobenzofuran (1.0 eq). Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (5-10 mol% Pd, 50% wet). Add a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF) to achieve a substrate concentration of 0.1-0.5 M.

  • Inerting: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas several times to remove any residual oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (typically 1-4 atm). Begin vigorous stirring and maintain the reaction at room temperature or slightly elevated temperature (e.g., 30-50 °C) if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent. Caution: The palladium catalyst can be pyrophoric upon drying; keep it wet.[16][17]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Transfer Hydrogenation using Raney Nickel and Formic Acid

This protocol provides an alternative to using high-pressure hydrogen gas by employing a transfer hydrogenation strategy.[14]

Materials:

  • 2-methyl-7-nitro-2,3-dihydrobenzofuran

  • Raney Nickel (slurry in water)

  • Formic acid (88-98%)

  • Methanol (or other suitable solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (or Ethyl Acetate)

  • Magnesium sulfate or Sodium sulfate (anhydrous)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Substrate dissolve Dissolve in Solvent reagents->dissolve add_catalyst Add Raney Nickel dissolve->add_catalyst add_h_source Add Formic Acid Dropwise add_catalyst->add_h_source react Stir at Room Temperature add_h_source->react monitor Monitor Reaction (TLC/LC-MS) react->monitor filter Filter to Remove Catalyst monitor->filter neutralize Neutralize with NaHCO₃ filter->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate product product dry_concentrate->product Isolated Product

Caption: Workflow for Raney Nickel Transfer Hydrogenation.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-7-nitro-2,3-dihydrobenzofuran (1.0 eq) and methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel slurry (approximately 5-10% by weight of the substrate) to the reaction mixture.

  • Hydrogen Donor Addition: Cool the mixture in an ice bath and slowly add formic acid (5-10 eq) dropwise. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Wash the filter cake with methanol.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid. Separate the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify as needed by column chromatography.

Data Summary

ParameterProtocol 1 (Pd/C, H₂)Protocol 2 (Raney Ni, HCOOH)
Catalyst 10% Pd/CRaney Nickel
Hydrogen Source H₂ gas (1-4 atm)Formic Acid
Solvent Ethanol, Methanol, THFMethanol
Temperature Room Temperature to 50 °CRoom Temperature
Typical Reaction Time 2-8 hours1-4 hours
Work-up Filtration, ConcentrationFiltration, Neutralization, Extraction
Advantages High activity, clean reactionAvoids high-pressure H₂, rapid
Disadvantages Requires specialized equipmentExothermic, requires neutralization

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[16] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded.

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel can be pyrophoric, especially when dry and exposed to air.[16][17] Always handle these catalysts in a wet state and under an inert atmosphere when possible. Spent catalyst should be quenched carefully.

  • Exothermic Reactions: The reduction of nitro groups is a highly exothermic process.[9] For larger-scale reactions, proper cooling and controlled addition of reagents are crucial to prevent a runaway reaction.[18][19]

  • Substrate and Product Toxicity: The starting nitro compound and the resulting amine may have associated toxicities.[16] Handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The catalytic hydrogenation of 2-methyl-7-nitro-2,3-dihydrobenzofuran to this compound is a robust and efficient transformation. Both the classical hydrogenation with Pd/C and hydrogen gas, and the transfer hydrogenation with Raney Nickel and formic acid, provide reliable methods to achieve this conversion. The choice of protocol will depend on the available equipment and the specific requirements of the synthesis. Careful attention to reaction parameters and safety procedures is essential for a successful and safe outcome.

References

Synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-amine: A Detailed Protocol for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-amine, a valuable heterocyclic amine intermediate in the development of novel therapeutics and functional materials. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include anti-inflammatory, anticancer, anti-HIV, and antimicrobial properties.[1][2] Consequently, efficient and reliable synthetic routes to functionalized dihydrobenzofurans, such as the title amine, are of paramount importance for the exploration of new chemical entities with therapeutic potential. This compound serves as a key building block, allowing for further chemical modifications at the amino group to generate libraries of novel compounds for biological screening.

Synthetic Strategy: From Nitro Precursor to Target Amine

The most direct and widely employed strategy for the synthesis of this compound is the reduction of its corresponding nitro precursor, 2,3-dihydro-2-methyl-7-nitrobenzofuran. This transformation is most effectively achieved through catalytic hydrogenation, a robust and high-yielding method for the conversion of aromatic nitro groups to primary amines.

Diagram of the Synthetic Pathway

Synthesis_Pathway Start 2,3-Dihydro-2-methyl-7-nitrobenzofuran Reagents + H2 (g) + Raney Nickel (catalyst) + Tetrahydrofuran (solvent) Start->Reagents Product This compound Reagents->Product Hydrogenation

Caption: Overall synthetic scheme for the preparation of this compound.

Part 1: Synthesis of the Starting Material: 2,3-Dihydro-2-methyl-7-nitrobenzofuran

The synthesis of the nitro-substituted starting material is a critical first step. While various methods exist for the construction of the dihydrobenzofuran ring,[3][4][5] a common approach involves the cyclization of an appropriately substituted phenol precursor. For instance, the synthesis of 2,3-dihydro-2-methyl-7-nitrobenzofuran has been reported in the literature, and its crystal structure has been characterized.[6] A general strategy involves the reaction of an ortho-allylphenol, which can be cyclized under various conditions to form the dihydrobenzofuran ring.[4][7][8] The nitration of the aromatic ring can be performed before or after the cyclization, depending on the overall synthetic plan and the directing effects of the substituents.

Part 2: Detailed Protocol for the Reduction of 2,3-Dihydro-2-methyl-7-nitrobenzofuran

This protocol is based on a well-established procedure for the catalytic hydrogenation of the nitro group to the desired amine.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
2,3-Dihydro-2-methyl-7-nitrobenzofuran>98% PurityN/ASynthesized as per literature methods.[6]
Raney® Nickel (50% slurry in water)Catalytic GradeSigma-Aldrich, AcrosHighly pyrophoric when dry. Handle with extreme caution.[9][10][11]
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich, AcrosUse from a freshly opened bottle or dried over a suitable drying agent.
Magnesium Sulfate (MgSO₄)AnhydrousAny major supplierUsed for drying the reaction mixture.
Hydrogen (H₂) GasHigh Purity (99.999%)N/AUse in a properly ventilated fume hood with appropriate safety measures.
Parr Hydrogenation Apparatus or equivalentN/AN/AA high-pressure reaction vessel suitable for catalytic hydrogenation.
Experimental Procedure
  • Reaction Setup: In a suitable high-pressure reaction vessel (e.g., a Parr shaker), add 2,3-dihydro-2-methyl-7-nitrobenzofuran (81 g).

  • Solvent Addition: Add 400 ml of anhydrous tetrahydrofuran (THF) to the reaction vessel.

  • Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen) to prevent ignition, carefully add the Raney Nickel catalyst (3 g of the 50% slurry in water). Caution: Raney Nickel is pyrophoric and may ignite if it comes into contact with air in a dry state.[9][10][11] Always handle it as a slurry and under an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to 35 p.s.i.g.

  • Reaction: Shake the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by carefully depressurizing and taking a sample under an inert atmosphere.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), carefully vent the hydrogen gas from the reaction vessel and purge with an inert gas.

  • Drying and Filtration: To the resulting mixture, add 20 g of anhydrous magnesium sulfate to remove any water. Filter the mixture through a pad of Celite® to remove the catalyst and the drying agent. Wash the filter cake with a small amount of THF.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Product: The resulting product, this compound, will be an amber syrup.

Mechanism of Catalytic Hydrogenation

The reduction of a nitro group to an amine via catalytic hydrogenation is a complex process that occurs on the surface of the metal catalyst.[12][13][14] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species.[12] Raney Nickel is a highly active catalyst for this transformation due to its high surface area and the presence of adsorbed hydrogen.[15][16] The overall reaction involves the transfer of six hydrogen atoms to the nitro group, with the formation of two molecules of water as a byproduct.[13]

Part 3: Safety, Characterization, and Alternative Methods

Safety Precautions
  • Raney Nickel: This catalyst is highly pyrophoric, especially when dry.[9][10][11] It should always be handled as a slurry under water or an inert solvent.[9] In case of fire, do NOT use water or carbon dioxide extinguishers; use a Class D dry powder extinguisher.[10] Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated fume hood, away from ignition sources.

  • Tetrahydrofuran (THF): THF is a flammable liquid. Handle it in a fume hood and away from open flames.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of appropriate PPE and working in a well-ventilated area.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals for the aromatic protons, the protons on the dihydrofuran ring, and the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the C-N stretching, as well as the disappearance of the characteristic nitro group stretches from the starting material.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Alternative Reduction Methods

While catalytic hydrogenation with Raney Nickel is a highly effective method, other reagents can also be used for the reduction of nitroarenes to amines, including:

  • Palladium on Carbon (Pd/C) with Hydrogen: This is another common catalytic hydrogenation system.[17]

  • Iron (Fe) in Acidic Media: A classic method that is often used in industrial settings.[17][18]

  • Tin(II) Chloride (SnCl₂): A mild reducing agent suitable for substrates with other reducible functional groups.[17]

The choice of reducing agent often depends on the presence of other functional groups in the molecule and cost considerations.

References

Application Notes & Protocols: Recrystallization of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Methyl-2,3-dihydrobenzofuran-7-amine via recrystallization. Recognizing that a one-size-fits-all protocol is seldom optimal, this guide is structured to empower researchers with the foundational principles and a systematic approach to developing a robust, customized recrystallization procedure. We will explore the theoretical underpinnings of crystallization, detail a solvent screening protocol, and provide step-by-step methodologies for single-solvent and multi-solvent recrystallization techniques. The causality behind each step is explained to facilitate troubleshooting and adaptation for related molecules.

Introduction: The Imperative for Purity

This compound is a key intermediate in the synthesis of various pharmacologically active compounds and fine chemicals. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications and regulatory filings. Recrystallization is a powerful and economical technique for purifying solid organic compounds, capable of yielding material with very high purity when optimized correctly.[1][2][3]

The process relies on differences in solubility between the target compound and its impurities in a given solvent system.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[5][6] Upon controlled cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution while impurities remain dissolved in the surrounding liquid (the mother liquor).[1][4]

Foundational Principles of Recrystallization

A successful recrystallization is a carefully controlled process of phase transition. The key is to manipulate solubility by altering temperature.[5]

  • Solubility and Temperature: The solubility of most solid organic compounds increases with temperature. A steep solubility curve is ideal, meaning the compound is highly soluble in the hot solvent and nearly insoluble in the cold solvent.[2][5] This differential ensures maximum recovery of the purified product upon cooling.

  • Nucleation and Crystal Growth: Crystal formation begins with nucleation, where molecules in a supersaturated solution arrange into small, ordered aggregates. Slow cooling is crucial as it promotes the growth of fewer, larger, and purer crystals.[5][7] Rapid cooling can trap impurities and lead to the formation of small, impure crystals or even oils.

  • Solvent Selection: The choice of solvent is the most critical factor.[6][8] The ideal solvent should:

    • Exhibit a high-temperature coefficient for the solute (dissolves when hot, not when cold).[2]

    • Not react chemically with the compound.[2][4]

    • Dissolve impurities readily at all temperatures or not at all.

    • Have a boiling point below the melting point of the solute to prevent "oiling out."

    • Be volatile enough for easy removal from the purified crystals.[2]

    • Be non-toxic, inexpensive, and non-flammable for safety and practicality.[8]

The structure of this compound, containing both a polar aromatic amine group and a less polar dihydrobenzofuran ring system, suggests solubility in a range of protic and aprotic organic solvents.

Protocol 1: Solvent Screening and Selection

Before attempting a large-scale recrystallization, a systematic solvent screening must be performed on a small scale to identify the optimal solvent or solvent system.

Materials and Equipment
  • Crude this compound

  • Test tubes (13x100 mm)

  • Hot plate or sand bath

  • Selection of candidate solvents (see Table 1)

  • Glass stirring rods

  • Ice-water bath

Candidate Solvents

Based on the structure of the target molecule, a range of solvents with varying polarities should be tested.

Solvent Class Boiling Point (°C) Rationale & Potential Issues
WaterProtic, Polar100May be a good choice if the amine is sufficiently polar. Can be used in combination with a miscible organic solvent.[9]
EthanolProtic, Polar78Often a good solvent for compounds with hydrogen-bonding capabilities.
IsopropanolProtic, Polar82Similar to ethanol but less polar; may offer a better solubility differential.
Ethyl AcetateAprotic, Mid-Polarity77Good general-purpose solvent for moderately polar compounds.
AcetoneAprotic, Polar56A strong solvent; may dissolve the compound too well at room temperature.[9]
TolueneAprotic, Non-polar111Good for less polar compounds; aromatic nature may favor solubility.[9]
Hexanes/HeptaneAprotic, Non-polar~69 / ~98Likely to be poor solvents alone but excellent as anti-solvents in a mixed system.
Screening Procedure
  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a candidate solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL is added. Record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[6]

  • If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or hot water bath while stirring. Add more solvent in small portions (0.1-0.2 mL) until the solid just dissolves. Do not add an excess of solvent.[1]

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If crystals form, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Evaluate the outcome: An ideal solvent will yield a large quantity of well-formed crystals. If the compound remains in solution even after cooling, the solvent is too good. If it crashes out immediately as a fine powder, the solvent may be too poor.

Protocol 2: Single-Solvent Recrystallization

This method is employed when a single solvent with a steep solubility curve for the compound is identified.

Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Place crude solid in Erlenmeyer flask B Add minimal hot solvent to dissolve A->B C Hot filtration (if insoluble impurities) B->C Transfer hot solution D Cool solution slowly to room temp. C->D E Cool in ice bath D->E F Collect crystals via vacuum filtration E->F G Wash with ice-cold solvent F->G H Dry crystals under vacuum G->H

Caption: Single-Solvent Recrystallization Workflow.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an Erlenmeyer flask (the conical shape minimizes solvent evaporation and tipping). Add a boiling chip.

  • Heat the chosen solvent to its boiling point in a separate beaker. Add the minimum amount of the hot solvent to the Erlenmeyer flask to completely dissolve the crude solid with swirling.[1][3]

  • Hot Filtration (Optional): If colored or insoluble impurities are present, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step removes impurities that are insoluble in the hot solvent.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, large crystals.[5]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[2]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)

This method is useful when no single solvent has the ideal solubility properties. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

Workflow Diagram

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying A Dissolve crude solid in minimum 'good' solvent at room temp. B Add 'anti-solvent' dropwise until solution turns cloudy A->B C Add 'good' solvent to redissolve (just until clear) B->C D Cool slowly, then in ice bath C->D E Collect crystals via vacuum filtration D->E F Wash with anti-solvent E->F G Dry crystals F->G

Caption: Multi-Solvent Recrystallization Workflow.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (the one in which it is highly soluble) at near-boiling temperature.

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture, just enough to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath, as described in the single-solvent method.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent or a mixture rich in the anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting

Problem Potential Cause Solution
Oiling Out Solution is cooling too rapidly; boiling point of solvent is higher than melting point of solute; impurities are depressing the melting point.Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal from a previous batch.
Poor Recovery Compound has significant solubility in the cold solvent; too much solvent used; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for dissolution and washing. Ensure filtration apparatus is pre-heated for hot filtration.
Colored Product Colored impurities are not removed by recrystallization.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can also adsorb the target compound.

Conclusion

The protocols outlined in this application note provide a systematic framework for developing a highly effective recrystallization procedure for this compound. By first conducting a thorough solvent screen and then applying the principles of either single- or multi-solvent recrystallization, researchers can achieve high purity, which is essential for subsequent synthetic steps and applications. The key to success lies in methodical execution, slow cooling, and using the minimum amount of solvent necessary.

References

Application Note: Comprehensive Analytical Characterization of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2,3-dihydrobenzofuran-7-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the dihydrobenzofuran scaffold, which is present in numerous biologically active natural products and synthetic molecules, this amine serves as a crucial intermediate for more complex chemical entities.[1][2] Its precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran, is a known synthetic intermediate, highlighting a clear pathway to the target analyte.[3] Accurate and comprehensive characterization is paramount to ensure purity, confirm structural integrity, and establish a reliable analytical profile for regulatory submissions and further development.

This guide provides a multi-faceted analytical strategy for the in-depth characterization of this compound. We move beyond simple protocols to explain the scientific rationale behind the selection of specific methods and parameters. This document outlines validated protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and volatile impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds like this compound. The primary amine functionality necessitates careful control of the mobile phase pH to ensure reproducible chromatography and symmetrical peak shapes. A reverse-phase method is presented here, as it is ideally suited for compounds of intermediate polarity.

Causality Behind Experimental Choices
  • Column Chemistry: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides effective retention for the benzofuran ring system. The use of an end-capped column is recommended to minimize peak tailing caused by the interaction of the basic amine group with residual acidic silanols on the silica surface.

  • Mobile Phase: A buffered mobile phase is critical. The pKa of a typical aromatic amine is around 4-5. By maintaining the mobile phase pH below this pKa (e.g., pH 3.0), the amine group is protonated (R-NH₃⁺), leading to a single ionic species in solution. This prevents peak broadening and shifting, ensuring method robustness. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The benzofuran aromatic system provides strong UV absorbance. A photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λ-max) and to assess peak purity by comparing spectra across the peak.

Detailed Protocol: RP-HPLC
  • Equipment and Reagents:

    • HPLC system with quaternary pump, autosampler, column oven, and PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄).

    • Phosphoric acid.

    • Water (HPLC grade).

    • Sample: this compound.

  • Preparation:

    • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Acetonitrile.

    • Standard Solution: Accurately weigh 10 mg of the compound and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final volume of 100 mL to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, 280 nm
Run Time 20 minutes
  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample using the area percent method.

    • Assess peak symmetry (tailing factor) to ensure good chromatographic performance.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase A & B A1 Equilibrate Column P1->A1 P2 Prepare Sample (100 µg/mL) A2 Inject Sample (10 µL) P2->A2 A1->A2 A3 Run Gradient Program A2->A3 A4 Detect at 280 nm A3->A4 D1 Integrate Peaks A4->D1 D2 Calculate Area % Purity D1->D2 D3 Assess Peak Shape D2->D3 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Dissolve Sample in Ethyl Acetate P2 Add TFAA Derivatizing Agent P1->P2 P3 Heat at 70°C for 20 min P2->P3 A1 Inject Derivatized Sample P3->A1 A2 GC Separation (Temp Program) A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Identify Molecular Ion A4->D1 D2 Analyze Fragmentation Pattern D1->D2 NMR_Workflow P1 Dissolve Sample in Deuterated Solvent A1 Acquire 1D Spectra (¹H, ¹³C) P1->A1 A2 Acquire 2D Spectra (COSY, HSQC, HMBC) A1->A2 D1 Process Spectra (FT, Phasing) A1->D1 A2->D1 D2 Assign Signals D1->D2 D3 Confirm Connectivity & Final Structure D2->D3 FTIR_Workflow P1 Clean ATR Crystal A1 Collect Background Spectrum P1->A1 A2 Apply Sample to Crystal A1->A2 A3 Collect Sample Spectrum A2->A3 D1 Identify Characteristic Absorption Bands A3->D1 D2 Correlate Bands to Functional Groups D1->D2

References

Application Notes & Protocols: 2-Methyl-2,3-dihydrobenzofuran-7-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure" in medicinal chemistry, a core component found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5][6] This structural framework serves as a versatile platform for designing novel therapeutics, including potent inhibitors of enzymes crucial to disease progression, such as poly(ADP-ribose)polymerase-1 (PARP-1) and microsomal prostaglandin E2 synthase (mPGES)-1.[2][7]

Within this class of compounds, 2-Methyl-2,3-dihydrobenzofuran-7-amine emerges as a particularly valuable building block. The primary amine at the 7-position provides a key reactive handle for introducing diverse functionalities through well-established synthetic transformations. This guide provides researchers, scientists, and drug development professionals with detailed protocols and expert insights into leveraging this building block for two fundamental and powerful transformations: amide bond formation and palladium-catalyzed C-C bond formation.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValue
Chemical Name This compound
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
CAS Number 199327-35-8
Appearance Off-white to brown solid
Solubility Soluble in dichloromethane, methanol, DMF, DMSO

Core Application I: Synthesis of Bioactive Amides

The amide bond is a cornerstone of modern pharmaceuticals. The amine functionality of this compound makes it an ideal nucleophile for coupling with a vast range of carboxylic acids, leading to derivatives with significant biological activity, such as the PARP-1 inhibitors explored below.[7]

General Workflow for Amide Synthesis

A 2-Methyl-2,3-dihydro- benzofuran-7-amine C Amide Coupling Reaction A->C B Carboxylic Acid + Coupling Reagent B->C D Work-up & Purification (e.g., Chromatography) C->D Crude Product E Final Amide Product D->E Pure Product

Caption: General workflow for amide bond formation.

Protocol 1: Mixed Anhydride Method for Carboxamide Synthesis

This method, adapted from the synthesis of potent PARP-1 inhibitors, is particularly effective for generating amides under mild conditions.[7]

  • Expertise & Experience: The mixed anhydride method is a classic and reliable strategy that activates the carboxylic acid without the need for more aggressive modern coupling reagents. Isobutyl chloroformate reacts with the carboxylate (formed in situ by the base, N-methylmorpholine) to create a highly reactive mixed anhydride. This intermediate readily undergoes nucleophilic attack by the amine. This approach is often cost-effective and avoids the formation of urea byproducts associated with carbodiimide reagents.

Reagents & Materials:

  • Carboxylic acid of interest (1.0 equiv)

  • This compound (1.1 equiv)

  • Isobutyl chloroformate (i-BuOCOCl) (1.1 equiv)

  • N-methylmorpholine (NMM) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous ammonium hydroxide (30%) or other amine source

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous THF.

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Add N-methylmorpholine (NMM) (1.2 equiv) dropwise, maintaining the temperature.

  • Slowly add isobutyl chloroformate (1.1 equiv) to the solution. A precipitate (NMM·HCl) will form.

  • Allow the mixture to stir at -20 °C for 2-4 hours to ensure complete formation of the mixed anhydride.

  • Amine Coupling: Add a solution of this compound (1.1 equiv) in THF to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours).

  • Work-up & Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Uronium-Based (TBTU) Amide Coupling

Uronium-based reagents like TBTU are highly efficient and widely used for amide bond formation due to their high reactivity and mild reaction conditions.[1]

  • Expertise & Experience: TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) is a popular choice because it rapidly converts carboxylic acids into highly reactive OBt active esters. These esters are more stable than many other activated intermediates but still highly susceptible to nucleophilic attack by amines. The reaction is typically driven to completion quickly at room temperature. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to deprotonate the carboxylic acid and neutralize the HOBt byproduct.

Reagents & Materials:

  • Carboxylic acid of interest (1.0 equiv)

  • This compound (1.5 equiv)

  • TBTU (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Step-by-Step Protocol:

  • Reaction Setup: To a reaction vial, add the carboxylic acid (1.0 equiv), this compound (1.5 equiv), and TBTU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add triethylamine (2.0 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Work-up & Purification:

    • Remove DMF under reduced pressure (high vacuum).

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude material via silica gel chromatography.

Data Presentation: PARP-1 Inhibitory Activity

The application of these protocols has led to the successful synthesis of potent enzyme inhibitors. The table below summarizes the in vitro PARP-1 inhibitory activity of carboxamides derived from this compound.[7]

CompoundStructurePARP-1 IC₅₀ (μM)
rac-13a rac-2-methyl-2,3-dihydrobenzofuran-7-carboxamide10.44
(R)-(-)-13a (R)-2-methyl-2,3-dihydrobenzofuran-7-carboxamide6.34
(S)-(+)-13a (S)-2-methyl-2,3-dihydrobenzofuran-7-carboxamide8.44
rac-13c rac-5-fluoro-2-methyl-2,3-dihydrobenzofuran-7-carboxamide2.45

Core Application II: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl systems prevalent in pharmaceuticals.[8][9] While the amine group is not a direct participant, it serves as an excellent precursor to an aryl halide or triflate, which are ideal electrophilic partners for the Suzuki reaction.

Synthetic Strategy Workflow

This two-step strategy transforms the nucleophilic amine into a versatile electrophile for C-C bond formation.

A 2-Methyl-2,3-dihydro- benzofuran-7-amine B Diazotization & Sandmeyer Rxn (e.g., with NaNO₂, CuBr) A->B C 7-Bromo-2-methyl- 2,3-dihydrobenzofuran B->C E Suzuki-Miyaura Coupling C->E D Aryl Boronic Acid + Pd Catalyst, Base D->E F Final Biaryl Product E->F

Caption: Two-step workflow for Suzuki coupling.

Protocol 3: Conversion of Amine to Aryl Bromide (Sandmeyer Reaction)

This classic transformation converts the primary arylamine into a diazonium salt, which is subsequently displaced by a bromide.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂), aqueous solution

  • Copper(I) bromide (CuBr)

  • Ice, standard glassware

Step-by-Step Protocol:

  • Diazonium Salt Formation: Suspend the amine (1.0 equiv) in 48% HBr. Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 equiv) in HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up & Purification:

    • Cool the mixture and extract with diethyl ether or ethyl acetate.

    • Wash the organic layer with aqueous NaOH, water, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography to yield 7-bromo-2-methyl-2,3-dihydrobenzofuran.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol uses the synthesized aryl bromide to couple with a variety of aryl boronic acids.

  • Expertise & Experience: The Suzuki catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] The choice of ligand (e.g., triphenylphosphine) stabilizes the palladium catalyst, while the base (e.g., K₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[10] A mixed solvent system like dioxane/water or toluene/ethanol/water is often used to dissolve both the organic and inorganic reagents.

Reagents & Materials:

  • 7-Bromo-2-methyl-2,3-dihydrobenzofuran (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: e.g., 1,4-Dioxane and Water (4:1 ratio)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Reaction: Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to afford the desired biaryl product.

Safety and Handling

Standard laboratory safety practices should be strictly followed. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use. Diazonium salts are potentially explosive and should be kept cold and used immediately after preparation.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex molecules. Its primary amine serves as a robust handle for elaboration, enabling straightforward access to diverse libraries of amides and biaryl compounds through reliable and scalable protocols. The methodologies presented here provide a solid foundation for researchers to explore and develop novel derivatives based on this privileged scaffold for applications across the spectrum of drug discovery and development.

References

Application Notes & Protocols: Derivatization of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 7-Amino-dihydrobenzofuran Scaffold

2-Methyl-2,3-dihydrobenzofuran-7-amine is a valuable heterocyclic building block in modern medicinal chemistry and drug discovery. The dihydrobenzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1][2] The primary aromatic amine at the 7-position serves as a critical chemical handle, offering a versatile point for molecular elaboration to modulate a compound's physicochemical properties, target engagement, and pharmacokinetic profile.

This guide provides an in-depth exploration of key derivatization strategies for this amine. The protocols herein are designed not merely as procedural steps but as a framework for rational synthesis. We will delve into the causality behind reagent selection, reaction conditions, and purification strategies, empowering researchers to adapt and innovate. The transformations covered—acylation, sulfonylation, N-arylation, and diazotization—represent the most robust and widely utilized methods for converting this primary amine into a diverse array of functional groups essential for constructing compound libraries and developing novel therapeutic agents. The precursor, 2-methyl-7-nitro-2,3-dihydrobenzofuran, is a known intermediate for the synthesis of the title amine.[3]

Acylation: Synthesis of Amide Derivatives

Principle & Rationale: The conversion of the primary amine to an amide via acylation is one of the most fundamental and reliable transformations in medicinal chemistry. Amides are generally more stable to metabolic degradation than primary amines and can introduce key hydrogen bond donor/acceptor capabilities, which are crucial for molecular recognition at a biological target. The reaction typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, most commonly an acyl chloride or anhydride. The choice of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is critical to scavenge the HCl byproduct without competing with the primary amine reactant.

Protocol 1.1: General Procedure for Acylation using an Acyl Chloride

This protocol describes the synthesis of N-(2-methyl-2,3-dihydrobenzofuran-7-yl)acetamide as a representative example.

Materials & Reagents:

  • This compound

  • Acetyl Chloride (or other desired acyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2–1.5 eq) to the solution. The excess base ensures that all generated HCl is neutralized.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the acylation reaction, minimizing potential side reactions.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A white precipitate of triethylammonium hydrochloride will form immediately.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide.

Data Summary: Acylation Reactions
ReagentBase (eq)SolventTime (h)Typical Yield
Acetyl ChlorideTEA (1.2)DCM1>90%
Benzoyl ChloridePyridine (1.5)DCM2>85%
Acetic AnhydridePyridine (1.2)DCM3>90%

Workflow Visualization: Acylation

Acylation_Workflow A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride (Dropwise) B->C D 4. Stir at RT (1-4h) Monitor by TLC C->D E 5. Aqueous Work-up (H₂O, NaHCO₃, Brine) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify (Silica Gel Chromatography) F->G H Pure Amide Product G->H Sulfonylation_Workflow A 1. Dissolve Amine in DCM/Pyridine B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride B->C D 4. Stir at RT (12-18h) C->D E 5. Acid/Base Wash (1M HCl, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Recrystallization or Chromatography) F->G H Pure Sulfonamide Product G->H Buchwald_Workflow A 1. Charge Schlenk Tube with Aryl Halide, Pd Catalyst, Ligand, & Base (Inert Atm.) B 2. Add Degassed Solvent & Amine A->B C 3. Heat (80-110 °C) Monitor by LC-MS B->C D 4. Cool & Quench (Water) C->D E 5. Filter through Celite & Extract D->E F 6. Dry & Concentrate E->F G 7. Purify (Silica Gel Chromatography) F->G H Pure Diaryl Amine Product G->H Sandmeyer_Workflow A 1. Dissolve Amine in Cold Aq. Acid (HBr) B 2. Diazotize with NaNO₂ (0-5 °C) A->B D 4. Add Diazonium Solution to CuBr Solution B->D C 3. Prepare Cold Solution of Cu(I) Halide (CuBr) C->D E 5. Warm to RT, then Heat (N₂ Evolution) D->E F 6. Extract with Ether & Wash E->F G 7. Purify (Chromatography/Distillation) F->G H 7-Halogenated Product G->H

References

The Strategic Application of 2-Methyl-2,3-dihydrobenzofuran-7-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" represent a cornerstone of efficient lead generation and optimization. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby offering a rich starting point for the development of novel therapeutics. The 2,3-dihydrobenzofuran moiety is one such esteemed scaffold, found in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4] This application note focuses on a key derivative, 2-Methyl-2,3-dihydrobenzofuran-7-amine , and its strategic deployment in the synthesis of targeted therapeutic agents. We will explore its synthesis, its role as a versatile building block, and provide detailed protocols for its application, particularly in the context of developing enzyme inhibitors.

The 2,3-dihydrobenzofuran core offers a unique combination of structural rigidity and three-dimensional character, which is often advantageous for achieving high-affinity and selective binding to protein targets. The introduction of a methyl group at the 2-position and an amine at the 7-position provides crucial vectors for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

Part 1: Synthesis and Characterization

The synthesis of this compound is a critical first step for its use in drug discovery programs. A common and effective method involves the reduction of the corresponding nitro compound, 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran.[5]

Protocol 1: Synthesis of this compound

This protocol details the catalytic hydrogenation of 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran.

Materials:

  • 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran

  • Tetrahydrofuran (THF), anhydrous

  • Raney Nickel catalyst (activated)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran (e.g., 81 g) in anhydrous THF (400 ml).

  • Catalyst Addition: Carefully add the activated Raney Nickel catalyst (3 g) to the solution under an inert atmosphere (e.g., argon or nitrogen). Causality Note: Raney Nickel is a highly effective catalyst for the reduction of nitro groups to amines. Its high surface area and reactivity allow the reaction to proceed under mild conditions.

  • Hydrogenation: Seal the reaction vessel and connect it to a Parr shaker apparatus. Purge the vessel with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to 35 p.s.i.g.

  • Reaction: Begin shaking the mixture at room temperature. Monitor the reaction progress by monitoring hydrogen uptake. The reaction is typically complete within 4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Add anhydrous magnesium sulfate (20 g) to the reaction mixture to remove any water formed during the reaction. Causality Note: The removal of water is crucial to prevent side reactions and to aid in the isolation of the pure product.

  • Purification: Filter the mixture through a pad of Celite to remove the Raney Nickel catalyst and magnesium sulfate. Wash the filter cake with a small amount of THF.

  • Isolation: Concentrate the filtrate under reduced pressure to evaporate the solvent. The resulting product, this compound, will be an amber syrup.[6]

Characterization: The identity and purity of the synthesized amine should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

cluster_synthesis Synthesis of this compound Start 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran Reagents H₂, Raney Ni THF, Room Temp, 35 p.s.i.g. Start->Reagents 1. Reaction Catalytic Hydrogenation Reagents->Reaction 2. Workup Filtration & Solvent Evaporation Reaction->Workup 3. Product This compound Workup->Product 4.

Caption: Workflow for the synthesis of the target amine.

Part 2: Application in the Synthesis of PARP-1 Inhibitors

A significant application of this compound is its use as a key building block in the synthesis of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been identified as a novel pharmacophore for targeting the NAD⁺ binding site of PARP-1.[7]

Protocol 2: Amide Coupling to Form a PARP-1 Inhibitor Precursor

This protocol outlines a general procedure for the amide coupling of this compound with a carboxylic acid, a common transformation in medicinal chemistry.

Materials:

  • This compound

  • A suitable carboxylic acid (e.g., a substituted benzoic acid)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add the coupling reagent PyBOP (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes. Causality Note: PyBOP is a coupling reagent that activates the carboxylic acid by forming an active ester, making it more susceptible to nucleophilic attack by the amine.

  • Amine Addition: To the activated acid mixture, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Causality Note: The aqueous washes remove the coupling byproducts and any unreacted starting materials, simplifying the purification process.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Amide Coupling Workflow

cluster_coupling Amide Coupling Workflow Amine This compound Coupling Amide Bond Formation Amine->Coupling Acid Carboxylic Acid (R-COOH) Activation PyBOP, DIPEA in DCM Acid->Activation Activation->Coupling Purification Work-up & Chromatography Coupling->Purification Product Target Amide Purification->Product cluster_screening Screening Cascade for Novel Compounds Library Library of Derivatives Primary Primary Biochemical Assay (e.g., PARP-1 IC₅₀) Library->Primary High-Throughput Screening Secondary Cell-based Assays (e.g., Cell Viability, DNA Damage) Primary->Secondary Confirm Hits Tertiary In Vivo Models (e.g., Xenograft Studies) Secondary->Tertiary Evaluate Efficacy Lead Lead Candidate Tertiary->Lead

References

In vitro assays for 2-Methyl-2,3-dihydrobenzofuran-7-amine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Bioactivity Profiling of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Introduction: Deconstructing a Novel Chemical Entity

This compound is a heterocyclic aromatic amine. While specific data on this molecule is sparse in public literature, its structural motifs—a dihydrobenzofuran core and a primary amine—are present in a wide array of biologically active compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, found in natural products and synthetic drugs with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The addition of an amine group, a common pharmacophore, strongly suggests potential interactions with targets in the central nervous system (CNS), particularly those that recognize endogenous monoamines like serotonin, dopamine, and norepinephrine.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically characterize the in vitro bioactivity of a novel chemical entity like this compound. The outlined strategy prioritizes a hierarchical approach, beginning with broad safety and liability assessments before proceeding to more specific pharmacodynamic assays targeting its most probable molecular targets. This methodology is crucial for early-stage drug discovery and for the toxicological assessment of novel psychoactive substances (NPS).[3][4]

The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Part 1: Foundational Safety and Liability Profiling

Before investigating specific pharmacological activity, it is imperative to establish a foundational safety profile. These assays identify potential liabilities such as general cytotoxicity, cardiotoxicity, and drug-drug interaction potential, which are common reasons for compound attrition in later development stages.[5]

General Cytotoxicity Assessment

Rationale: Cytotoxicity assays are the first step in determining the concentration window in which a compound can be safely studied. These tests measure the reduction in cell viability or proliferation after exposure to the test article.[6][7] We will utilize a resazurin-based assay, which measures the metabolic activity of living cells as an indicator of viability.[8] A neuroblastoma cell line (SH-SY5Y) is chosen for its relevance to potential CNS effects, and a hepatic cell line (HepG2) is selected to screen for potential liver toxicity.[9]

Experimental Protocol: Resazurin (AlamarBlue) Cell Viability Assay

  • Cell Plating:

    • Seed SH-SY5Y or HepG2 cells into a 96-well, clear-bottom, black-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., 10% DMSO or a known cytotoxic agent like doxorubicin) wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • Resazurin Addition:

    • Prepare a working solution of Resazurin (e.g., AlamarBlue) at 10% (v/v) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the Resazurin working solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure fluorescence on a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

ParameterRecommended ConditionRationale
Cell Lines SH-SY5Y (neuronal), HepG2 (hepatic)To assess neurotoxicity and hepatotoxicity.
Compound Conc. 0.1 µM - 50 µM (or higher)To establish a full dose-response curve.
Incubation Time 24h, 48hTo assess acute and potentially longer-term toxicity.
Positive Control Doxorubicin (10 µM)To validate assay performance.
Vehicle Control 0.5% DMSO in mediumTo control for solvent effects.
hERG Potassium Channel Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[10] Early assessment of hERG liability is a regulatory requirement and critical for cardiovascular safety.[11] Automated patch-clamp electrophysiology is the industry-standard method for this evaluation.[12]

Protocol Outline: Automated Patch-Clamp Electrophysiology

This assay is typically performed using specialized equipment (e.g., QPatch or SyncroPatch).

  • Cell System: HEK293 cells stably expressing the hERG (KCNH2) channel are used.[10]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit and measure the hERG tail current, which is characteristic of channel activity.[12]

  • Compound Application: The test compound is applied to the cells at multiple concentrations (e.g., 0.1, 1, 10 µM) in a cumulative manner.

  • Data Acquisition: The hERG tail current is measured before and after compound application.

  • Controls: A vehicle control (DMSO) is used to establish a baseline, and a potent hERG inhibitor (e.g., E-4031 or Cisapride) is used as a positive control to validate assay sensitivity.[10][12]

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control. An IC₅₀ value is determined by fitting the concentration-response data to the Hill equation.

G

Caption: Hierarchical workflow for in vitro bioactivity profiling.

Cytochrome P450 (CYP) Inhibition Assay

Rationale: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes by a new compound can lead to significant drug-drug interactions (DDIs) by altering the plasma levels of co-administered drugs.[13][14] Assessing the inhibitory potential against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a standard recommendation in regulatory guidance.[15]

Protocol: Multi-CYP Inhibition Assay using Human Liver Microsomes

  • System: Pooled human liver microsomes (HLMs) serve as the source of CYP enzymes.[16]

  • Reagents:

    • NADPH regenerating system (cofactor for CYP activity).

    • Isoform-specific probe substrates (compounds metabolized by a single CYP isoform).

    • Test compound and known positive control inhibitors for each isoform.

  • Assay Procedure:

    • In a 96-well plate, combine HLMs, phosphate buffer (pH 7.4), and the test compound at various concentrations (e.g., 0.1 to 25 µM).[15]

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a cocktail of isoform-specific probe substrates and the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

    • Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the metabolite from each probe substrate.[16]

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of the test compound as a percentage of the vehicle control.

    • Plot the percent inhibition against the log of the test compound concentration to determine the IC₅₀ value for each CYP isoform.[13]

CYP IsoformProbe SubstratePositive Control Inhibitor
CYP1A2 PhenacetinFurafylline
CYP2C9 DiclofenacSulfaphenazole
CYP2C19 S-MephenytoinTiclopidine
CYP2D6 DextromethorphanQuinidine
CYP3A4 MidazolamKetoconazole

Part 2: Primary Pharmacodynamic Profiling

Based on the compound's structure, the most probable targets are within the monoaminergic system. These assays will determine its affinity and functional activity at key CNS proteins.

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that metabolize monoamine neurotransmitters.[17] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine.[18] Inhibitors of these enzymes are used to treat depression and neurodegenerative diseases.[19] A fluorometric assay provides a sensitive and high-throughput method to assess inhibition.[18]

G compound Test Compound (MAO Inhibitor?) mao MAO Enzyme (MAO-A or MAO-B) compound->mao Inhibits product Aldehyde + NH₃ + H₂O₂ mao->product substrate Monoamine Substrate (e.g., p-Tyramine) substrate->mao Oxidized by h2o2 h2o2 hrp hrp h2o2->hrp fluorescence fluorescence hrp->fluorescence probe probe probe->hrp

Caption: Principle of the fluorometric MAO inhibition assay.

Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.[19]

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).[18]

    • Substrate: p-Tyramine (for both isoforms) or Kynuramine.[18][19]

    • Detection System: Amplex® Red, Horseradish Peroxidase (HRP).[18]

    • Positive Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).[19]

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of MAO Assay Buffer containing the test compound at various concentrations or the appropriate positive/vehicle control.

    • Add 20 µL of the MAO enzyme (MAO-A or MAO-B) and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Prepare a reaction mix containing the substrate (e.g., p-Tyramine), Amplex Red, and HRP in MAO Assay Buffer.

    • Initiate the reaction by adding 30 µL of the reaction mix to each well.

  • Data Acquisition:

    • Immediately begin measuring fluorescence in kinetic mode using a plate reader (Ex/Em = 560/590 nm), recording every 1-2 minutes for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control to determine the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting percent inhibition vs. log concentration and fitting to a dose-response curve.

Monoamine Transporter (DAT, NET, SERT) Binding Assays

Rationale: The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are responsible for the reuptake of their respective neurotransmitters from the synapse. They are primary targets for antidepressants, stimulants, and many NPS.[20][21] Radioligand binding assays are the gold standard for determining a compound's affinity (Kᵢ) for these transporters.[22]

Protocol: Competitive Radioligand Binding Assay

  • System: Cell membranes prepared from cell lines stably expressing the human transporter (hDAT, hNET, or hSERT), e.g., HEK293 or CHO cells.[23][24]

  • Reagents:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[23]

    • Radioligand: A specific, high-affinity radiolabeled ligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).[23][25][26]

    • Non-specific binding control: A high concentration of a known, unlabeled inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET).[23][25]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of Assay Buffer (for total binding) or non-specific binding control.

      • 25 µL of the test compound at various concentrations.

      • 50 µL of the radioligand at a final concentration near its Kₔ value.

      • 100 µL of the diluted cell membrane suspension.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature to reach equilibrium.[23][27]

  • Filtration:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold Wash Buffer.

  • Quantification:

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent inhibition of specific binding versus the log concentration of the test compound to determine the IC₅₀.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G Principle of Competitive Binding Assay cluster_before Before Competition cluster_after With Competitor T1 Transporter R1 Radioligand R1->T1 T2 Transporter R2 Radioligand C2 Test Compound C2->T2 Binds

Caption: Principle of a competitive radioligand binding assay.

Serotonin 5-HT₂ₐ Receptor Functional Assay

Rationale: The 5-HT₂ₐ receptor is a Gq-protein coupled receptor (GPCR) that, upon activation, triggers the release of intracellular calcium (Ca²⁺).[28] This receptor is a key target for classic psychedelics and some atypical antipsychotics. A cell-based functional assay measuring changes in intracellular Ca²⁺ is a direct way to determine if a compound acts as an agonist or antagonist at this receptor.[29]

Protocol: Calcium Flux Assay

  • System: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT₂ₐ receptor.[29]

  • Reagents:

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Reference Agonist: Serotonin (5-HT).

    • Reference Antagonist: Ketanserin.

  • Cell Preparation:

    • Plate the 5-HT₂ₐ-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 60 minutes at 37°C, followed by a wash step to remove extracellular dye.

  • Assay Procedure:

    • Place the plate into a fluorescence imaging plate reader (e.g., FLIPR) or a bottom-reading fluorometric plate reader equipped with injectors.

    • For Agonist Mode:

      • Record a baseline fluorescence reading.

      • Inject the test compound at various concentrations and continue to monitor the fluorescence signal over time (typically 2-3 minutes). A rapid increase in fluorescence indicates Ca²⁺ mobilization.

    • For Antagonist Mode:

      • Pre-incubate the cells with the test compound for 15-30 minutes.

      • Record a baseline reading.

      • Inject the reference agonist (Serotonin) at its EC₈₀ concentration and monitor the fluorescence signal. A reduction in the serotonin-induced signal indicates antagonism.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline reading.

    • Agonist Mode: Plot the response against the log of the compound concentration to determine the EC₅₀ (concentration for 50% of maximal activation) and Eₘₐₓ (maximal effect relative to serotonin).

    • Antagonist Mode: Plot the percent inhibition of the serotonin response against the log of the compound concentration to determine the IC₅₀.

Conclusion and Data Synthesis

By systematically applying this tiered in vitro testing cascade, a comprehensive bioactivity profile for this compound can be constructed. The initial safety assays will define the therapeutic window and flag potential liabilities. The subsequent pharmacodynamic assays will elucidate its primary mechanism(s) of action within the CNS, quantifying its potency and selectivity across key monoaminergic targets. This integrated dataset is fundamental for making informed decisions in drug discovery programs, understanding the pharmacological basis of new psychoactive substances, or conducting chemical safety assessments.

References

Application Notes & Protocols: Molecular Docking Studies with 2-Methyl-2,3-dihydrobenzofuran-7-amine Analogs as Putative mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with analogs of 2-Methyl-2,3-dihydrobenzofuran-7-amine. The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] This guide uses microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway, as a representative therapeutic target to illustrate a robust and scientifically rigorous docking protocol.[3] We will detail the entire workflow, from target and ligand preparation to the execution of docking simulations and the critical analysis of results, providing field-proven insights to ensure the generation of reliable and actionable data for drug discovery programs.

Introduction: The Scientific Rationale

The 2,3-dihydrobenzofuran moiety is a core component of numerous natural products and synthetic compounds with significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] Its structural rigidity and synthetic tractability make it an attractive scaffold for designing novel therapeutic agents. This guide focuses on analogs of this compound, a scaffold amenable to diverse chemical modifications to explore structure-activity relationships (SAR).

Causality Behind Experimental Choice: We have selected microsomal prostaglandin E2 synthase-1 (mPGES-1) as the target protein for this study. mPGES-1 is a well-validated target for anti-inflammatory drug development, and notably, 2,3-dihydrobenzofuran derivatives have been successfully identified as potential inhibitors of this enzyme through combined molecular docking and experimental approaches.[3] This provides a scientifically sound basis for our protocol, demonstrating a real-world application of the described techniques. Molecular docking, a cornerstone of computer-aided drug design (CADD), allows for the prediction of the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[4][5][6] This computational method accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing, thereby reducing costs and time.[7][8]

The Molecular Docking Workflow: A Self-Validating System

A trustworthy docking protocol is a self-validating one. This means incorporating steps to ensure the methodology can reliably reproduce known binding modes before applying it to novel compounds. The workflow presented here is designed to be robust and follows established best practices in the field of computational drug discovery.[9][10][11]

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Screening & Analysis PDB Target Selection (e.g., mPGES-1, PDB ID: 4BPM) PrepProt Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProt DefineSite Binding Site Definition (Grid Generation) PrepProt->DefineSite Ligands Ligand Library Preparation (2D to 3D, energy minimization) Redocking Protocol Validation (Redocking of co-crystallized ligand) DefineSite->Redocking RMSD RMSD Calculation (Threshold < 2.0 Å) Redocking->RMSD Docking Virtual Screening (Docking of Benzofuran Analogs) RMSD->Docking Analysis Results Analysis (Scoring, Pose Visualization, Interaction Analysis) Docking->Analysis Hit Hit Identification & Prioritization Analysis->Hit

Caption: Overall molecular docking workflow from preparation to hit identification.

Detailed Protocols

This section provides step-by-step methodologies for each phase of the molecular docking workflow. We will reference widely used and freely available software such as AutoDock Tools for preparation and AutoDock Vina for the docking calculations, though the principles are transferable to other software packages like Glide or GOLD.[12][13][14]

Protocol 3.1: Target Protein Preparation

The quality of the initial protein structure is critical for obtaining meaningful docking results. The goal is to prepare a clean, chemically correct model of the receptor.[15][16]

Materials:

  • Protein Data Bank (PDB) accession code for human mPGES-1 (e.g., 4BPM).

  • Molecular graphics software (e.g., UCSF Chimera, PyMOL).[17]

  • AutoDock Tools.

Methodology:

  • Structure Retrieval: Download the PDB file (e.g., 4BPM.pdb) from the RCSB Protein Data Bank.

  • Initial Inspection and Cleaning:

    • Open the PDB file in UCSF Chimera or PyMOL.

    • The crystal structure may contain multiple protein chains, water molecules, ions, and a co-crystallized ligand. For this protocol, we will prepare the monomeric unit.

    • Delete all water molecules and any other heteroatoms (ions, cofactors) not essential for binding.[16] The co-crystallized ligand should be saved as a separate file for later validation and then deleted from the protein structure.

    • Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be required, which is beyond the scope of this protocol.

  • Preparation using AutoDock Tools:

    • Open the cleaned PDB file in AutoDock Tools.

    • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only" and click OK. This adds hydrogens to polar atoms, which is crucial for defining hydrogen bonds.

    • Assign Charges: Navigate to Edit > Charges > Add Kollman Charges. These are partial charges necessary for the scoring function to calculate electrostatic interactions.[16]

    • Save as PDBQT: The final step is to save the prepared protein in the PDBQT format, which contains the atomic coordinates, charges, and atom types required by AutoDock Vina. Go to File > Save > Write PDBQT.

Protocol 3.2: Ligand Preparation

Ligands must be converted from their 2D representations to 3D structures with correct stereochemistry and assigned charges.[18][19]

Materials:

  • 2D structures of this compound analogs (e.g., in SDF or MOL2 format).

  • Software for 2D-to-3D conversion and energy minimization (e.g., Avogadro, ChemDraw, online tools).

  • AutoDock Tools.

Methodology:

  • 2D to 3D Conversion:

    • Draw the benzofuran analogs using a chemical drawing tool or obtain them from a database like PubChem.

    • Convert the 2D structure to a 3D structure. Most chemical drawing software has this functionality.

    • Perform a preliminary energy minimization using a force field like MMFF94 to generate a low-energy starting conformation.

    • Save the 3D structures in a common format like MOL2 or PDB.

  • Preparation using AutoDock Tools:

    • Open the 3D ligand file in AutoDock Tools.

    • Detect Root and Torsion Tree: Go to Ligand > Torsion Tree > Detect Root. This defines the rigid core of the molecule. Then, go to Ligand > Torsion Tree > Choose Torsions to define the rotatable bonds, allowing for ligand flexibility during docking.[20]

    • Save as PDBQT: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

Protocol 3.3: Docking Execution and Validation

This phase involves defining the binding site and running the docking simulation. A crucial validation step is performed first.

Materials:

  • Prepared protein and ligand PDBQT files.

  • AutoDock Vina software.

  • Co-crystallized ligand PDBQT file (for validation).

Methodology:

  • Binding Site Definition (Grid Box Generation):

    • In AutoDock Tools, with the prepared protein loaded, go to Grid > Grid Box.

    • A box will appear around the protein. This box defines the search space for the docking algorithm.

    • Center the grid box on the active site of the protein. If using a structure with a co-crystallized ligand, the box should be centered on and encompass this ligand.

    • Adjust the dimensions of the box to be large enough to allow the ligand to move and rotate freely within the binding pocket (typically a buffer of 10-15 Å around the ligand is sufficient).

    • Note the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box. These will be used in the Vina configuration file.[13]

  • Protocol Validation (Redocking):

    • Rationale: Before docking your novel compounds, you must validate that your docking protocol can accurately reproduce the known binding pose of the co-crystallized ligand.[21][22][23]

    • Dock the extracted co-crystallized ligand back into the protein's active site using the grid parameters defined above.

    • Analysis: Compare the predicted binding pose from your docking run with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[21][23][24]

  • Virtual Screening of Benzofuran Analogs:

    • Create a configuration file (e.g., conf.txt) for AutoDock Vina. This file specifies the paths to the receptor and ligand files, and the grid box parameters.

    • Run the docking simulation from the command line: vina --config conf.txt --log log_ligand_1.txt

    • Repeat this process for all the benzofuran analogs in your library.

Data Analysis and Interpretation

The output of a docking simulation provides binding affinity scores and a set of predicted binding poses. Proper analysis is key to extracting meaningful insights.[24][25]

G cluster_analysis Analysis Pathway Input Docking Output (Poses & Scores) Step1 Rank by Binding Affinity (e.g., kcal/mol) Input->Step1 Step2 Visual Inspection of Top Poses (Plausibility Check) Step1->Step2 Step3 Analyze Key Interactions (H-Bonds, Hydrophobic, Pi-stacking) Step2->Step3 Step4 Compare with Controls (Known inhibitors, inactive decoys) Step3->Step4 Output Prioritized Hit Compounds Step4->Output

Caption: Logical flow for the analysis of molecular docking results.

Binding Affinity Scores

Docking programs provide a score that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate stronger predicted binding.[25] It is important to remember that these are predictive values and should be used for ranking compounds rather than as absolute measures of affinity.[25][26]

Table 1: Hypothetical Docking Results for Benzofuran Analogs against mPGES-1

Compound IDThis compound AnalogPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Control Co-crystallized Ligand (Redocked)-9.8Arg126, Ser127, Tyr130
BZ-01 (Parent Scaffold)-6.5Ser127
BZ-02 7-amino modified with 4-fluorobenzoyl-8.9Arg126 (H-bond), Tyr130 (Pi-stacking)
BZ-03 2-methyl modified to 2-trifluoromethyl-7.2Ser127, Leu123 (Hydrophobic)
BZ-04 7-amino modified with 3,4-dichlorobenzoyl-9.5Arg126 (H-bond), Tyr130 (Pi-stacking)
Binding Pose and Interaction Analysis

A low binding score is meaningless if the predicted binding pose is not physically plausible. Visual inspection is a mandatory step.[24]

Protocol for Pose Analysis:

  • Load Complex: Open the prepared protein PDBQT file and the output ligand PDBQT file (which contains the predicted poses) in a molecular visualization tool like PyMOL or UCSF Chimera.

  • Examine Top-Ranked Pose: Focus on the pose with the best score. Assess its fit within the binding pocket. Look for steric clashes or parts of the ligand that are exposed to solvent without making favorable interactions.

  • Identify Key Interactions: Use the software's tools to identify potential interactions between the ligand and the protein's active site residues.[24][27]

    • Hydrogen Bonds: Are there hydrogen bonds formed with key polar residues? Note the donor-acceptor pairs and distances.

    • Hydrophobic Interactions: Is the ligand making favorable contacts with nonpolar residues?

    • Pi-Interactions: Are there any pi-pi stacking or cation-pi interactions between aromatic rings?

  • Compare and Prioritize: Compare the interaction patterns of your top-ranked analogs (e.g., BZ-02 and BZ-04) with that of the control ligand. Compounds that form similar key interactions to a known active compound are often prioritized for further investigation.

Conclusion and Future Directions

This guide outlines a robust, self-validating protocol for conducting molecular docking studies with this compound analogs. By following these steps—careful preparation of both target and ligands, rigorous protocol validation through redocking, and detailed analysis of binding scores and interactions—researchers can confidently identify promising hit compounds for further development. The prioritized hits from this in silico screening serve as a strong foundation for the next stages of a drug discovery project, including chemical synthesis, in vitro biological assays, and further lead optimization.

References

Application Notes & Protocols: Strategic Use of Intermediates in the Synthesis and Evaluation of Monoamine Oxidase (MAO) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoamine Oxidase (MAO) inhibitors represent a critical class of therapeutics for a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[1][2][3] The development of novel MAO inhibitors (MAOIs) with improved selectivity and safety profiles is a key objective in medicinal chemistry. This document provides a comprehensive guide to the strategic use of chemical intermediates in the synthesis of MAOIs. We will delve into the rationale behind synthetic choices, provide detailed, step-by-step protocols for the synthesis of prominent MAOIs from key intermediates, and outline robust methodologies for the characterization and in vitro screening of these compounds.

The Foundational Role of Monoamine Oxidase in Neurobiology

Monoamine oxidases are enzymes bound to the outer membrane of mitochondria that are responsible for the oxidative deamination of monoamine neurotransmitters.[2][4] By breaking down key signaling molecules like serotonin, norepinephrine, and dopamine, MAOs play a pivotal role in regulating mood, cognition, and motor control.[1][3]

There are two primary isoforms of this enzyme:

  • MAO-A: Primarily metabolizes serotonin and norepinephrine. Its inhibition is a key strategy in the treatment of depression and anxiety disorders.[4][5]

  • MAO-B: Shows a higher affinity for dopamine and phenylethylamine.[] Selective MAO-B inhibitors are consequently used in the management of Parkinson's disease to preserve dopamine levels in the brain.[4]

MAO inhibitors function by blocking the action of these enzymes, thereby increasing the synaptic concentration and duration of action of these neurotransmitters.[1][5] This mechanism underlies their therapeutic efficacy. MAOIs can be classified based on their selectivity for the A or B isoform and their mechanism of inhibition (reversible or irreversible).[]

Strategic Synthesis: The Centrality of Key Intermediates

In the multi-step synthesis of complex pharmaceutical agents, an intermediate is a molecule that is formed from the reactants and reacts further to give the final product. The strategic selection and synthesis of key intermediates are paramount in drug development for several reasons:

  • Modularity and Derivatization: A well-chosen intermediate provides a structural scaffold that can be readily modified. This allows for the rapid synthesis of a library of analogue compounds, which is essential for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

  • Process Scalability and Economics: A synthetic route that proceeds through a stable, easily purified intermediate is often more amenable to large-scale manufacturing. This can significantly reduce the cost and complexity of producing the final active pharmaceutical ingredient (API).

  • Quality Control: Isolating and characterizing key intermediates allows for critical quality control checks at multiple points in the synthetic pathway, ensuring the purity and identity of the final compound.

Two illustrative examples are the synthesis of Moclobemide, a reversible MAO-A inhibitor, and Tranylcypromine, an irreversible non-selective MAOI.

IntermediateStructureTarget MAOIKey Advantages
4-(2-aminoethyl)morpholine C₆H₁₄N₂OMoclobemideProvides the morpholine and ethylamine core, a common motif in CNS-active drugs.[8][9]
(±)-trans-2-Phenylcyclopropanecarboxylic acid C₁₀H₁₀O₂TranylcypromineEstablishes the critical trans-cyclopropane ring structure, which mimics the conformation of amphetamine.[10][11]

Synthetic Protocols from Key Intermediates

The following protocols are generalized methodologies based on established chemical principles. Researchers should adapt these protocols based on laboratory-specific conditions and safety guidelines.

Protocol 1: Synthesis of Moclobemide via Amide Coupling

Moclobemide is a selective, reversible inhibitor of MAO-A (RIMA).[12] A common synthetic route involves the acylation of the key intermediate, 4-(2-aminoethyl)morpholine, with an activated derivative of 4-chlorobenzoic acid.[8][13]

Moclobemide Synthesis cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Coupling p_chlorobenzoic_acid 4-Chlorobenzoic Acid acyl_chloride 4-Chlorobenzoyl Chloride p_chlorobenzoic_acid->acyl_chloride Toluene, Reflux thionyl_chloride SOCl₂ amino_morpholine 4-(2-aminoethyl)morpholine moclobemide Moclobemide acyl_chloride->moclobemide amino_morpholine->moclobemide DCM, 0°C to RT base Pyridine or Triethylamine

Caption: Synthetic workflow for Moclobemide.

Materials:

  • 4-(2-aminoethyl)morpholine

  • 4-chlorobenzoyl chloride (or 4-chlorobenzoic acid and thionyl chloride to prepare it in situ)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(2-aminoethyl)morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Moclobemide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure product.[14]

Protocol 2: Synthesis of Tranylcypromine via Curtius Rearrangement

Tranylcypromine is an irreversible MAOI structurally related to amphetamine.[11][15] Its synthesis from the key intermediate (±)-trans-2-phenylcyclopropanecarboxylic acid often employs a Curtius rearrangement to convert the carboxylic acid into the primary amine.[10]

Tranylcypromine Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Curtius Rearrangement & Hydrolysis carboxylic_acid (±)-trans-2-Phenylcyclopropanecarboxylic Acid acyl_chloride Acyl Chloride Intermediate carboxylic_acid->acyl_chloride Benzene, Reflux thionyl_chloride SOCl₂ acyl_azide Acyl Azide Intermediate acyl_chloride->acyl_azide Toluene, 80°C sodium_azide NaN₃ isocyanate Isocyanate Intermediate acyl_azide->isocyanate Heat (Rearrangement) tranylcypromine Tranylcypromine isocyanate->tranylcypromine hydrolysis Conc. HCl, Reflux then KOH

Caption: Synthetic workflow for Tranylcypromine.

Materials:

  • (±)-trans-2-Phenylcyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Hydroxide (KOH)

  • Standard laboratory glassware and safety equipment for handling hazardous reagents.

Procedure:

  • Acyl Chloride Formation: Reflux a solution of (±)-trans-2-phenylcyclopropanecarboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in benzene or toluene for 16 hours.[10] Remove the excess thionyl chloride and solvent under vacuum.

  • Acyl Azide Formation: Dissolve the resulting crude acyl chloride in toluene. Carefully add sodium azide (1.5 eq) in portions. Heat the mixture to 80°C for 4 hours.[10] (Perform behind a blast shield).

  • Curtius Rearrangement: The acyl azide will rearrange upon heating to form an isocyanate intermediate. This is often done in the same pot.

  • Hydrolysis: After the rearrangement is complete, carefully add concentrated HCl and reflux the mixture for 15 hours to hydrolyze the isocyanate (or its derivatives) to the primary amine hydrochloride salt.[10]

  • Isolation: Cool the reaction mixture and basify with a concentrated KOH solution to liberate the free amine.[10] Extract the Tranylcypromine into a suitable organic solvent (e.g., ether or DCM), dry the organic layer, and concentrate to yield the product.

  • Purification: The final product can be purified by distillation or by forming a salt (e.g., sulfate) and recrystallizing.

Analytical Quality Control

Rigorous characterization of intermediates and the final MAOI is non-negotiable for ensuring scientific validity and safety. A multi-technique approach is required.[16][17][18]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for assessing purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) coupled with UV detection is standard.[17]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the synthesized compound, providing unambiguous identification.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of atoms and the stereochemistry of the final product.

  • Melting Point: A simple yet effective test for the purity of a crystalline solid. A sharp melting point range close to the literature value indicates high purity.

Protocols for In Vitro MAO Inhibitory Activity Screening

Once synthesized and purified, the new compounds must be tested for their ability to inhibit MAO-A and MAO-B. Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening.[21][22][23] The principle involves detecting hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[24][25][26]

MAO Inhibition Assay cluster_0 Assay Preparation cluster_1 Plate Setup & Incubation cluster_2 Reaction & Detection cluster_3 Data Analysis reagents Prepare Reagents: - MAO-A / MAO-B Enzyme - Test Compound Dilutions - Control Inhibitors - Assay Buffer plate Add to 96-well plate: 1. Assay Buffer 2. Enzyme 3. Test Compound / Control reagents->plate incubate Pre-incubate (e.g., 15 min at 25°C) plate->incubate reaction_mix Prepare & Add Reaction Mix: - MAO Substrate (Tyramine) - Fluorescent Probe (e.g., OxiRed™) - HRP incubate->reaction_mix measure Measure Fluorescence (Ex/Em = 535/587 nm) Kinetic Mode, 30-60 min reaction_mix->measure analysis Calculate: - % Inhibition - IC₅₀ Value measure->analysis

Caption: Experimental workflow for a fluorometric MAO inhibition assay.

Protocol: Fluorometric Screening of MAO-A and MAO-B Inhibition

This protocol is adapted from commercially available kits and standard methodologies.[22][24][27]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., Tyramine)

  • Fluorescent Probe (e.g., OxiRed™, Amplex Red™)

  • Horseradish Peroxidase (HRP)

  • Test compounds (newly synthesized MAOIs)

  • Control Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of your test compound (e.g., 10 mM in DMSO). Create a serial dilution series in Assay Buffer to cover a wide range of concentrations (e.g., 100 µM to 1 pM). Also prepare working solutions of control inhibitors (e.g., 10 µM Clorgyline and 10 µM Selegiline).[28]

  • Enzyme Preparation: Dilute the MAO-A and MAO-B enzyme stocks to their optimal working concentration in Assay Buffer.

  • Assay Plate Setup: In separate wells of a 96-well plate, add the following for both MAO-A and MAO-B setups:

    • Test Wells: 50 µL of enzyme solution + 10 µL of test compound dilution.

    • Positive Control Wells: 50 µL of enzyme solution + 10 µL of the respective selective inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).

    • Enzyme Control (100% Activity) Wells: 50 µL of enzyme solution + 10 µL of vehicle (e.g., Assay Buffer with DMSO).

    • Blank Wells: 60 µL of Assay Buffer (no enzyme).

  • Pre-incubation: Mix gently and incubate the plate at room temperature (or 37°C) for 15 minutes to allow the inhibitors to bind to the enzymes.[28]

  • Reaction Initiation: Prepare a Substrate/Probe Master Mix containing the MAO substrate, fluorescent probe, and HRP in Assay Buffer. Add 40 µL of this master mix to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode every 1-2 minutes for 30-60 minutes at 37°C.[24][29]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Slope_Test / Slope_EnzymeControl)] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Interpreting Selectivity

By comparing the IC₅₀ values obtained for MAO-A and MAO-B, the selectivity of the synthesized compound can be determined. A compound with a significantly lower IC₅₀ for MAO-A than for MAO-B is considered a selective MAO-A inhibitor, and vice versa. The selectivity index is often calculated as the ratio of IC₅₀ (MAO-B) / IC₅₀ (MAO-A) for MAO-A selective inhibitors.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (IC₅₀ B/A)
Clorgyline (Control)81,500187.5
Selegiline (Control)9,000150.0017
Test Compound X505,000100
Test Compound Y12,000300.0025

In this hypothetical data, Compound X is a potent and selective MAO-A inhibitor, while Compound Y is a potent and selective MAO-B inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated methodologies.

General Synthesis Overview

The most common and reliable synthetic route to this compound is a two-step process. It begins with the formation of the key intermediate, 2,3-dihydro-2-methyl-7-nitrobenzofuran, followed by the reduction of the nitro group to the target primary amine.

Synthesis_Workflow SM Starting Materials o-Nitrophenol + Methallyl Halide Int Intermediate 2,3-dihydro-2-methyl- 7-nitrobenzofuran SM->Int Int2 Intermediate 2,3-dihydro-2-methyl- 7-nitrobenzofuran Prod Final Product 2-Methyl-2,3-dihydrobenzofuran- 7-amine Int2->Prod  Reduction (e.g., H₂, Raney Ni)   Troubleshooting_Reduction cluster_solutions Potential Solutions start Reaction Sluggish or Incomplete? check_tlc Monitor by TLC/LCMS. Is starting material consumed? start->check_tlc sol1 Increase H₂ pressure (e.g., to 50 psi). check_tlc->sol1  No   success Reaction Complete. Proceed to Workup. check_tlc->success  Yes   sol2 Increase catalyst loading or add fresh catalyst. sol1->sol2 sol3 Check for catalyst poisons. Re-purify starting material. sol2->sol3 sol4 Switch reduction method. (e.g., to SnCl₂ or Fe/NH₄Cl) sol3->sol4

Technical Support Center: Reduction of 2-Methyl-7-Nitro-2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the reduction of 2-methyl-7-nitro-2,3-dihydrobenzofuran to its corresponding amine, a critical intermediate in pharmaceutical and materials science research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, troubleshoot common side reactions, and optimize for a successful synthesis.

Introduction to the Chemistry

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. It proceeds through a six-electron reduction, typically involving nitroso and hydroxylamine intermediates.[1] While seemingly straightforward, the reaction is often complicated by the formation of side products, particularly when other functional groups are present or when the reaction is not driven to completion. The stability of the 2,3-dihydrobenzofuran ring system is generally robust under many reductive conditions, making the primary challenges in this synthesis related to the chemoselective reduction of the nitro group itself.

This guide provides a question-and-answer-based approach to troubleshoot common issues you may encounter during your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue and can often be traced back to the catalyst, reagents, or reaction conditions.

  • Catalyst Activity:

    • Poisoning: Catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are highly susceptible to poisoning by sulfur or halogen-containing compounds, and even certain nitrogen heterocycles.[2] Ensure your starting material and solvent are free from such impurities.

    • Deactivation: Improper storage or handling can lead to catalyst deactivation. For pyrophoric catalysts like Raney Nickel, handling under an inert atmosphere is crucial.[3] It is always a good practice to use a fresh batch of catalyst to rule out deactivation.

  • Reaction Conditions:

    • Hydrogen Pressure: For catalytic hydrogenations, insufficient hydrogen pressure can lead to a slow or stalled reaction. If you are using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in your system. For more stubborn reductions, a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures may be necessary.

    • Temperature: While many nitro reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[4] However, be aware that higher temperatures can also promote side reactions. A modest increase in temperature (e.g., to 40-50 °C) is a good starting point for optimization.

    • Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient stirring is critical to ensure good mass transfer.[3] If the reaction mixture is not being vigorously agitated, the reaction rate will be limited.

  • Solubility: Poor solubility of the starting material in the chosen solvent can significantly hinder the reaction rate. 2-methyl-7-nitro-2,3-dihydrobenzofuran is a relatively nonpolar molecule. Solvents like ethanol, methanol, ethyl acetate, or tetrahydrofuran (THF) are often good choices. If solubility is an issue, consider using a co-solvent system.

Question 2: I am observing significant amounts of side products, particularly colored impurities. What are these and how can I minimize their formation?

Answer:

The formation of colored impurities often points to the presence of dimeric condensation products or incompletely reduced intermediates. The reduction of a nitro group is a stepwise process, and if not driven to completion, these intermediates can react with each other.

  • Common Side Products:

    • Nitroso and Hydroxylamine Intermediates: The initial reduction of the nitro group forms a nitroso intermediate, which is then reduced to a hydroxylamine, and finally to the amine.[1] These intermediates can be stable under certain conditions and may be observed in your reaction mixture.

    • Azoxy and Azo Compounds: The condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy compounds, which can be further reduced to azo compounds.[5] These are often highly colored (typically yellow to red) and can be a source of the impurities you are observing.

  • Strategies for Minimizing Side Products:

    • Ensure Complete Reaction: The most effective way to avoid these side products is to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material and intermediates are consumed.

    • Choice of Reducing Agent: Metal-mediated reductions, such as with iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), are often very effective at driving the reaction to the desired amine and can be less prone to the accumulation of intermediates compared to some catalytic hydrogenation setups.[1][6]

    • Temperature Control: Some of the condensation reactions that form dimeric impurities are promoted by excessive heat.[4] Maintaining a controlled temperature is important.

Visualizing the Reaction Pathways

To better understand the potential outcomes of the reduction, the following diagrams illustrate the intended reaction and the formation of common side products.

reaction_pathway cluster_main Main Reaction Pathway Start 2-Methyl-7-Nitro-2,3-Dihydrobenzofuran Nitroso Nitroso Intermediate Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Product 2-Methyl-7-Amino-2,3-Dihydrobenzofuran Hydroxylamine->Product +2e-, +2H+

Caption: The desired six-electron reduction pathway.

side_reactions cluster_side Side Reaction Pathways Nitroso Nitroso Intermediate Azoxy Azoxy Compound Nitroso->Azoxy Hydroxylamine Hydroxylamine Intermediate Hydroxylamine->Azoxy Azo Azo Compound Azoxy->Azo Reduction

Caption: Formation of common dimeric side products.

Question 3: I am concerned about the stability of the dihydrobenzofuran ring. Could it be opened or otherwise modified during the reduction?

Answer:

The 2,3-dihydrobenzofuran ring system is generally stable under most standard nitro reduction conditions.

  • Catalytic Hydrogenation: While aggressive catalytic hydrogenation (high pressure, high temperature, and highly active catalysts like Rhodium on carbon) can lead to the saturation of the benzene ring, this is unlikely under the conditions typically used for nitro group reduction (e.g., Pd/C, H₂, atmospheric pressure to ~50 psi).[5]

  • Metal/Acid Reductions: Systems like Fe/NH₄Cl or SnCl₂/HCl are generally chemoselective for the nitro group and are unlikely to affect the ether linkage in the dihydrobenzofuran ring.

  • Hydride Reductions: While strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are generally not suitable for the reduction of aromatic nitro groups to amines (they tend to form azo compounds), they can potentially reduce other functional groups.[6] Milder hydride reagents, when used for nitro reductions, are not expected to cleave the dihydrobenzofuran ring.

Recommended Experimental Protocol: Catalytic Hydrogenation

This protocol provides a reliable method for the reduction of 2-methyl-7-nitro-2,3-dihydrobenzofuran using palladium on carbon.

Materials:

  • 2-methyl-7-nitro-2,3-dihydrobenzofuran

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol/Ethyl Acetate)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

  • Celite or another filter aid

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-methyl-7-nitro-2,3-dihydrobenzofuran in a suitable solvent (e.g., ethanol, ~10-20 mL per gram of substrate).

  • Inerting: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. This can be done by attaching a hydrogen-filled balloon or by connecting the flask to a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-methyl-7-amino-2,3-dihydrobenzofuran can be purified by column chromatography on silica gel if necessary.

Data Summary

ParameterExpected OutcomeTroubleshooting/Notes
Yield >90%Low yields may indicate incomplete reaction or catalyst poisoning.
Purity (crude) >95%Lower purity may be due to the formation of side products. Consider optimizing reaction time and temperature.
Reaction Time 2-6 hoursLonger reaction times may be needed for less active catalysts or lower hydrogen pressure.
Appearance Amber syrup/oilThe final product is typically an oil that may darken upon exposure to air and light.

References

Technical Support Center: Chromatographic Method Development for 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 2-Methyl-2,3-dihydrobenzofuran-7-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting advice and robust protocols for optimizing solvent systems. Our focus is on explaining the causal relationships in chromatography to empower you to develop reliable and efficient analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to analyze chromatographically?

A: The primary challenge stems from the presence of the basic primary amine group (-NH₂) on the aromatic benzofuran structure. In reversed-phase high-performance liquid chromatography (HPLC), this basic functional group can interact strongly with acidic residual silanol groups (Si-OH) present on the surface of silica-based stationary phases.[1][2][3] This secondary retention mechanism, an ion-exchange interaction, is a common cause of significant peak tailing, poor reproducibility, and low sensitivity.[4]

Q2: What is the first and most critical parameter to optimize for this compound in reversed-phase HPLC?

A: The mobile phase pH is the most critical factor.[5][6] Controlling the pH is essential for managing the ionization state of both the analyte and the stationary phase surface. For a basic compound like this compound, operating at a low pH (e.g., 2.5 - 3.5) is typically the most effective strategy to achieve symmetrical peaks.[4][7]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

A: Both are viable options, and the choice can significantly impact selectivity. Acetonitrile and methanol have different solvent properties that can alter elution order and resolution between the main analyte and its impurities.[8] It is often beneficial to screen both during method development. Methanol is generally less expensive, but acetonitrile often provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[8][9]

Q4: Is Reversed-Phase the only option? What about HILIC?

A: While Reversed-Phase (RP) is the most common starting point, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, particularly if the analyte is highly polar or poorly retained in RP mode.[10] HILIC utilizes a polar stationary phase with a highly organic mobile phase, which can offer complementary selectivity and is well-suited for retaining polar amines.[11][12]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the analysis of this compound.

Q: My peak for this compound is severely tailing in reversed-phase. What are the causes and how do I fix it?

A: Severe peak tailing for this compound is almost always due to secondary interactions with silanol groups.[2][3] The positively charged (protonated) amine group on your molecule is strongly attracted to negatively charged (ionized) silanols on the column packing.

Here is a systematic approach to eliminate this issue:

  • Adjust Mobile Phase pH: This is your most powerful tool. Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acid like formic acid or phosphoric acid.[13] At this low pH, the silanol groups are protonated (neutral), which minimizes their ability to interact with the protonated amine analyte, drastically improving peak shape.[4][7]

  • Ensure Adequate Buffering: Simply adding acid is not enough; a buffer is crucial for pH stability and reproducibility.[3][5] A buffer concentration of 20-50 mM is typically recommended.[7][13] Ensure your chosen buffer is effective in the desired pH range (e.g., formate buffer for pH 2.7-4.7).

  • Evaluate Your Column: Not all C18 columns are the same. Modern, high-purity, base-deactivated, and end-capped columns have a much lower concentration of active silanol groups.[4] If you are using an older "Type A" silica column, switching to a modern "Type B" column will provide a significant improvement.

  • Consider Mobile Phase Additives: If pH adjustment alone is insufficient, adding a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can help. TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, this is often considered a legacy approach and can suppress MS signal if using LC-MS.

Troubleshooting Workflow for Peak Tailing

The following diagram outlines the logical steps for diagnosing and resolving peak tailing for basic analytes.

G start Start: Tailing Peak Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Action: Lower pH to 2.5-3.5 using 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient (20-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer adjust_buffer Action: Increase Buffer Concentration check_buffer->adjust_buffer No check_column Are you using a modern, base-deactivated column? check_buffer->check_column Yes adjust_buffer->check_column change_column Action: Switch to a High-Purity, End-Capped C18 or a Specialty 'Base-Friendly' Phase check_column->change_column No end_good Peak Shape Optimized check_column->end_good Yes change_column->end_good

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q: I have poor resolution between my analyte and a closely related impurity. How can I improve it?

A: Improving resolution requires changing the selectivity of your chromatographic system.

  • Change the Organic Modifier: The first and often easiest step is to switch your organic solvent. If you are using acetonitrile, try methanol, and vice-versa.[8] The different chemical properties of these solvents will alter interactions with the stationary phase and can significantly change the separation factor between your peaks of interest.

  • Fine-Tune the pH: Even small changes in pH can alter the ionization and conformation of your analyte and impurities, leading to changes in retention and selectivity. Try adjusting the pH in small increments (e.g., ±0.2 pH units) around your optimal point.

  • Switch to a Different Stationary Phase: If changing the mobile phase isn't enough, change the column. A phenyl-hexyl or embedded polar group (EPG) stationary phase will offer different retention mechanisms (e.g., π-π interactions) compared to a standard C18, which is dominated by hydrophobic interactions.[14][15]

  • Try HILIC: For a significant change in selectivity, switching to HILIC mode is a powerful strategy.[10] The retention mechanism in HILIC is completely different from reversed-phase, often leading to a reversal of elution order and dramatic improvements in the resolution of polar compounds.

Detailed Experimental Protocols

Protocol 1: Systematic pH Scouting in Reversed-Phase

This protocol provides a structured approach to determine the optimal mobile phase pH for the analysis of this compound.

Objective: To evaluate the effect of mobile phase pH on peak shape and retention.

Materials:

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers/Acids: Formate buffer, phosphate buffer, formic acid, phosphoric acid

  • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Standard solution of this compound (10 µg/mL in 50:50 water:acetonitrile)

Procedure:

  • Prepare Aqueous Mobile Phases:

    • Mobile Phase A1 (pH ~2.7): 0.1% Formic acid in water.

    • Mobile Phase A2 (pH ~4.5): 20 mM Ammonium formate buffer, pH adjusted to 4.5.

    • Mobile Phase A3 (pH ~7.0): 20 mM Ammonium phosphate buffer, pH adjusted to 7.0.

    • Filter all aqueous phases through a 0.22 µm filter.

  • Set Initial HPLC Conditions:

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: Set to an appropriate wavelength for the analyte.

    • Gradient: 10% to 90% B over 15 minutes.

  • pH 2.7 Analysis:

    • Equilibrate the column with 90% A1 / 10% B for at least 20 column volumes or until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

  • pH 4.5 and 7.0 Analysis:

    • Thoroughly flush the system and column with a 50:50 water:acetonitrile mixture.

    • Equilibrate the column with the next mobile phase (A2).

    • Repeat the injection and data acquisition.

    • Repeat the flushing and equilibration for the final mobile phase (A3).

  • Data Analysis:

    • Compare the peak asymmetry/tailing factor, retention time, and resolution for each pH condition. The lowest asymmetry factor indicates the optimal pH for peak shape.[13]

Protocol 2: Initial HILIC Method Development

This protocol provides a starting point for developing a HILIC method for this compound.

Objective: To achieve retention and separation of the polar amine using HILIC.

Materials:

  • HPLC-grade water and acetonitrile

  • Buffer: Ammonium formate

  • Column: HILIC column (e.g., bare silica, diol, or amide phase; 2.1 x 100 mm, 1.7 µm)

  • Standard solution of this compound (10 µg/mL in 90:10 acetonitrile:water) Note the different diluent.

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Filter all phases through a 0.22 µm filter.

  • Set Initial HPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • UV Detection: Set to an appropriate wavelength.

    • Gradient: 0% B (i.e., 95% ACN) for 1 min, then ramp to 50% B over 8 minutes. Hold for 2 minutes.

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (95% ACN) for an extended period (at least 30-40 column volumes) to ensure the formation of the aqueous layer on the stationary phase. This is critical for reproducible HILIC separations.

  • Injection and Analysis:

    • Inject the standard. Note that the sample diluent should be high in organic content to prevent peak distortion.

    • Analyze the resulting chromatogram for retention and peak shape. Adjust the gradient steepness and starting/ending percentages as needed to optimize the separation.

Data Summary Table

The following table summarizes expected outcomes from various troubleshooting actions for reversed-phase chromatography.

Parameter AdjustedActionExpected Impact on Peak AsymmetryPotential Side Effects
Mobile Phase pH Lower aqueous pH to 2.5 - 3.5Significant Decrease May alter retention time and selectivity.[13]
Buffer Concentration Increase to 20-50 mMDecrease Risk of buffer precipitation at high organic content.
Organic Modifier Switch from ACN to MethanolMay Increase or DecreaseChanges selectivity ; may improve or worsen resolution.[8]
Column Type Switch to a base-deactivated columnSignificant Decrease May alter retention order and overall selectivity.
Column Temperature Increase temperature by 5-10 °CDecrease Reduces mobile phase viscosity; may decrease retention.

References

Scaling up the synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry, 2-Methyl-2,3-dihydrobenzofuran-7-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its rigid dihydrobenzofuran scaffold provides a valuable template for designing molecules with specific spatial arrangements. However, transitioning the synthesis of this compound from laboratory scale to pilot or manufacturing scale presents a unique set of challenges that can impact yield, purity, and overall process efficiency.

This technical support guide, designed for researchers, chemists, and process development professionals, offers practical, field-tested insights into overcoming common hurdles encountered during the scale-up of this compound synthesis. By addressing specific issues in a direct question-and-answer format, this document aims to be an indispensable resource for troubleshooting and optimizing this critical synthetic sequence.

Overall Synthetic Workflow

The most common and scalable route to this compound begins with o-nitrophenol, proceeding through a key Claisen rearrangement and cyclization, followed by reduction. Understanding this pathway is the first step in effective troubleshooting.

Synthetic_Pathway A o-Nitrophenol B 2-(Methallyloxy)nitrobenzene A->B Methallylation C 2-Methyl-7-nitro-2,3-dihydrobenzofuran B->C Claisen Rearrangement & Cyclization D This compound C->D Nitro Group Reduction

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before or during the scale-up process.

Q1: What are the most critical control points when scaling up this synthesis?

A1: There are three primary stages where precise control is vital:

  • Claisen Rearrangement/Cyclization: This step is highly temperature-dependent. The thermal rearrangement to the ortho-methallyl phenol intermediate and the subsequent acid-catalyzed cyclization have different optimal temperatures. Insufficient heat can lead to an incomplete rearrangement, while excessive heat can cause side reactions or product degradation.

  • Catalytic Reduction: The reduction of the nitro group is an exothermic reaction. On a large scale, efficient heat management is critical to prevent runaway reactions. Furthermore, catalyst activity, hydrogen pressure, and agitation are key parameters that must be carefully controlled to ensure complete conversion and avoid the formation of hazardous intermediates.[1]

  • Product Isolation and Purification: The final amine product is an amber syrup, which can be susceptible to oxidation.[1] The workup and purification procedures should be performed under an inert atmosphere where possible, and purification methods must be chosen to handle a non-crystalline material effectively.

Q2: What safety precautions are paramount for this process?

A2: Safety is the top priority. Key hazards include:

  • Flammable Solvents: The process uses solvents like Tetrahydrofuran (THF).[1] All operations should be conducted in well-ventilated areas, away from ignition sources, and using explosion-proof equipment.[2]

  • Catalytic Hydrogenation: Handling Raney Nickel and hydrogen gas carries risks of fire and explosion. The catalyst is often pyrophoric. Proper grounding of equipment and purging of the reaction vessel with an inert gas (like nitrogen or argon) before and after the reaction is mandatory.

  • Chemical Toxicity: The target compound, this compound, is harmful if swallowed and is suspected of damaging fertility or the unborn child. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, must be worn at all times.[2]

Q3: How can I effectively monitor the reaction progress at each stage?

A3: For process scale-up, robust in-process controls (IPCs) are essential.

  • TLC (Thin-Layer Chromatography): Ideal for quick, qualitative checks at all stages. It can easily show the consumption of starting material and the appearance of the product.

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on reaction conversion and the impurity profile. This is the preferred method for monitoring the purity of intermediates and the final product.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the mass of the desired products.

  • Hydrogen Uptake Monitor: During the catalytic reduction, monitoring the consumption of hydrogen gas provides a real-time indication of the reaction rate and helps determine the reaction endpoint.

Troubleshooting Guide: Common Issues and Solutions

This guide provides solutions to specific problems that may arise during the synthesis.

Troubleshooting_Guide Start Problem Observed LowYield_Cyclization Low Yield of Nitro-Dihydrobenzofuran? Start->LowYield_Cyclization Incomplete_Reduction Incomplete Nitro Group Reduction? Start->Incomplete_Reduction Purity_Issue Final Product Impure? Start->Purity_Issue Sol_Temp Optimize Reaction Temperature for Rearrangement vs. Cyclization LowYield_Cyclization->Sol_Temp Cause: Suboptimal Temp Sol_Acid Check Acid Catalyst Strength and Loading (e.g., MgCl2, FeCl3). LowYield_Cyclization->Sol_Acid Cause: Inefficient Catalyst Sol_Catalyst Verify Catalyst Activity (Raney Ni). Increase Loading or Use Fresh Catalyst. Incomplete_Reduction->Sol_Catalyst Cause: Catalyst Deactivation Sol_Pressure Increase H2 Pressure. Check for Leaks. Incomplete_Reduction->Sol_Pressure Cause: Low H2 Pressure Sol_Purification Modify Workup. Use Column Chromatography or Vacuum Distillation. Purity_Issue->Sol_Purification Cause: Co-eluting Impurities

Caption: Decision tree for troubleshooting common synthesis problems.

Stage 1: Claisen Rearrangement & Cyclization

Q: My yield of 2-Methyl-7-nitro-2,3-dihydrobenzofuran is low, and I see a lot of unreacted 2-(Methallyloxy)nitrobenzene.

A: This indicates a failure of the Claisen rearrangement.

  • Causality: The Claisen rearrangement is a thermal process that requires sufficient energy input to proceed at a reasonable rate. On a larger scale, inefficient heat transfer can lead to parts of the reaction mixture not reaching the required temperature (typically 180-220°C).

  • Solution:

    • Verify Internal Temperature: Ensure your temperature probe is accurately measuring the internal temperature of the reaction mixture, not just the heating mantle or oil bath temperature.

    • Improve Heat Transfer: For large vessels, overhead mechanical stirring is more effective than a magnetic stir bar. Consider using a solvent with a high boiling point that can aid in uniform heat distribution.

    • Increase Reaction Time: If you are limited by your heating capacity, extending the reaction time may help drive the rearrangement to completion.

Q: The rearrangement seems to work, but the subsequent cyclization to the dihydrobenzofuran is inefficient.

A: This points to an issue with the acid-catalyzed cyclization step.

  • Causality: After the Claisen rearrangement forms the ortho-methallyl phenol intermediate, an acid catalyst is required to promote the intramolecular hydroalkoxylation that closes the furan ring. The catalyst may be inactive or used in insufficient quantity.

  • Solution:

    • Catalyst Choice: While various acids can be used, anhydrous magnesium chloride or ferric chloride are effective catalysts for this type of cyclization.[3] Ensure the catalyst is truly anhydrous, as water can inhibit its activity.

    • Catalyst Loading: On a larger scale, a slightly higher catalyst loading (e.g., 1-5 mol%) may be necessary to compensate for any potential deactivation.

    • One-Pot vs. Two-Step: While often performed in one pot, separating the steps can be beneficial during scale-up. First, confirm the rearrangement is complete via an IPC. Then, cool the mixture slightly before adding the cyclization catalyst. This allows you to optimize the temperature for each distinct mechanistic step.

Stage 2: Nitro Group Reduction

Q: The reduction of the nitro group is slow or stalls before completion.

A: This is a common problem in catalytic hydrogenation and usually relates to the catalyst or reaction conditions.

  • Causality: The catalytic activity of Raney Nickel can be diminished by impurities (catalyst poisons) in the substrate or solvent, or by improper activation and handling. Insufficient hydrogen availability at the catalyst surface will also slow the reaction.

  • Solution:

    • Catalyst Quality and Handling: Use a fresh, high-activity grade of Raney Nickel. Handle it as a slurry under water or an appropriate solvent to prevent it from becoming pyrophoric. Ensure the catalyst is thoroughly washed to remove any residual base from its preparation.

    • Hydrogen Pressure: The reaction is often run under pressure (e.g., 35 p.s.i.g.).[1] Ensure your reactor is holding the set pressure and that there are no leaks. Increasing the hydrogen pressure can enhance the reaction rate.

    • Efficient Agitation: Vigorous stirring is crucial to ensure good contact between the substrate, the solid catalyst, and the hydrogen gas. For large reactors, the type of impeller and stirring speed must be optimized.

    • Substrate Purity: Purify the nitro-intermediate before reduction. Sulfur- or halogen-containing impurities are known poisons for nickel catalysts.

Q: I'm observing the formation of side products during the reduction. How can I improve selectivity?

A: Side product formation often results from over-reduction or incomplete reduction pathways.

  • Causality: Intermediates such as nitroso and hydroxylamine compounds can form during the reduction. If they do not fully convert to the amine, they can react with each other to form dimeric impurities like azo or azoxy compounds.

  • Solution:

    • Temperature Control: As the reaction is exothermic, maintain a consistent temperature (e.g., room temperature) with efficient cooling.[1] Runaway temperatures can lead to side reactions and a less selective conversion.

    • Monitor Hydrogen Uptake: The reaction should be stopped once the theoretical amount of hydrogen has been consumed. Allowing the reaction to proceed for too long under harsh conditions is unnecessary and can promote side reactions.

    • Solvent Choice: Tetrahydrofuran (THF) is a suitable solvent for this reduction.[1] Ensure it is pure and does not contain peroxides, which can interfere with the reaction.

Key Experimental Protocol: Catalytic Reduction

This protocol is adapted from established procedures for the synthesis of 7-amino-2,3-dihydro-2-methylbenzofuran.[1]

ParameterValue/ConditionRationale
Reactant 2-Methyl-7-nitro-2,3-dihydrobenzofuranStarting material for the final step.
Solvent Tetrahydrofuran (THF)Good solubility for the substrate and compatible with hydrogenation.
Catalyst Raney Nickel (activated)Highly active and cost-effective catalyst for nitro group reduction.
Catalyst Loading ~3-5% w/w (catalyst weight vs. substrate)Sufficient to ensure a reasonable reaction rate without being excessive.
Hydrogen Pressure 35 p.s.i.g.Provides an adequate concentration of hydrogen for the reaction.
Temperature Room Temperature (~20-25°C)Balances reaction rate with selectivity and safety. Requires cooling on scale.
Reaction Time ~4 hours (or until H₂ uptake ceases)Typical duration; endpoint should be confirmed by IPC.
Step-by-Step Methodology
  • Vessel Preparation: Charge a suitable hydrogenation reactor with a solution of 2-Methyl-7-nitro-2,3-dihydrobenzofuran (1.0 eq) in THF (approx. 5 mL per gram of substrate).

  • Inerting: Seal the reactor and purge the headspace thoroughly with nitrogen or argon to remove all oxygen.

  • Catalyst Charging: Under a positive pressure of inert gas, carefully add the Raney Nickel catalyst slurry (~3.7% w/w).

  • Hydrogenation: Pressurize the reactor with hydrogen to 35 p.s.i.g. and begin vigorous agitation. Monitor the internal temperature and apply cooling as necessary to maintain room temperature. The reaction progress can be tracked by observing the drop in hydrogen pressure.

  • Reaction Completion: After approximately 4 hours, or when hydrogen uptake ceases, stop the agitation and vent the excess hydrogen pressure.

  • Catalyst Filtration: Purge the reactor again with an inert gas. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the filter cake with additional THF.

  • Workup: To the filtrate, add anhydrous magnesium sulfate (~25% w/w of the starting material) to remove water.[1] Stir for 30 minutes and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound as an amber syrup.[1] Further purification can be achieved via vacuum distillation or column chromatography if necessary.

References

Technical Support Center: Synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-amine, specifically addressing the common issue of incomplete conversion. Here, we move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of 2-Methyl-7-nitro-2,3-dihydrobenzofuran is stalling. What are the most likely general causes?

Incomplete conversion in the reduction of the nitro group to an amine is a frequent challenge. The root causes can typically be categorized into three main areas: catalyst issues, suboptimal reaction conditions, or impurities in the starting materials or solvent.[1] Catalyst deactivation is a primary suspect, where the active sites become blocked or poisoned.[2][3] Reaction conditions such as hydrogen pressure, temperature, and agitation may not be adequate for driving the reaction to completion. Finally, impurities can act as potent catalyst poisons, halting the reaction even at very low concentrations.

Q2: How can I reliably monitor the progress of my reaction to confirm it has stalled?

Effective reaction monitoring is crucial. The most common and rapid method is Thin-Layer Chromatography (TLC). You can track the disappearance of the starting material (2-Methyl-7-nitro-2,3-dihydrobenzofuran) and the appearance of the amine product. The starting material is significantly less polar than the resulting amine. For more quantitative analysis, techniques like LC-MS or GC-MS are recommended. These methods can confirm the presence of starting material, product, and any potential intermediates or side products, giving you a complete picture of the reaction mixture.

Q3: What are the key safety considerations when running this hydrogenation reaction?

Catalytic hydrogenation involves flammable materials and requires strict safety protocols. Hydrogen gas is highly flammable and explosive. Ensure your reaction is conducted in a well-ventilated fume hood, away from ignition sources. Use high-pressure-rated equipment and follow proper procedures for handling hydrogen cylinders. Catalysts like Raney Nickel and Palladium on Carbon (Pd/C) can be pyrophoric, especially after use when they are dry and saturated with hydrogen. They should always be handled under a blanket of inert gas or kept wet with solvent to prevent ignition upon exposure to air.

In-Depth Troubleshooting Guide

This section provides a systematic, question-driven approach to diagnose and resolve incomplete conversion.

Problem Area 1: The Catalyst

The health of your catalyst is the single most critical factor in a catalytic hydrogenation.

Q4: My reaction started but stopped before completion. How can I determine if my catalyst is deactivated?

Catalyst deactivation is a common cause of stalled reactions.[4] It occurs through several mechanisms:

  • Poisoning: The active sites of the catalyst are irreversibly blocked by contaminants. Sulfur, nitrogen, and halogen-containing compounds are classic poisons for catalysts like Palladium and Nickel. Impurities in your starting material or solvent are often the source.

  • Sintering or Agglomeration: At elevated temperatures, fine metal nanoparticles on the catalyst support can clump together, reducing the active surface area.[2][5]

  • Coking/Fouling: Carbonaceous material can deposit on the catalyst surface, physically blocking active sites.[2][3]

Troubleshooting Steps:

  • Filter and Replace: The most straightforward diagnostic is to carefully filter the reaction mixture (under an inert atmosphere if using a pyrophoric catalyst) and add a fresh batch of catalyst. If the reaction restarts, catalyst deactivation was the primary issue.

  • Examine Starting Material Purity: Re-purify your 2-Methyl-7-nitro-2,3-dihydrobenzofuran starting material, for example, by column chromatography or recrystallization, and re-run the reaction with fresh catalyst.

  • Use a Guard Bed: If you suspect impurities, you can pass your substrate solution through a small plug of activated carbon or silica gel before it enters the reaction vessel to remove potential poisons.

Problem Area 2: Reaction Conditions & Kinetics

Even with an active catalyst, the reaction environment must be optimized for complete conversion.

Q5: I've confirmed my catalyst is active, but the conversion is still slow or incomplete. Are my reaction conditions suboptimal?

Yes, suboptimal conditions can lead to a kinetic bottleneck where the reaction rate becomes impractically slow.[1] Consider the following factors:

  • Hydrogen Pressure: The concentration of dissolved hydrogen is directly proportional to the applied pressure. Insufficient pressure can be the rate-limiting factor. Most nitro group reductions proceed well at pressures from atmospheric to around 50 psi, but your specific system may require higher pressures.[6]

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions or lead to catalyst sintering.[7] A typical starting point is room temperature, with gentle heating to 40-50°C if the reaction is sluggish.

  • Mixing and Mass Transfer: In a heterogeneous reaction (solid catalyst, liquid/gas reactants), reactants must diffuse to the catalyst surface.[1] If stirring is inefficient, the reaction can become mass-transfer limited. Ensure your stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mixing.

G cluster_start Start: Incomplete Conversion cluster_catalyst Step 1: Catalyst Check cluster_conditions Step 2: Conditions Optimization cluster_reagents Step 3: Reagent Purity cluster_end Resolution start Observe Incomplete Conversion (via TLC/LCMS) cat_check Is Catalyst Active? (Add fresh catalyst) start->cat_check cat_ok Reaction Proceeds -> Original Catalyst Deactivated cat_check->cat_ok Yes cat_no Reaction Stalls -> Investigate Conditions cat_check->cat_no No end Achieve Complete Conversion cat_ok->end pressure Increase H2 Pressure (e.g., 35 -> 50 psi) cat_no->pressure temp Increase Temperature (e.g., RT -> 45°C) pressure->temp mixing Increase Stirring Rate temp->mixing repurify Re-purify Starting Material mixing->repurify dry_solvent Use Anhydrous Solvent repurify->dry_solvent dry_solvent->end

ParameterTypical RangeRationale & Key Considerations
Catalyst Raney Nickel, 5-10% Pd/CRaney Ni is often very active but can be pyrophoric.[6] Pd/C is generally safer to handle.
Catalyst Loading 1-10 mol% (metal basis)Higher loading increases rate but also cost. Start around 5 mol%.
Hydrogen Pressure 30 - 60 psigHigher pressure increases H2 concentration, boosting the reaction rate.[6]
Temperature 25 - 50 °CBalances reaction rate against potential for side reactions or catalyst sintering.[7]
Solvent THF, Ethanol, MethanolMust fully dissolve the starting material. Ensure it is degassed and of high purity.[6]
Stirring Speed > 500 RPMCrucial for suspending the catalyst and ensuring efficient gas-liquid mass transfer.[1]
Problem Area 3: Side Reactions and Product Stability

Sometimes, the issue is not a stalled reaction but the consumption of the starting material or product in undesired pathways.

Q6: My starting material is consumed, but the yield of the desired amine is low, and I see other spots on my TLC. What could be happening?

Low yield with full consumption of starting material points towards side reactions or product degradation.

  • Potential Side Reactions: While the reduction of an aromatic nitro group is typically robust, over-reduction of the dihydrobenzofuran ring system is possible under harsh conditions (high temperature or pressure). This can lead to ring opening or saturation of the benzene ring.

  • Product Instability: The product, this compound, is an aromatic amine. Amines can be sensitive to oxidation, especially in the presence of residual catalyst and air during workup. This can lead to the formation of colored impurities.

Mitigation Strategies:

  • Milder Conditions: Reduce the temperature and/or pressure to improve selectivity.

  • Monitor Carefully: Stop the reaction as soon as TLC indicates full consumption of the starting material to prevent over-reduction or product degradation.

  • Inert Workup: After the reaction, ensure the product is handled under an inert atmosphere (Nitrogen or Argon) until the catalyst is fully removed. Filtering the reaction mixture through a pad of Celite® can help remove fine catalyst particles effectively.

Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol provides a standard starting point for the synthesis.

  • Setup: To a high-pressure reaction vessel, add 2-Methyl-7-nitro-2,3-dihydrobenzofuran (1.0 eq) and a suitable solvent (e.g., THF or Ethanol, approx. 0.1 M concentration).[6]

  • Catalyst Addition: Carefully add the catalyst (e.g., 5% Pd/C, 5 mol%) under a stream of nitrogen. Safety Note: Do not add dry catalyst to a flammable solvent in the air.

  • Inerting: Seal the vessel and purge the headspace with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 35 psig) and begin vigorous stirring.[6]

  • Monitoring: Monitor the reaction by observing hydrogen uptake and/or by periodically taking samples for TLC or LC-MS analysis.

  • Workup: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Safety Note: Keep the Celite pad and catalyst wet with solvent to prevent ignition.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.[6] The product can then be purified by column chromatography or other standard methods.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Prep: Using a capillary tube, withdraw a small aliquot of the reaction mixture. Dilute it with a small amount of solvent (e.g., ethyl acetate).

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside a co-spot of the starting material.

  • Elution: Develop the plate using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The starting nitro compound will be significantly less polar than the product amine.

  • Visualization: Visualize the plate under UV light (254 nm). The product amine, being more polar, will have a much lower Rf value (it will not travel as far up the plate) than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.

SM [label=<

2-Methyl-7-nitro-2,3-dihydrobenzofuran

];

Product [label=<

this compound

];

SM -> Product [label=" H2, Catalyst (Pd/C or Raney Ni)\nSolvent (THF or EtOH) "]; } enddot Caption: Reaction scheme for the synthesis of the target amine.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with dihydrobenzofuran derivatives and encountering challenges with Nuclear Magnetic Resonance (NMR) peak assignments. The unique structural aspects of this scaffold can often lead to complex and overlapping spectra. This resource provides in-depth, experience-driven advice to help you navigate these complexities and achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Common ¹H NMR Issues

Question 1: My aromatic protons are overlapping, making multiplicity analysis impossible. What should I do?

Answer:

This is a very common issue, especially with complex substitution patterns on the aromatic ring of the dihydrobenzofuran core.

Causality: The electronic environment of the aromatic protons may not be sufficiently different to allow for clear separation on the chemical shift axis, particularly in standard solvents like deuterochloroform (CDCl₃).

Troubleshooting Protocol:

  • Change the NMR Solvent: The simplest and often most effective first step is to re-run the sample in a different deuterated solvent.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts due to solvent-solute interactions (anisotropic effects), often resolving overlapping signals.[1] Acetone-d₆ is another excellent alternative that can alter the proton chemical shifts enough to enable clearer analysis.[1][2]

  • Increase Spectrometer Field Strength: If accessible, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.

  • Run a 2D COSY (Correlation Spectroscopy) Experiment: A COSY spectrum will show correlations between coupled protons.[2][3] Even if the 1D spectrum is crowded, you can often trace the connectivity of the aromatic spin system in the 2D plot, helping to identify which protons are adjacent to each other.

Question 2: I'm having trouble assigning the protons on the dihydrofuran ring (H-2 and H-3). They are in a crowded region, and their coupling constants are ambiguous. How can I definitively assign them?

Answer:

The protons at positions 2 and 3 are crucial for determining the relative stereochemistry of substituents on the dihydrofuran ring. Their chemical shifts and coupling constants can be highly variable.

Causality: The chemical shifts of H-2 and H-3 are influenced by the substituents at these positions and on the aromatic ring. The coupling constant (J-value) between H-2 and H-3 is dependent on the dihedral angle, which defines the cis or trans relationship. However, the flexibility of the five-membered ring can make relying solely on J-values for stereochemical assignment problematic.[4]

Troubleshooting Protocol:

  • Detailed 1D Analysis: First, carefully analyze the multiplicities. H-2 and H-3 will typically be part of an ABX or more complex spin system, depending on the substituents.

  • 2D NMR is Essential:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[5] This will definitively link your H-2 and H-3 signals to their respective C-2 and C-3 carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[5] Look for correlations from H-2 to C-3 and the aromatic carbon C-7a, and from H-3 to C-2 and other nearby carbons. This helps build the carbon framework.[4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for determining stereochemistry.[6][7] A NOESY spectrum shows correlations between protons that are close in space, regardless of whether they are bonded.[6][7][8] For example, a strong NOE between a substituent at C-2 and H-3 would suggest a cis relationship.[2]

Workflow for H-2/H-3 Assignment:

G A Acquire ¹H, ¹³C, COSY, HSQC, HMBC, NOESY B Identify H-2/H-3 signals in ¹H spectrum A->B C Use HSQC to correlate H-2/H-3 to C-2/C-3 B->C D Use COSY to confirm H-2/H-3 coupling C->D E Use HMBC to confirm long-range correlations to aromatic ring D->E F Analyze NOESY for through-space correlations E->F G Assign cis/trans stereochemistry F->G

Caption: Systematic workflow for assigning H-2 and H-3 protons.

Section 2: Carbon NMR (¹³C) and 2D Techniques

Question 3: I have unassigned quaternary carbons in my ¹³C NMR spectrum. How can I assign them?

Answer:

Quaternary carbons do not have attached protons, so they won't appear in an HSQC spectrum. The HMBC experiment is the key to their assignment.

Causality: The HMBC experiment is designed to show correlations over multiple bonds (typically 2 or 3).[5] Therefore, protons that are two or three bonds away from a quaternary carbon will show a correlation to it.

Troubleshooting Protocol:

  • Identify Quaternary Carbons: First, run a DEPT-135 or an edited HSQC experiment. The carbons that are present in the ¹³C spectrum but absent in the DEPT-135/HSQC are your quaternary carbons.

  • Analyze the HMBC Spectrum:

    • Look for correlations from known protons to the unassigned quaternary carbon signals.

    • For example, the aromatic protons will show correlations to the quaternary carbons within the aromatic ring.

    • The protons at H-2 and H-3 will show correlations to the quaternary carbons at the ring junction (C-3a and C-7a).[4]

    • By piecing together these long-range correlations, you can confidently assign each quaternary carbon.

Data Presentation: Typical Chemical Shift Ranges for Dihydrobenzofuran Core

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C-23.0 - 5.570 - 90Highly dependent on substituent.
C-33.5 - 5.030 - 50Highly dependent on substituent.
Aromatic (C4-C7)6.5 - 8.0110 - 160Dependent on substitution pattern.
C-3a-120 - 135Quaternary
C-7a-155 - 165Quaternary, attached to oxygen.

Note: These are general ranges and can vary significantly with different substituents.

Question 4: I am trying to determine the relative stereochemistry of substituents at C-2 and C-3. The coupling constants are not definitive. What is the best approach?

Answer:

While vicinal coupling constants (³JH2,H3) can provide clues, they are not always reliable for five-membered rings due to conformational flexibility.[4] The Nuclear Overhauser Effect (NOE) is the most powerful tool for this purpose.

Causality: The NOE is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons. A strong NOE signal between two protons indicates they are close in space (typically < 5 Å).

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Ensure your sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) as these can quench the NOE effect. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through the solution can be beneficial.

  • Experiment Selection:

    • NOESY: The standard experiment for NOE measurements.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is particularly useful for medium-sized molecules where the NOE might be close to zero. If you get weak or no signals in a NOESY, a ROESY experiment is a good alternative.

  • Data Analysis:

    • Look for cross-peaks between the protons on the substituents at C-2 and C-3, and the ring protons H-2 and H-3.

    • For a trans isomer: You would expect to see an NOE between the C-2 substituent's protons and H-2, and the C-3 substituent's protons and H-3, but a weak or absent NOE between the C-2 substituent and H-3.[2]

    • For a cis isomer: You would expect to see strong NOEs between the C-2 substituent's protons and both H-2 and H-3 (and/or the C-3 substituent).

Visualization of Key NOE Correlations for Stereochemistry:

Caption: Expected key NOE correlations for trans and cis isomers.

References

How to prevent oxidation of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-2,3-dihydrobenzofuran-7-amine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling, storage, and prevention of oxidation of this compound. As an aromatic amine, this reagent is highly susceptible to degradation, which can compromise experimental outcomes. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the integrity of their material.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of this compound turning brown/dark purple?

A1: The discoloration of your sample is a classic indicator of oxidation. Aromatic amines are electron-rich and are readily oxidized by atmospheric oxygen.[1] The primary amine group (-NH₂) is the site of oxidation. The process is often initiated by light, heat, or trace metal impurities, leading to the formation of highly colored, conjugated polymeric species or quinone-imine-like structures. Even minimal exposure to air can initiate this degradation cascade.

Q2: What are the primary degradation products I should be concerned about?

A2: The oxidation of primary aromatic amines can lead to a complex mixture of products.[2] While a detailed analysis of this specific molecule's degradation profile is not widely published, analogous aromatic amines are known to form nitroso, nitro, and azo compounds upon oxidation.[2][3] More commonly, you will see the formation of oligomeric or polymeric materials, which are responsible for the dark, often insoluble, coloration. These impurities can interfere with subsequent reactions, act as catalyst poisons, or complicate purification.

Q3: Can I still use a sample that has slightly discolored?

A3: It is strongly discouraged. While a faint straw color might indicate minimal oxidation, any significant discoloration suggests the presence of impurities that can unpredictably affect your reaction stoichiometry, kinetics, and product profile. For sensitive applications, such as catalysis or GMP synthesis, using discolored material is unacceptable. It is always best practice to purify the amine before use if its quality is in doubt.

Q4: Is storing the amine as a salt, like a hydrochloride, a better option for long-term stability?

A4: Absolutely. Storing this compound as a hydrochloride (HCl) or other mineral acid salt is an excellent strategy for enhancing long-term stability. Protonating the amine's lone pair of electrons to form an ammonium salt significantly reduces its susceptibility to oxidation. The salt can be stored under normal atmospheric conditions, though exclusion of moisture is still recommended. The free amine can be freshly regenerated just before use by basification with an appropriate inorganic base (e.g., NaHCO₃, K₂CO₃) and extraction into an organic solvent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Sample darkens immediately upon solvent addition. 1. Solvent is not deoxygenated. 2. High ambient oxygen/moisture in the reaction vessel.1. Use freshly degassed solvents (see Protocol 1 ). 2. Perform additions under a strict inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.[4][5]
Reaction yields are inconsistent or lower than expected. Oxidized amine impurities are interfering with the reaction or poisoning a catalyst.1. Purify the amine immediately before use (see Protocol 2 ). 2. Confirm the purity of the starting material via NMR or LC-MS before starting the reaction.
TLC/LC-MS analysis shows multiple new, colored spots/peaks. The amine is degrading during the reaction or workup.1. Ensure the entire reaction and workup is performed under an inert atmosphere. 2. Avoid prolonged exposure to acidic or basic aqueous conditions during workup, if possible. 3. Consider if reaction conditions (e.g., high temperature, specific reagents) are accelerating oxidation.
Solid amine becomes clumpy and difficult to handle. The material may be hygroscopic and absorbing atmospheric moisture, which can accelerate oxidation.[6]1. Store the amine in a desiccator over a drying agent (e.g., Drierite). 2. Handle the solid material exclusively within a glovebox for long-term storage and dispensing.[7]

Experimental Protocols & Workflows

Workflow for Handling Air-Sensitive Amines

The following diagram outlines the decision-making process for handling this compound to minimize oxidation.

G cluster_0 Material Reception & Initial Assessment cluster_1 Decision & Preparation cluster_2 Handling & Storage Receive Receive Compound Assess Assess Color & Purity Receive->Assess Visually Inspect IsPure Is sample pure (colorless/pale yellow)? Assess->IsPure Purify Purify Amine (See Protocol 2) IsPure->Purify No UseDirectly Proceed to Reaction IsPure->UseDirectly Yes Purify->UseDirectly Handling Use Inert Atmosphere (Glovebox/Schlenk Line) (See Protocol 1) UseDirectly->Handling Storage Long-Term Storage Handling->Storage After Use StoreInert Store solid under Argon at -20°C in the dark. Storage->StoreInert StoreSalt Alternatively, convert to HCl salt for storage at RT. Storage->StoreSalt

Caption: Decision workflow for handling this compound.

Protocol 1: Inert Atmosphere Techniques for Handling the Amine

This protocol details the use of a Schlenk line for setting up a reaction to prevent oxidation.[4][5]

A. Degassing Solvents:

  • Place the required volume of solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Attach the flask to the Schlenk line manifold.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once fully frozen, open the flask to the vacuum manifold for 10-15 minutes to remove dissolved gases from the headspace.

  • Close the flask to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely.

  • Repeat this "freeze-pump-thaw" cycle at least three times.

  • After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.

B. Adding the Amine to the Reaction Vessel:

  • Dry the reaction flask (a Schlenk flask) in an oven and allow it to cool under a stream of inert gas.

  • Weigh the solid this compound in a vial inside a glovebox. If a glovebox is not available, weigh it quickly in the air and immediately add it to the reaction flask.

  • Quickly seal the flask and immediately subject it to 3-5 evacuate-refill cycles on the Schlenk line to remove any introduced air.[4]

  • Add the degassed solvent to the reaction flask via cannula transfer under a positive pressure of inert gas.

Protocol 2: Purification of Oxidized this compound

If your sample has discolored, this purification protocol based on acid-base extraction can remove many polar, colored impurities.[8]

  • Dissolve the impure amine in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Extract the organic solution with 1 M hydrochloric acid (HCl). The amine will move into the aqueous phase as its ammonium chloride salt, while many non-basic, colored impurities will remain in the organic layer. Repeat the aqueous extraction 2-3 times.

  • Combine the acidic aqueous layers. Discard the organic layer.

  • Wash the combined aqueous layer with fresh ethyl acetate to remove any remaining neutral organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with vigorous stirring until the solution is basic (pH > 8). The free amine will precipitate or form an oil.

  • Extract the free amine back into an organic solvent (ethyl acetate or DCM) 3-4 times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

  • Crucially , the purified amine should be used immediately or stored under a strict inert atmosphere (see Protocol 1 and storage recommendations).

Oxidation Mechanism Overview

The following diagram illustrates a generalized pathway for the initial steps of aromatic amine oxidation, leading to colored product formation.

G cluster_0 Initiation cluster_1 Propagation & Dimerization A Ar-NH₂ (Aromatic Amine) B Ar-NH₂⁺• (Radical Cation) A->B - e⁻ A->B C Ar-NH• (Aminyl Radical) B->C - H⁺ B->C D Colored Dimers/ Oligomers (e.g., Quinone-imines) C->D + [O], Coupling C->D O2 O₂, Light, Heat O2->B

Caption: Simplified mechanism of aromatic amine oxidation.

References

Technical Support Center: N-alkylation of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-Methyl-2,3-dihydrobenzofuran-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.

I. Introduction to the Challenges

The N-alkylation of this compound presents a unique set of challenges primarily due to the electronic nature of the amine and the potential for side reactions. The nucleophilicity of the primary aromatic amine is influenced by the electron-donating dihydrobenzofuran ring system. However, the product, a secondary amine, is often more nucleophilic than the starting material, leading to over-alkylation.[1][2] Furthermore, the reaction conditions must be carefully controlled to prevent undesired reactions and ensure a good yield of the mono-alkylated product.

This guide will address the most frequently encountered issues and provide practical, field-proven solutions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I getting significant amounts of the di-alkylated product?

Answer: Over-alkylation is the most common challenge in the N-alkylation of amines.[1] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine, causing it to react further with the alkylating agent.[1][2]

Troubleshooting Steps:

  • Stoichiometry Control: A common strategy is to use a large excess of the starting amine relative to the alkylating agent. This statistically favors mono-alkylation but can be inefficient in terms of atom economy and may complicate purification.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, helps to maintain a low concentration of the alkylating agent in the reaction mixture. This minimizes the opportunity for the more reactive secondary amine product to react further.[1]

  • Consider Reductive Amination: This is a highly effective alternative that inherently avoids over-alkylation. The process involves reacting the amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the desired secondary amine.[1][3]

FAQ 2: My reaction is very slow or shows low conversion. What should I do?

Answer: Low reactivity can be attributed to several factors, including the choice of reagents and reaction conditions.

Troubleshooting Steps:

  • Alkylating Agent Reactivity: If using an alkyl halide, the reactivity of the leaving group is crucial. The general order of reactivity is I > Br > Cl. Consider switching to a more reactive alkyl halide if you are using an alkyl chloride.[4]

  • Base Selection: For direct alkylation with alkyl halides, the choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. For less reactive systems, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[4]

  • Temperature: Gradually increasing the reaction temperature in 10-20 °C increments can significantly increase the reaction rate.[4]

  • Catalyst Deactivation (for catalytic methods): If you are employing a catalytic method like the "Borrowing Hydrogen" strategy, ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[4]

FAQ 3: I am having difficulty purifying my final product. What are the best practices?

Answer: Purification can be challenging due to the similar polarities of the starting material, mono-alkylated, and di-alkylated products.

Troubleshooting Steps:

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A carefully chosen eluent system is key. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Acid-Base Extraction: Exploiting the basicity of the amines can be an effective preliminary purification step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The amines will move to the aqueous layer as their hydrochloride salts. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amines extracted back into an organic solvent. This can help remove non-basic impurities.

  • Recrystallization or Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, forming a crystalline salt (e.g., hydrochloride or tartrate) can facilitate purification.

Visualization: Troubleshooting Workflow

Troubleshooting_N_Alkylation Troubleshooting Workflow for N-Alkylation start Reaction Issue over_alkylation Over-alkylation (Di-alkylation) start->over_alkylation low_conversion Low/No Conversion start->low_conversion purification Purification Difficulty start->purification sol_over_alkylation1 Adjust Stoichiometry (Excess Amine) over_alkylation->sol_over_alkylation1 sol_over_alkylation2 Slow Addition of Alkylating Agent over_alkylation->sol_over_alkylation2 sol_over_alkylation3 Switch to Reductive Amination over_alkylation->sol_over_alkylation3 sol_low_conversion1 Use More Reactive Alkyl Halide (I > Br > Cl) low_conversion->sol_low_conversion1 sol_low_conversion2 Optimize Base and Temperature low_conversion->sol_low_conversion2 sol_low_conversion3 Ensure Anhydrous/Inert Conditions (Catalytic) low_conversion->sol_low_conversion3 sol_purification1 Optimize Column Chromatography purification->sol_purification1 sol_purification2 Perform Acid-Base Extraction purification->sol_purification2 sol_purification3 Attempt Recrystallization/Salt Formation purification->sol_purification3

Caption: Troubleshooting workflow for common N-alkylation issues.

III. Recommended Experimental Protocols

Protocol 1: Reductive Amination (Recommended for Mono-alkylation)

This method is highly effective for achieving selective mono-alkylation and avoiding over-alkylation issues.[4]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Alkylation using the "Borrowing Hydrogen" (or Hydrogen Autotransfer) Method

This atom-economical and environmentally friendly approach uses alcohols as alkylating agents in the presence of a transition metal catalyst.[4] Water is the only byproduct.[5]

Materials:

  • This compound (1.0 mmol)

  • Alcohol (1.2 mmol)

  • [Ru(p-cymene)Cl₂]₂ (e.g., 0.02 mmol)

  • Xantphos (e.g., 0.04 mmol)

  • Potassium tert-butoxide (t-BuOK) (1.0 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.02 mmol), Xantphos (0.04 mmol), and potassium tert-butoxide (1.0 mmol).

  • Add this compound (1.0 mmol) and the alcohol (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of N-Alkylation Methods
MethodAlkylating AgentKey AdvantagesCommon ChallengesTypical Yields (for anilines)
Direct Alkylation Alkyl HalidesSimple setup, readily available reagents.Over-alkylation, use of strong bases, waste generation.Variable (highly dependent on substrate and conditions)
Reductive Amination Aldehydes/KetonesHigh selectivity for mono-alkylation, mild conditions.[3]Requires a stoichiometric amount of reducing agent.High (often >80%)[4]
Borrowing Hydrogen AlcoholsAtom-economical, environmentally friendly (water byproduct), uses readily available alcohols.[4][5]Requires a metal catalyst, inert atmosphere, and sometimes higher temperatures.Good to Excellent (can be >90%)[6]

Visualization: Reaction Scheme for Reductive Amination

Reductive_Amination_Scheme Reductive Amination of this compound amine This compound imine Imine Intermediate amine->imine + R-CHO - H2O aldehyde R-CHO (Aldehyde) aldehyde->imine product N-alkylated Product imine->product reductant [NaBH(OAc)3] reductant->product Reduction

Caption: General scheme for reductive amination.

IV. Conclusion

The N-alkylation of this compound can be a successful transformation with careful consideration of the reaction methodology and conditions. For selective mono-alkylation, reductive amination is often the method of choice due to its high selectivity and mild conditions. The "Borrowing Hydrogen" method offers a green and efficient alternative. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can optimize their synthetic outcomes.

V. References

  • Benchchem. (n.d.). Technical Support Center: N-Alkylation of Aromatic Amines. Retrieved from 1

  • Benchchem. (n.d.). Technical Support Center: Optimization of N-alkylation of 2-aminobenzylamine Derivatives. Retrieved from 4

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. Retrieved from 2

  • Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. (2024). The Journal of Organic Chemistry. Retrieved from 5

  • N-alkylation of (hetero)aromatic amines using (hetero)aromatic and aliphatic alcohols. (n.d.). ResearchGate. Retrieved from 6

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from 3

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-Methyl-2,3-dihydrobenzofuran-7-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous identification of molecular structure is a cornerstone of scientific rigor. In the landscape of novel therapeutics, heterocyclic amines, such as 2-Methyl-2,3-dihydrobenzofuran-7-amine, represent a scaffold of significant interest due to the diverse pharmacological activities exhibited by this class of compounds.[1] This guide provides an in-depth comparison of the analytical techniques used to confirm the identity of this compound and differentiate it from its positional isomers. The methodologies detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction to this compound

This compound is a heterocyclic compound featuring a dihydrobenzofuran core with a methyl group at the 2-position and an amine group at the 7-position. The dihydrobenzofuran moiety is a common motif in a variety of natural products and synthetic molecules with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The precise positioning of the amine substituent on the aromatic ring is critical, as it can significantly influence the molecule's pharmacological profile and its interactions with biological targets. Therefore, rigorous analytical characterization is paramount to ensure the correct isomer is being investigated.

Core Analytical Techniques for Structural Elucidation

The definitive identification of this compound and its distinction from its isomers relies on a combination of powerful analytical techniques. This guide will focus on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Positional Isomers

To illustrate the importance of these techniques, we will compare the expected analytical data for this compound with its structural isomers: 2-Methyl-2,3-dihydrobenzofuran-4-amine, 2-Methyl-2,3-dihydrobenzofuran-5-amine, and 2-Methyl-2,3-dihydrobenzofuran-6-amine.

Table 1: Key Physicochemical Properties of 2-Methyl-2,3-dihydrobenzofuran-amine Isomers

PropertyThis compound2-Methyl-2,3-dihydrobenzofuran-4-amine2-Methyl-2,3-dihydrobenzofuran-5-amine2-Methyl-2,3-dihydrobenzofuran-6-amine
CAS Number 26210-74-2Not readily available42933-43-7 (for 2,3-dihydrobenzofuran-5-amine)57786-34-2 (for 2,3-dihydrobenzofuran-6-amine)
Molecular Formula C₉H₁₁NOC₉H₁₁NOC₉H₁₁NOC₉H₁₁NO
Molecular Weight 149.19149.19149.19149.19

Experimental Protocols and Data Interpretation

The following sections detail the experimental workflows and expected outcomes for the comprehensive characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

The key to differentiating the isomers lies in the chemical shifts and coupling patterns of the aromatic protons.

  • This compound: The aromatic region of the ¹H NMR spectrum is expected to show three protons. Due to the position of the amine group, these protons will exhibit a distinct set of chemical shifts and coupling constants.

  • Positional Isomers: Each isomer will display a unique pattern in the aromatic region of its ¹H NMR spectrum, reflecting the different substitution pattern on the benzene ring. The coupling constants (J-values) between adjacent aromatic protons are particularly informative for determining their relative positions.

Table 2: Predicted ¹H NMR Aromatic Region Characteristics for Isomers

IsomerExpected Aromatic Proton Signals
7-amino Three signals in the aromatic region, likely a doublet, a triplet, and a doublet.
4-amino Three signals in the aromatic region with a different coupling pattern compared to the 7-amino isomer.
5-amino Three signals in the aromatic region, potentially with one singlet-like signal depending on the coupling.
6-amino Three signals in the aromatic region with a distinct coupling pattern.

The ¹³C NMR spectra will also show differences in the chemical shifts of the aromatic carbons, which are sensitive to the position of the electron-donating amine group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak.

  • Fragmentation Analysis (MS/MS): For further structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

While all isomers will have the same molecular weight, their fragmentation patterns in MS/MS can differ. The position of the amine group can influence the stability of the resulting fragment ions. For example, the cleavage of the dihydrofuran ring and subsequent rearrangements can lead to fragment ions whose relative abundances are characteristic of a specific isomer.

Table 3: Expected Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragment Ions (Predicted)
7-amino 149Fragments resulting from the loss of the methyl group and cleavage of the dihydrofuran ring.
4-amino 149Similar fragmentation pathways but with potentially different relative abundances of key fragments.
5-amino 149The position of the amine group may influence the stability of benzylic cations formed upon fragmentation.
6-amino 149Unique fragmentation patterns may arise from different charge localization on the aromatic ring.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can be used to assess the purity of a compound and to differentiate between isomers based on their polarity.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Inject the sample and record the chromatogram. The retention time is a key characteristic.

Positional isomers often have slightly different polarities, which can lead to different retention times on an HPLC column. While retention time alone is not definitive proof of identity, it is an excellent tool for purity assessment and for comparing a sample to a known reference standard.

Workflow and Data Integration

A robust workflow for the identification and characterization of this compound involves the integration of all three techniques.

Caption: Integrated analytical workflow for compound characterization.

Conclusion

The definitive identification of this compound and its differentiation from positional isomers requires a multi-technique analytical approach. By combining the detailed structural information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the separation and purity assessment from HPLC, researchers can be confident in the identity and integrity of their compounds. This rigorous characterization is a non-negotiable step in the path of drug discovery and development, ensuring that subsequent biological and pharmacological studies are based on a solid chemical foundation.

References

A Comparative Guide to the Purity Assessment of Synthetic 2-Methyl-2,3-dihydrobenzofuran-7-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2,3-dihydrobenzofuran-7-amine is a key synthetic intermediate in the development of novel pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity profile is a critical step mandated by regulatory bodies worldwide. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methods for the robust purity assessment of this compound, designed for researchers, scientists, and drug development professionals.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), stipulate strict thresholds for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6] This necessitates the development and validation of highly sensitive and specific analytical methods. This document will explore a primary HPLC-UV method for routine quality control, and compare it with advanced orthogonal techniques like UHPLC-MS for comprehensive impurity profiling and chiral HPLC for ensuring enantiomeric purity.

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

For routine quality control and batch release testing, a validated Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is the industry standard. It offers a balance of robustness, cost-effectiveness, and performance.

Causality Behind Experimental Choices

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for separating moderately polar to non-polar compounds like this compound. The hydrophobic nature of the C18 chains provides excellent retention and resolution for the aromatic ring system.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is preferred. A gradient is crucial for impurity profiling as it allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are detected within a reasonable run time. The addition of formic acid helps to protonate the amine group, leading to sharper peaks and improved chromatography.

  • Detection: The benzofuran ring system contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is recommended to monitor the analyte across a range of wavelengths, which aids in peak purity assessment and method development. The optimal detection wavelength should be determined by analyzing the UV spectrum of the main compound.

Experimental Protocol: HPLC-UV Method Validation

The validation of the analytical procedure must be conducted in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8][9][10][11]

1. System Suitability:

  • Procedure: Inject the standard solution six times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. Tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.

2. Specificity:

  • Procedure: Analyze a blank (diluent), a placebo (if in a formulation), the main compound, and a spiked sample containing known impurities. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate the main peak from any degradation products.

  • Acceptance Criteria: The main peak should be free from interference from the blank, placebo, and any impurities or degradants. Peak purity analysis using a PDA detector should confirm the homogeneity of the main peak.

3. Linearity and Range:

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically from the quantitation limit (LOQ) to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

4. Accuracy (Recovery):

  • Procedure: Analyze samples spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be less than 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at the reporting threshold defined by ICH Q3A.[4]

7. Robustness:

  • Procedure: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
System Suitability RSD < 2.0%Passed
Specificity No interference at the retention time of the analytePassed
Linearity (r²) > 0.9990.9998
Range LOQ to 150% of target concentration0.05 µg/mL to 15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) < 2.0%0.8%
LOD Signal-to-Noise > 3:10.015 µg/mL
LOQ Signal-to-Noise > 10:10.05 µg/mL
Robustness System suitability passes under varied conditionsPassed

Workflow Visualization: HPLC-UV Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dilution Dissolve & Dilute Sample->Dilution Standard Prepare Reference Standard Standard->Dilution Filtration Filter through 0.45µm Syringe Filter Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection PDA Detection Separation->Detection Integration Chromatogram Integration Detection->Integration Calculation Calculate % Purity & Impurities Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC-UV workflow for purity analysis.

Comparative Analysis: Alternative and Orthogonal Techniques

While HPLC-UV is excellent for routine analysis, it has limitations, particularly in identifying unknown impurities. Orthogonal methods, which separate compounds based on different chemical principles, are essential for a comprehensive purity assessment.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS has become an indispensable tool in modern pharmaceutical analysis, offering significant advantages over conventional HPLC-UV.[1][12]

Advantages:

  • Increased Resolution and Speed: UHPLC systems use columns with smaller particle sizes (<2 µm), resulting in sharper peaks, better resolution, and significantly faster analysis times.

  • Enhanced Sensitivity: Mass spectrometry is a more sensitive detection technique than UV, allowing for the detection and quantification of impurities at much lower levels.[13][14]

  • Definitive Identification: The primary advantage of MS is its ability to provide molecular weight information of the eluting peaks. Tandem MS (MS/MS) can provide structural fragments, enabling the confident identification of unknown impurities without the need to synthesize them as reference standards.[14]

Limitations:

  • Higher Cost and Complexity: UHPLC-MS systems are more expensive to acquire and maintain, and require a higher level of operator expertise.

  • Matrix Effects: Ion suppression or enhancement from the sample matrix can affect the accuracy of quantitation.

Chiral HPLC for Enantiomeric Purity

The this compound molecule possesses a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers. In pharmaceutical development, it is critical to control the stereochemistry of a drug, as enantiomers can have different pharmacological and toxicological properties.[15]

Rationale and Methodology:

  • Principle: Chiral HPLC is used to separate these enantiomers.[16] This is typically achieved using a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times.[17][18] The "three-point interaction model" is a common principle explaining this separation, where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other.[17]

  • Method Development: Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives). Method development involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to achieve baseline separation of the enantiomers.

Comparison of Analytical Techniques
FeatureHPLC-UVUHPLC-MSChiral HPLC
Primary Application Routine QC, Purity/AssayImpurity Identification, Trace AnalysisEnantiomeric Purity
Resolution GoodExcellentVaries (specific for enantiomers)
Speed StandardVery FastStandard to Slow
Sensitivity ModerateVery HighModerate
Identification Power Low (Retention Time only)High (Mass-to-charge ratio)Specific for Enantiomers
Cost & Complexity LowHighModerate to High

Discussion and Recommendations

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. The choice of method should be guided by the specific objective of the analysis.

Method_Selection Start What is the Analytical Objective? RoutineQC Routine Batch Release / QC Start->RoutineQC Purity & Assay ImpurityID Impurity Identification / Profiling Start->ImpurityID Unknowns Present EnantiomericPurity Determine Enantiomeric Purity Start->EnantiomericPurity Chiral Compound Method_HPLC Use Validated HPLC-UV Method RoutineQC->Method_HPLC Method_UHPLCMS Use UHPLC-MS/MS ImpurityID->Method_UHPLCMS Method_Chiral Use Chiral HPLC Method EnantiomericPurity->Method_Chiral

Caption: Decision tree for selecting the appropriate analytical method.

  • For routine quality control and release testing: A validated HPLC-UV method is sufficient and cost-effective. It provides reliable data on the purity and the levels of known, specified impurities.

  • During process development and for stability studies: UHPLC-MS is invaluable for identifying unknown degradation products or process-related impurities.[12] This information is crucial for process optimization and for meeting regulatory requirements for impurity characterization.[3][19]

  • For final API release and stereoselective synthesis: A validated Chiral HPLC method is mandatory to ensure the enantiomeric purity of the final product, as regulatory agencies strongly favor the development of single-enantiomer drugs.[15]

Conclusion

The purity assessment of this compound requires a strategic and phase-appropriate application of different HPLC techniques. A robust, validated HPLC-UV method serves as the foundation for routine quality control. However, for comprehensive characterization and to meet the stringent demands of modern pharmaceutical development, it must be complemented by orthogonal techniques like UHPLC-MS for impurity identification and chiral HPLC for ensuring stereochemical integrity. This integrated analytical approach ensures a deep understanding of the impurity profile, ultimately safeguarding the quality, safety, and efficacy of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Dihydrobenzofuran Amines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the dihydrobenzofuran scaffold is a privileged structural motif, appearing in a multitude of biologically active compounds. The introduction of an amine functionality to this core structure opens up vast possibilities for tuning pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the primary synthetic routes to substituted dihydrobenzofuran amines, offering insights into the mechanistic underpinnings, practical considerations, and supporting experimental data to inform your synthetic strategy.

Introduction: The Significance of Dihydrobenzofuran Amines

The 2,3-dihydrobenzofuran ring system is a common feature in natural products and pharmaceuticals, valued for its conformational rigidity and the spatial orientation it imparts to appended functional groups. The addition of an amine group, a key pharmacophore, allows for the formation of salt derivatives with improved solubility and bioavailability, and provides a handle for further functionalization. Consequently, the development of efficient and stereocontrolled methods for the synthesis of these valuable compounds is of paramount importance in modern drug discovery.

This guide will navigate through the prominent synthetic strategies, including transition metal-catalyzed intramolecular cyclizations, organocatalytic approaches, and multicomponent reactions. Each section will delve into the rationale behind the chosen methodology, offering a comparative analysis to aid in the selection of the most suitable route for your target molecule.

I. Transition Metal-Catalyzed Intramolecular Cyclizations: A Powerful and Versatile Approach

Transition metal catalysis offers a robust platform for the construction of the dihydrobenzofuran core, often with high levels of chemo- and stereoselectivity. Palladium, rhodium, and iridium complexes have been extensively employed to facilitate the key C-O bond-forming cyclization.

A. Palladium-Catalyzed Intramolecular Cyclization of Allylic Aminophenols

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of dihydrobenzofurans is well-established. A common strategy involves the intramolecular cyclization of N-allyl-2-aminophenols. The choice of palladium catalyst and reaction conditions is critical and is often dictated by the desired outcome, such as controlling regioselectivity and suppressing side reactions. For instance, the use of an oxidant like diacetoxyiodobenzene (PhI(OAc)₂) can lead to different reaction pathways depending on the presence of the palladium catalyst. In the presence of Pd(II), an alkoxyacyloxylation can occur, leading to dihydro-1,4-benzoxazines, while in its absence, an intramolecular Diels-Alder reaction can take place.[1][2]

Experimental Protocol: Palladium-Catalyzed Alkoxyacyloxylation of N-allyl-2-Aminophenols [1][2]

  • Materials: N-allyl-N-tosyl 2-aminophenol (1a), Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (PIDA, 2 equiv.), CH₃CN.

  • Procedure: To a solution of N-allyl-N-tosyl 2-aminophenol (1a) in acetonitrile, Pd(OAc)₂ (5 mol%) and PIDA (2 equivalents) are added. The reaction mixture is stirred at room temperature.

  • Analysis: The reaction progress is monitored by TLC. The product, a dihydro-1,4-benzoxazine, is isolated and purified by column chromatography.

  • Causality: The Pd(II) catalyst activates the olefin of the allyl group towards nucleophilic attack by the phenolic oxygen. The hypervalent iodine reagent, PIDA, acts as the oxidant to regenerate the active Pd(II) catalyst and provides the acetate nucleophile. The choice of acetonitrile as the solvent is crucial for the solubility of the reactants and catalyst.

B. Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation

For the synthesis of chiral dihydrobenzofurans, iridium catalysis has emerged as a powerful tool. Iridium complexes, in conjunction with chiral phosphine ligands, can catalyze the enantioselective intramolecular hydroarylation of allyloxyphenyl ketones. This method is particularly attractive as it allows for the direct formation of the dihydrobenzofuran ring with high enantioselectivity.[3] The carbonyl group of the ketone often serves as a directing group for the C-H activation step, ensuring high regioselectivity.[3]

Experimental Protocol: Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation [3]

  • Materials: m-allyloxyphenyl ketone substrate, [Ir(cod)Cl]₂ (2.5 mol%), (R)-BINAP (5.5 mol%), NaBArF (10 mol%), 1,2-dichloroethane (DCE).

  • Procedure: In a glovebox, [Ir(cod)Cl]₂, (R)-BINAP, and NaBArF are added to a reaction vessel. DCE is added, and the mixture is stirred to form the active catalyst. The m-allyloxyphenyl ketone substrate is then added, and the reaction is heated.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

  • Causality: The cationic iridium complex, generated in situ, coordinates to the olefin and the directing carbonyl group. The chiral bisphosphine ligand, (R)-BINAP, creates a chiral environment around the metal center, leading to the enantioselective C-H activation and subsequent cyclization. The use of a non-coordinating counterion like BArF⁻ is essential to maintain the high catalytic activity.

C. Rhodium-Catalyzed Asymmetric Synthesis

Rhodium catalysts have also been successfully employed for the asymmetric synthesis of dihydrobenzofuran amines. For instance, a one-pot synthesis utilizing rhodium-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes followed by a palladium-catalyzed C-O coupling provides access to chiral dihydrobenzofuran frameworks with excellent enantioselectivity.[4]

Workflow: Rh/Pd Catalyzed One-Pot Synthesis

G cluster_0 Step 1: Rh-catalyzed Asymmetric Ring Opening cluster_1 Step 2: Pd-catalyzed C-O Coupling Oxabicycle Oxabicyclic Alkene Intermediate Chiral Allylic Alcohol Intermediate Oxabicycle->Intermediate ARO Aryl_nucleophile Aryl Nucleophile Aryl_nucleophile->Intermediate Rh_catalyst [Rh(cod)Cl]₂ + Chiral Ligand Rh_catalyst->Intermediate Product Chiral Dihydrobenzofuran Amine Intermediate->Product Intramolecular C-O Coupling Pd_catalyst Pd₂(dba)₃ + Ligand Pd_catalyst->Product

Caption: Rh/Pd one-pot synthesis workflow.

II. Organocatalysis: A Metal-Free Approach to Chiral Dihydrobenzofuran Amines

Organocatalysis has gained significant traction as a powerful, metal-free alternative for asymmetric synthesis. Chiral amines, thioureas, and phosphoric acids have been employed to catalyze the enantioselective construction of the dihydrobenzofuran core.

A. Bifunctional Thiourea-Catalyzed Intramolecular Michael Addition

Bifunctional organocatalysts, such as those combining a thiourea and a tertiary amine moiety, are particularly effective in promoting enantioselective intramolecular Michael additions.[5] The thiourea group acts as a hydrogen bond donor, activating the electrophile, while the tertiary amine acts as a Brønsted base to generate the nucleophile. This dual activation strategy allows for high levels of stereocontrol.

Experimental Protocol: Bifunctional Thiourea-Catalyzed Intramolecular Michael Addition [5]

  • Materials: Keto-enone substrate, bifunctional tertiary amine-thiourea catalyst (e.g., Takemoto catalyst), 1,2-dichloroethane.

  • Procedure: The keto-enone substrate and the bifunctional catalyst are dissolved in 1,2-dichloroethane and stirred at a controlled temperature (e.g., -20 °C).

  • Analysis: The diastereomeric ratio (dr) and enantiomeric excess (ee) of the resulting trans-2,3-disubstituted dihydrobenzofuran are determined by NMR and chiral HPLC, respectively.

  • Causality: The thiourea moiety of the catalyst activates the enone Michael acceptor through hydrogen bonding. Simultaneously, the tertiary amine base deprotonates the ketone to form a chiral enolate. The intramolecular Michael addition then proceeds through a highly organized transition state, leading to the observed high diastereo- and enantioselectivity. The choice of a non-polar solvent like 1,2-dichloroethane is often beneficial for reactions involving hydrogen bonding catalysis.

Mechanism: Bifunctional Thiourea Catalysis

G Substrate Keto-enone Substrate Activated_Complex Activated Substrate-Catalyst Complex Substrate->Activated_Complex Catalyst Bifunctional Thiourea Catalyst Catalyst->Activated_Complex Dual Activation (H-bonding & Brønsted base) Enolate Chiral Enolate Activated_Complex->Enolate Cyclization Intramolecular Michael Addition Enolate->Cyclization Product Enantioenriched Dihydrobenzofuran Cyclization->Product

Caption: Dual activation by a bifunctional catalyst.

III. Multicomponent Reactions: A Strategy for Rapid Diversity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly attractive for the rapid construction of molecular complexity. Copper-catalyzed MCRs have been developed for the efficient synthesis of highly substituted dihydrobenzofuran amines.

A. Copper-Catalyzed Three-Component Synthesis

Copper catalysts, being more economical than palladium or rhodium, are advantageous for large-scale synthesis. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates can provide access to highly substituted morpholines, which can be precursors or analogues of dihydrobenzofuran amines.[6] More directly, copper-catalyzed multicomponent reactions involving 2-methylindole, aromatic aldehydes, and cyclic dienophiles can lead to diverse spirotetrahydrocarbazoles, demonstrating the power of this approach for building complex heterocyclic systems.[7][8]

IV. Comparative Analysis of Synthesis Routes

To facilitate the selection of an appropriate synthetic route, the following table provides a comparative summary of the key performance indicators for the discussed methodologies.

Synthesis RouteCatalyst/ReagentKey AdvantagesKey DisadvantagesTypical YieldsEnantioselectivity (ee)
Pd-Catalyzed Intramolecular Cyclization Pd(OAc)₂, PIDAHigh yields, good functional group tolerance.[1][2]Potential for side reactions, catalyst cost.60-90%Not inherently asymmetric
Ir-Catalyzed Intramolecular Hydroarylation [Ir(cod)Cl]₂, Chiral LigandHigh enantioselectivity, direct C-H functionalization.[3]Requires directing group, catalyst cost.70-95%>90%
Rh-Catalyzed Asymmetric Synthesis [Rh(cod)Cl]₂, Chiral LigandHigh enantioselectivity, one-pot potential.[4]Limited substrate scope, catalyst cost.60-85%>95%
Bifunctional Thiourea Catalysis OrganocatalystMetal-free, high enantioselectivity, mild conditions.[5]Longer reaction times, catalyst loading can be higher.70-95%>90%
Cu-Catalyzed Multicomponent Reaction CuI, CuSO₄Rapid diversity generation, economical catalyst.[6][7][8]Often produces complex mixtures, stereocontrol can be challenging.50-80%Variable

Conclusion

The synthesis of substituted dihydrobenzofuran amines is a vibrant area of research, with a diverse array of methodologies available to the synthetic chemist. The choice of the optimal route is a multifactorial decision that depends on the specific target molecule, the desired level of stereocontrol, scalability requirements, and economic considerations.

  • Transition metal catalysis , particularly with palladium, iridium, and rhodium, offers powerful and versatile solutions, often providing high yields and excellent enantioselectivities. However, the cost and potential toxicity of these metals can be a concern.

  • Organocatalysis presents an attractive metal-free alternative, with bifunctional catalysts enabling highly enantioselective transformations under mild conditions.

  • Multicomponent reactions , especially those catalyzed by copper, provide a rapid means to generate molecular diversity, which is particularly valuable in the early stages of drug discovery.

By understanding the underlying principles and practical considerations of each approach, researchers can make informed decisions to efficiently access this important class of molecules and accelerate the development of new therapeutics.

References

A Comparative Guide to the Biological Activity of 2-Methyl-2,3-dihydrobenzofuran-7-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activity of 2-Methyl-2,3-dihydrobenzofuran-7-amine and its isomers. It is intended for researchers, scientists, and drug development professionals working with this versatile scaffold. We will delve into the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a particular focus on their interactions with key pharmacological targets. This document will also provide detailed experimental protocols for relevant biological assays to facilitate further research and validation.

Introduction: The 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive framework for the design of targeted therapeutics. The biological profile of 2,3-dihydrobenzofuran derivatives can be finely tuned by the nature and position of substituents on both the aromatic ring and the dihydrofuran moiety. This guide will specifically explore how the placement of an amino group and the stereochemistry of a methyl group at the 2-position influence the pharmacological properties of this scaffold.

Comparative Biological Activity: A Tale of Position and Stereochemistry

The biological activity of 2-methyl-2,3-dihydrobenzofuran-amine is critically dependent on the isomeric form of the molecule. We will explore these differences by examining two key classes of isomers: positional isomers, where the amino group is located at different positions on the aromatic ring, and stereoisomers, which relate to the spatial arrangement of the methyl group at the chiral center (C2).

Stereoisomers of this compound: A Case Study in 5-HT3 Receptor Antagonism

A significant body of research on 2,3-dihydrobenzofuran derivatives has focused on their activity as serotonin 5-HT3 receptor antagonists.[3] The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting, making its antagonists valuable as antiemetic agents.[4][5]

A key study on N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, which are structurally related to this compound, revealed a clear stereochemical preference for 5-HT3 receptor binding and antagonism. The introduction of a methyl group at the 2-position of the dihydrobenzofuran ring was found to enhance pharmacological activity.[3] More importantly, the study demonstrated a distinct difference between the (R) and (S) enantiomers.

Table 1: Comparative 5-HT3 Receptor Antagonistic Activity of 2-Methyl-2,3-dihydrobenzofuran-7-carboxamide Stereoisomers

CompoundStereochemistry at C25-HT3 Receptor Binding Affinity (Ki, nM)
Unsubstituted-> (2R)-methyl
(2R)-methylR> (2S)-methyl
(2S)-methylSHighest Affinity

Data adapted from a study on N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, demonstrating the trend in potency related to the C2 substituent.[3]

The data clearly indicates that the (2S)-methyl group contributes significantly to the enhancement of pharmacological activity at the 5-HT3 receptor.[3] This stereoselectivity highlights the importance of the three-dimensional structure of the ligand in its interaction with the receptor binding pocket. The (S)-enantiomer likely achieves a more favorable orientation within the binding site, leading to a stronger and more effective interaction.

Positional Isomers of 2-Methyl-2,3-dihydrobenzofuran-amine: Insights from PARP-1 Inhibition

A study on 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors provides valuable insights into the influence of substituent positioning on the aromatic ring.[7]

Table 2: Inferred Structure-Activity Relationship for Positional Isomers based on PARP-1 Inhibition of Carboxamide Derivatives

Position of Amino Group (Inferred)Effect on PARP-1 Inhibitory Activity (based on related carboxamide derivatives)
4-aminoPositive contribution to activity. A 4-amino group on a related 2-methyl-dihydrobenzofuran-7-carboxamide scaffold led to a 2-fold increase in PARP-1 inhibition.[7]
5-aminoLikely unfavorable. Substitution at the 5-position with bromo, nitro, and amino groups on the 2,3-dihydrobenzofuran-7-carboxamide scaffold resulted in inactive compounds.[7]
6-aminoData not available for direct comparison.
7-aminoServes as the core scaffold in active PARP-1 inhibitors and 5-HT3 antagonists.

This information suggests that the position of the amino group on the benzofuran ring is a critical determinant of biological activity. A 4-amino substituent appears to be beneficial for PARP-1 inhibition, potentially by forming favorable interactions within the enzyme's active site.[7] Conversely, substitution at the 5-position is detrimental to this activity.[7]

It is important to note that these are inferences based on structurally related carboxamide derivatives, and direct testing of the various positional amine isomers on multiple targets is necessary for a definitive comparison.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key biological assays and a general synthetic scheme.

Synthesis of this compound Isomers

The synthesis of 2-methyl-2,3-dihydrobenzofuran and its amino-substituted derivatives can be achieved through various established methods.[8][9] A general and adaptable approach involves the following key steps:

Synthesis_Workflow A Starting Material (Substituted Phenol) B O-Allylation A->B Allyl bromide, K2CO3 C Claisen Rearrangement B->C Heat D Cyclization C->D Acid catalyst E Nitration D->E HNO3, H2SO4 F Reduction E->F H2, Pd/C or SnCl2, HCl G Final Product (Amino Isomer) F->G

Caption: General synthetic workflow for 2-methyl-2,3-dihydrobenzofuran-amine isomers.

Step-by-Step Methodology:

  • O-Allylation: A suitably substituted phenol is reacted with allyl bromide in the presence of a base such as potassium carbonate to yield the corresponding allyl phenyl ether.

  • Claisen Rearrangement: The allyl phenyl ether is heated to induce a Claisen rearrangement, which forms an ortho-allyl phenol.

  • Cyclization: The ortho-allyl phenol is then cyclized in the presence of an acid catalyst to form the 2-methyl-2,3-dihydrobenzofuran ring.

  • Nitration: The dihydrobenzofuran ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at a specific position on the aromatic ring. The position of nitration can be directed by the existing substituents and reaction conditions.

  • Reduction: The nitro group is subsequently reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (H2, Pd/C) or reduction with tin(II) chloride in hydrochloric acid, to yield the desired 2-methyl-2,3-dihydrobenzofuran-amine isomer.

For the stereoselective synthesis of (R)- and (S)-2-methyl-2,3-dihydrobenzofuran-7-amine, chiral catalysts or chiral auxiliaries can be employed during the cyclization step, or a racemic mixture can be resolved using chiral chromatography.

5-HT3 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT3 receptor.[10][11]

Binding_Assay_Workflow cluster_incubation Incubation Mixture A Prepare Receptor Membranes B Incubation A->B C Filtration B->C D Scintillation Counting C->D E Data Analysis D->E I1 Receptor Membranes I2 Radioligand ([3H]Granisetron) I3 Test Compound (Isomer)

Caption: Workflow for a 5-HT3 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes expressing the human 5-HT3 receptor. The protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., BCA assay).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]granisetron), and varying concentrations of the test compound (the 2-methyl-2,3-dihydrobenzofuran-amine isomer).

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

PARP-1 Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to measure the inhibition of PARP-1 activity.

PARP_Assay_Workflow cluster_reaction PARP-1 Reaction Mixture A Coat Plate with Histone B PARP-1 Reaction A->B C Washing B->C D Detection C->D Add Anti-pADPr Antibody & HRP-conjugated Secondary E Measure Absorbance D->E Add TMB Substrate R1 PARP-1 Enzyme R2 Activated DNA R3 NAD+ R4 Test Compound (Isomer)

Caption: Workflow for a colorimetric PARP-1 inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histone H4.

  • Inhibitor Addition: Add the test compound (the 2-methyl-2,3-dihydrobenzofuran-amine isomer) at various concentrations to the wells.

  • Enzyme Reaction: Initiate the PARP-1 reaction by adding a mixture of PARP-1 enzyme, activated DNA, and NAD+ to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the poly(ADP-ribosyl)ation of histone H4.

  • Washing: Stop the reaction by washing the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection:

    • Add a primary antibody that specifically recognizes poly(ADP-ribose) (pADPr) chains.

    • After incubation and washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Following another incubation and wash step, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate.

  • Measurement: Stop the color development by adding a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of pADPr formed. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The biological activity of 2-methyl-2,3-dihydrobenzofuran-amine is highly dependent on its isomeric form. Stereochemistry at the 2-position plays a crucial role, with the (S)-enantiomer showing enhanced activity as a 5-HT3 receptor antagonist. The position of the amino group on the aromatic ring also significantly influences the pharmacological profile, with evidence suggesting that a 4-amino substitution may be beneficial for PARP-1 inhibition, while a 5-amino substitution is detrimental.

Further research is warranted to conduct direct head-to-head comparisons of all positional isomers of 2-methyl-2,3-dihydrobenzofuran-amine across a range of biological targets. Such studies will provide a more complete understanding of the structure-activity relationships of this versatile scaffold and guide the design of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a starting point for researchers to undertake these important investigations.

References

A Comparative Analysis of 2-Methyl-2,3-dihydrobenzofuran-7-amine Derivatives: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar nature and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This guide provides a comparative analysis of derivatives of 2-methyl-2,3-dihydrobenzofuran-7-amine, focusing on their structure-activity relationships (SAR) as potent inhibitors of various biological targets, including Poly(ADP-ribose)polymerase-1 (PARP-1) and serotonin-3 (5-HT3) receptors. We will delve into the synthetic strategies, comparative biological data, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for this important class of molecules.

The this compound Core: A Versatile Scaffold

The this compound moiety serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active agents.[2][3] The strategic placement of the methyl group at the 2-position and the amine at the 7-position provides key points for diversification, allowing for fine-tuning of the molecule's physicochemical properties and biological activity. The dihydrofuran ring, with its specific stereochemistry, often plays a critical role in orienting the molecule within the target's binding site.

Comparative Analysis I: PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway, and its inhibition has emerged as a promising strategy for cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Several studies have explored 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent PARP-1 inhibitors.

Structure-Activity Relationship (SAR) of PARP-1 Inhibitors

The exploration of 2,3-dihydrobenzofuran-7-carboxamide derivatives has revealed several key SAR insights. Initial modifications at the 5-position of the dihydrobenzofuran ring with bromo, nitro, and amino groups resulted in inactive compounds, suggesting that this position is not favorable for substitution.[4] In contrast, modifications at the 2-position of the dihydrobenzofuran scaffold proved to be more fruitful.

The introduction of a methyl group at the 2-position led to a racemic mixture with an IC50 value of 10.44 μM.[4] Interestingly, the separated enantiomers, (R)-(-)- and (S)-(+)-isomers, exhibited comparable inhibitory activities with IC50 values of 6.34 μM and 8.44 μM, respectively, indicating a lack of significant stereoselectivity for this particular modification.[4]

Further exploration of the 2-position with substituted benzylidene derivatives led to the discovery of highly potent inhibitors. A 3',4'-dihydroxybenzylidene derivative showed a 30-fold improvement in potency with an IC50 of 0.531 μM.[4] This highlights the importance of the electronic and hydrogen-bonding properties of the substituent at this position. Attaching various heterocycles to the 4'-hydroxyl or 4'-amino group of the benzylidene moiety resulted in a significant boost in PARP-1 inhibition, with IC50 values in the nanomolar range (e.g., 79 nM).[4]

A series of 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides also demonstrated potent PARP-1 inhibition. The lead compound in this series showed an IC50 of 20 nM.[5] Coupling of the pendant carboxyl group with various amines to access the adenine binding pocket of the PARP-1 active site yielded derivatives with IC50 values ranging from 17 nM to 640 nM.[5]

Quantitative Comparison of PARP-1 Inhibitors
Compound/DerivativeModificationPARP-1 IC50 (μM)Reference
rac-13a 2-methyl10.44[4]
(R)-(-)-13a (R)-2-methyl6.34[4]
(S)-(+)-13a (S)-2-methyl8.44[4]
58 2-(3',4'-dihydroxybenzylidene)0.531[4]
73 2-(heterocycle-substituted benzylidene)0.079[4]
2 2-(5-carboxy-2-thienylidene)-3-oxo0.020[5]
Experimental Protocol: PARP-1 Inhibition Assay

This protocol describes a typical in vitro assay to determine the PARP-1 inhibitory activity of test compounds.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • Coat a 96-well streptavidin plate with histone H1.

  • Wash the plate to remove unbound histone H1.

  • Add the PARP-1 enzyme to each well.

  • Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known PARP-1 inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the plate to stop the reaction and remove unbound reagents.

  • Add the anti-poly(ADP-ribose) antibody and incubate.

  • Wash the plate and add the HRP-conjugated secondary antibody.

  • Incubate and wash the plate again.

  • Add TMB substrate and incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., 1 M H2SO4).

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Causality Behind Experimental Choices:

  • Histone H1: Serves as the protein substrate for PARP-1.

  • Biotinylated NAD+: Allows for the detection of the poly(ADP-ribose) chain formation through streptavidin-biotin interaction.

  • Streptavidin-coated plates: Used to immobilize the biotinylated product.

  • Anti-poly(ADP-ribose) antibody: Specifically detects the product of the PARP-1 reaction.

Logical Relationship: PARP-1 Inhibitor SAR

SAR_PARP1 cluster_scaffold 2,3-Dihydrobenzofuran-7-carboxamide cluster_pos5 Position 5 cluster_pos2 Position 2 Scaffold Core Scaffold Pos5_inactive Substitutions (Br, NO2, NH2) Result: Inactive Scaffold->Pos5_inactive Unfavorable Pos2_methyl Methyl Group (rac-13a, IC50: 10.44 µM) Scaffold->Pos2_methyl Favorable Pos2_benzylidene Substituted Benzylidene (58, IC50: 0.531 µM) Pos2_methyl->Pos2_benzylidene Improved Potency Pos2_heterocycle Heterocycle-Substituted Benzylidene (73, IC50: 0.079 µM) Pos2_benzylidene->Pos2_heterocycle Significant Potency Boost

Caption: SAR of 2,3-dihydrobenzofuran-7-carboxamide as PARP-1 inhibitors.

Comparative Analysis II: Serotonin-3 (5-HT3) Receptor Antagonists

The 5-HT3 receptor is a ligand-gated ion channel involved in nausea and vomiting, particularly chemotherapy-induced nausea and vomiting. Antagonists of this receptor are effective antiemetic agents. Derivatives of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide have been synthesized and evaluated for their 5-HT3 receptor antagonistic activities.

Structure-Activity Relationship (SAR) of 5-HT3 Receptor Antagonists

For this class of compounds, modifications at the 2-position of the dihydrobenzofuran ring and the nature of the azabicyclo moiety have been shown to be critical for activity.

The introduction of methyl groups at the 2-position of the dihydrobenzofuran ring significantly increased the pharmacological activity.[6] The rank order of potency was found to be dimethyl > monomethyl > dihydro.[6] This suggests that the steric bulk at this position is well-tolerated and may even be beneficial for receptor binding.

Furthermore, the stereochemistry at the 2-position was found to be important. The (2S)-methyl derivative was more potent than the (2R)-methyl derivative, indicating that the (2S)-methyl group contributes to the enhancement of pharmacological activity.[6]

Regarding the azabicyclo moiety, compounds bearing an (S)-1-azabicyclo[2.2.2]octan-3-yl group were more potent than their counterparts with other azabicyclo systems.[6] This highlights the importance of the specific geometry and basicity of this part of the molecule for interaction with the 5-HT3 receptor.

Quantitative Comparison of 5-HT3 Receptor Antagonists
Compound2-Position SubstitutionAzabicyclo Moiety5-HT3 Receptor Affinity (Ki, nM)von Bezold-Jarisch Reflex (ED50, µg/kg i.v.)Reference
- Dihydro(S)-1-azabicyclo[2.2.2]octan-3-yl--[6]
- (2R)-methyl(S)-1-azabicyclo[2.2.2]octan-3-yl--[6]
- (2S)-methyl(S)-1-azabicyclo[2.2.2]octan-3-yl--[6]
24 2,2-dimethyl(S)-1-azabicyclo[2.2.2]octan-3-yl0.0550.18[6]

Note: Specific Ki and ED50 values for the dihydro and monomethyl derivatives were not provided in the abstract, but the rank order of potency was clearly stated.

Experimental Protocol: 5-HT3 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the 5-HT3 receptor.

Materials:

  • Membrane preparation from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells)

  • Radioligand (e.g., [3H]GR65630, a potent 5-HT3 antagonist)

  • Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • In a 96-well plate, add the membrane preparation, radioligand, and test compounds at various concentrations.

  • For total binding wells, add only the membrane and radioligand.

  • For non-specific binding wells, add the membrane, radioligand, and the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials and add scintillation cocktail.

  • Count the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding by the test compounds and calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Radioligand: A high-affinity, selective radiolabeled ligand is used to quantify the number of receptors occupied by the test compound.

  • Non-specific binding control: A high concentration of an unlabeled ligand is used to saturate the receptors and determine the amount of radioligand that binds to non-receptor components.

  • Glass fiber filters: These filters have a low affinity for the radioligand but effectively trap the cell membranes containing the receptors.

Experimental Workflow: 5-HT3 Receptor Binding Assay

Workflow_5HT3 Start Start Prepare_Reagents Prepare Reagents: Membranes, Radioligand, Test Compounds Start->Prepare_Reagents Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation_Count Add Scintillation Cocktail & Count Radioactivity Wash->Scintillation_Count Calculate_Ki Calculate Ki Value Scintillation_Count->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for a 5-HT3 receptor binding assay.

Broader Biological Activities and Future Directions

Beyond PARP-1 and 5-HT3 receptors, benzofuran and dihydrobenzofuran derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][8] They have also been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[9] The diverse biological activities of this scaffold underscore its potential in drug discovery.

Future research in this area should focus on:

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is crucial for their development as drug candidates.

  • In Vivo Efficacy: Promising in vitro candidates should be evaluated in relevant animal models to assess their in vivo efficacy and safety.

  • Selectivity Profiling: For kinase inhibitors, it is essential to determine their selectivity against a panel of kinases to understand their potential off-target effects.

  • Exploration of New Chemical Space: The synthesis of novel derivatives with diverse substituents and stereochemistries will continue to be a key strategy for identifying new lead compounds with improved properties.

Conclusion

The this compound scaffold is a versatile platform for the development of potent and selective inhibitors of various biological targets. This guide has provided a comparative analysis of its derivatives as PARP-1 inhibitors and 5-HT3 receptor antagonists, highlighting the key structure-activity relationships and providing detailed experimental protocols. The rich chemistry and diverse biological activities of this class of compounds make them a promising area for future drug discovery efforts.

References

A Senior Application Scientist's Guide to Validating In Vitro Assay Results for Novel Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the emergence of a novel chemical scaffold like a benzofuran derivative is a moment of significant potential. These heterocyclic compounds are recognized for a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, the journey from a promising "hit" in a primary screen to a validated lead compound is paved with rigorous scientific validation. An initial positive result is merely the start; it necessitates a cascade of well-designed, orthogonal assays to confirm that the observed biological effect is real, specific, and a direct consequence of the compound interacting with its intended target.[5]

This guide provides an in-depth, experience-driven framework for validating the in vitro activity of novel benzofuran compounds. We will move beyond simply listing protocols to explaining the causality behind experimental choices, ensuring that each step builds a self-validating system of evidence. Our approach is grounded in the principle of using orthogonal assays—independent methods that measure the same endpoint through different physical principles—to eliminate false positives and build a robust data package.[5][6][7] This is a critical strategy endorsed by regulatory bodies to strengthen analytical data.[6]

Section 1: Foundational Assessment: Distinguishing True Activity from Cytotoxicity

The first critical question for any novel compound is whether its effect in a disease model (e.g., cancer cell death) stems from a specific mechanism or general cellular toxicity. A compound that simply poisons all cells is rarely a viable therapeutic. Therefore, the initial step is to establish a baseline of the compound's effect on cell health.

Expertise & Experience: Choosing the Right Viability Assay

A common starting point is the use of tetrazolium-based colorimetric assays like MTT, XTT, and MTS.[8] These assays measure the metabolic activity of a cell population, which in viable cells, reduces the tetrazolium salt to a colored formazan product.[8][9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The classic choice, but its formazan product is insoluble, requiring an extra solubilization step with an organic solvent like DMSO.[8] This adds time and a potential source of error.

  • XTT and MTS: These are second-generation dyes that produce a water-soluble formazan, streamlining the protocol by removing the solubilization step.[8][9] They often offer higher sensitivity and a broader dynamic range compared to MTT.[8][10]

Causality: We select an MTS assay for our primary screen due to its operational simplicity and reduced potential for artifacts associated with dissolving formazan crystals. However, we remain aware that all metabolic assays can be confounded by compounds that interfere with cellular redox processes.[8] Therefore, relying on this method alone is insufficient.

Data Presentation: Comparative Cytotoxicity Analysis

Here we present hypothetical data for a novel benzofuran, "BZ-42," compared against a known cytotoxic agent, Doxorubicin, in a cancer cell line (e.g., MCF-7).

CompoundAssay TypeIC50 (µM)
BZ-42 MTS (Metabolic Activity)7.5
LDH (Membrane Integrity)> 50
Doxorubicin MTS (Metabolic Activity)0.8
LDH (Membrane Integrity)1.2

This table illustrates how BZ-42 shows potent inhibition of metabolic activity (MTS assay) at a concentration that does not cause widespread membrane damage (LDH assay), suggesting a more specific mechanism than general toxicity. Doxorubicin, in contrast, shows potent effects in both assays, consistent with its known cytotoxic mechanism.

Experimental Protocol: MTS Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the benzofuran compound and a vehicle control (e.g., 0.1% DMSO). Add to the wells and incubate for the desired exposure time (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well containing 100 µL of culture medium.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Workflow Visualization

G cluster_start Initial Screening cluster_viability Viability Assessment cluster_decision Decision Point cluster_outcome Interpretation Start Novel Benzofuran Compound (BZ-42) MTS MTS Assay (Metabolic Activity) Start->MTS LDH LDH Assay (Membrane Integrity) Start->LDH Decision Compare IC50 Values MTS vs. LDH MTS->Decision LDH->Decision Proceed Proceed to MoA Studies (Low General Toxicity) Decision->Proceed MTS IC50 << LDH IC50 ReEvaluate Re-evaluate Compound (High General Toxicity) Decision->ReEvaluate MTS IC50 ≈ LDH IC50

Section 2: Mechanism of Action: Uncovering the Pathway to Cell Death

Having established that BZ-42 likely acts through a specific mechanism rather than overt toxicity, the next logical step is to determine how it inhibits cell proliferation or induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer compounds.[11]

Expertise & Experience: Selecting Orthogonal Apoptosis Assays

We will employ two distinct but complementary methods to investigate apoptosis.

  • Annexin V / Propidium Iodide (PI) Staining: This is a gold-standard flow cytometry assay. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11][12][13] Annexin V is a protein that binds with high affinity to this exposed PS.[11][12] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[11] This dual staining allows us to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14]

  • Caspase Activity Assay: Apoptosis is executed by a family of proteases called caspases.[15] Specifically, caspase-3 and caspase-7 are key executioner caspases.[16] Luminescent assays like Caspase-Glo® 3/7 use a substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[16][17] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to caspase activity.[16]

Causality: By combining these assays, we build a stronger case. The Annexin V assay identifies an early membrane event in apoptosis, while the caspase assay confirms the activation of the core enzymatic machinery responsible for executing the process. Concordant results from both assays provide high confidence that the compound is a true apoptosis inducer.

Data Presentation: Quantifying Apoptotic Response
BZ-42 Conc. (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Caspase-3/7 Activity (Relative Luminescence Units)
0 (Vehicle)4.1 ± 0.51,200 ± 150
525.6 ± 2.18,500 ± 600
1058.3 ± 4.525,000 ± 1,800
2065.2 ± 5.028,100 ± 2,100

This table demonstrates a clear dose-dependent increase in both the percentage of early apoptotic cells and the activity of executioner caspases, strongly supporting an apoptotic mechanism of action for BZ-42.

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Treatment: Culture cells in a 6-well plate and treat with various concentrations of BZ-42 for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[18]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. An unstained control, a PI-only control, and an Annexin V-only control should be run for proper compensation and gating.[14]

Pathway Visualization

G cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptosis Cascade cluster_assays Validation Assays BZ42 BZ-42 PS Phosphatidylserine (PS) Translocation to Outer Membrane BZ42->PS Caspase Caspase-3/7 Activation BZ42->Caspase AnnexinV Annexin V Staining Assay (Detects Exposed PS) PS->AnnexinV Death Programmed Cell Death Caspase->Death CaspaseAssay Caspase-Glo 3/7 Assay (Measures Caspase Activity) Caspase->CaspaseAssay

Section 3: Target Engagement: Confirming the Molecular Interaction

The ultimate validation for a targeted drug is to prove that it physically interacts with its intended molecular target within the complex environment of a living cell. This step, known as target engagement, links the compound's chemical structure to its biological effect.[5][19]

Expertise & Experience: Methods to Verify Target Binding
  • Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or even tissues.[19][20][21] The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[19][20] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble (non-denatured) target protein is quantified, typically by Western Blot. A shift to a higher melting temperature in the presence of the compound indicates direct binding.[20]

  • Western Blot for Downstream Signaling: If the target is an enzyme, such as a kinase, its inhibition should lead to a measurable change in the phosphorylation state of its downstream substrates.[22][23] A Western Blot analysis can be used to quantify the levels of both the phosphorylated (active) and total forms of a key downstream protein.[22] A dose-dependent decrease in the phospho-protein signal upon compound treatment provides strong evidence of target inhibition.

Causality: CETSA provides direct evidence of a physical interaction between the compound and the target protein.[21] The downstream Western Blot provides functional evidence that this interaction leads to the intended biological consequence (inhibition of signaling). Using both provides a comprehensive picture, confirming not just binding, but functional target modulation.

Data Presentation: Downstream Pathway Inhibition

Let's assume BZ-42 is designed to inhibit "Kinase X," which phosphorylates "Protein Y."

BZ-42 Conc. (µM)p-Protein Y (Relative Density)Total Protein Y (Relative Density)Ratio (p-Protein Y / Total Protein Y)
0 (Vehicle)1.001.001.00
10.650.980.66
50.211.010.21
100.050.990.05

This table shows that BZ-42 causes a dose-dependent decrease in the phosphorylation of Protein Y, while the total amount of Protein Y remains unchanged. This is a classic sign of specific kinase inhibition.

Experimental Protocol: Western Blot for Downstream Signaling
  • Cell Lysis: Treat cells with BZ-42 for an appropriate time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[25]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated target and the total target protein.[25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.[24] Quantify band densities using image analysis software.

Workflow Visualization

G BZ42 BZ-42 Target Target Protein (e.g., Kinase X) BZ42->Target Binds BZ42->Target Inhibits Downstream Downstream Substrate (Protein Y) Target->Downstream Phosphorylates CETSA CETSA (Confirms Binding) Target->CETSA Phospho Phosphorylated Substrate (p-Protein Y) Downstream->Phospho Effect Cellular Effect (Apoptosis) Phospho->Effect WB Western Blot (Confirms Functional Inhibition) Phospho->WB

Conclusion

References

A Comparative Efficacy Analysis of the 2,3-Dihydrobenzofuran Scaffold Against Established Anti-Inflammatory and Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets. This inherent versatility has made its derivatives the subject of extensive research, revealing a broad spectrum of pharmacological activities, including potent anti-inflammatory and anticancer properties.[1][2] This guide provides a comparative analysis of the therapeutic potential of the 2,3-dihydrobenzofuran scaffold, placing it in the context of well-established drugs. While specific efficacy data for 2-Methyl-2,3-dihydrobenzofuran-7-amine is not yet extensively documented in publicly available literature, this document will draw upon data from closely related and representative derivatives to benchmark the potential of this chemical class against current therapeutic standards. The ensuing discussion will focus on two key areas of demonstrated activity for this scaffold: anti-inflammatory and anticancer effects.

Part 1: Comparative Anti-Inflammatory Efficacy

The anti-inflammatory potential of 2,3-dihydrobenzofuran derivatives has been a significant area of investigation. These compounds have been shown to modulate key inflammatory pathways, positioning them as promising alternatives to existing anti-inflammatory drugs.[3][4]

Mechanism of Action: A Comparative Overview

A cornerstone of anti-inflammatory therapy is the modulation of the arachidonic acid cascade, which produces pro-inflammatory prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids achieve their effects through distinct mechanisms within this pathway.

  • 2,3-Dihydrobenzofuran Derivatives: Various derivatives from this class have demonstrated potent anti-inflammatory effects, primarily through the inhibition of prostaglandin synthesis.[3] Some analogues have been identified as powerful inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[5]

  • Celecoxib: A selective COX-2 inhibitor, Celecoxib minimizes the gastrointestinal side effects associated with non-selective NSAIDs by specifically targeting the COX-2 isoform, which is upregulated during inflammation.

  • Indomethacin: As a non-selective COX inhibitor, Indomethacin blocks both COX-1 and COX-2 enzymes. This broad-spectrum inhibition, while effective, carries a higher risk of gastrointestinal complications due to the inhibition of the protective COX-1 isoform in the gastric mucosa.

  • Dexamethasone: This potent synthetic glucocorticoid operates further upstream by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates pro-inflammatory cytokines and enzymes, including phospholipase A2, which is responsible for the release of arachidonic acid.

Signaling Pathway Comparison

Anti-inflammatory Mechanisms Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Dexamethasone Dexamethasone Phospholipase_A2 Phospholipase A2 Dexamethasone->Phospholipase_A2 Inhibits Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Dihydrobenzofurans 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofurans->COX2 Inhibits Phospholipase_A2->Arachidonic_Acid

Caption: Comparative mechanisms of action of anti-inflammatory agents.

Quantitative Efficacy: In Vitro Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative 2,3-dihydrobenzofuran derivatives and established anti-inflammatory drugs. It is important to note that the specific activities can vary significantly based on the substitutions on the dihydrobenzofuran core.

Compound/DrugTarget/AssayIC50 ValueSource(s)
Representative Dihydrobenzofurans
Fluorinated Dihydrobenzofuran Deriv.IL-6 release1.2 - 9.04 µM[5]
Fluorinated Dihydrobenzofuran Deriv.Nitric Oxide production2.4 - 5.2 µM[5]
Aza-benzofuran DerivativesNitric Oxide release16.5 - 17.3 µM[4]
Known Anti-Inflammatory Drugs
CelecoxibCOX-2 Inhibition40 nM
IndomethacinCOX-1 Inhibition18 nM
IndomethacinCOX-2 Inhibition26 nM
DexamethasoneGM-CSF release inhibition2.2 x 10⁻⁹ M
DexamethasoneInhibition of IL-6 release0.5 x 10⁻⁸ M

Part 2: Comparative Anticancer Efficacy

The benzofuran and 2,3-dihydrobenzofuran scaffolds are present in numerous natural and synthetic compounds with significant anticancer activity.[1][6][7] Their derivatives have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[8]

Mechanism of Action: A Comparative Overview

The mechanisms through which 2,3-dihydrobenzofuran derivatives exert their anticancer effects are diverse and often depend on the specific substitutions on the core structure.

  • 2,3-Dihydrobenzofuran Derivatives: Different derivatives have shown potent antiproliferative activity against a range of cancer cell lines.[6] Some have been found to inhibit key signaling pathways involved in cancer progression, such as NF-κB, and to induce apoptosis.[1][8] The presence of certain functional groups, such as halogens, has been shown to enhance the cytotoxic effects of these compounds.[9]

  • Doxorubicin: A widely used chemotherapeutic agent, Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to the generation of free radicals, which ultimately triggers apoptotic cell death.

  • Gefitinib: A targeted therapy, Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. By blocking this pathway, it inhibits cell proliferation and promotes apoptosis in cancer cells that are dependent on EGFR signaling.

Quantitative Efficacy: In Vitro Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative benzofuran and 2,3-dihydrobenzofuran derivatives against various cancer cell lines, alongside established anticancer drugs.

Compound/DrugCancer Cell LineIC50 ValueSource(s)
Representative Benzofuran/Dihydrobenzofuran Derivatives
2-Acetyl-7-phenylaminobenzofuranMDA-MB-468 (Breast)0.16 µM[6]
2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamide deriv.HCT15 (Colon)2.37 µM[1]
2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamide deriv.MM231 (Breast)2.20 µM[1]
Halogenated Methyl Benzofuran Carboxylate (Compound 8)A549 (Lung) & HepG2 (Liver)Significant Activity[9]
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 Inhibition0.874 µM[6]
Known Anticancer Drugs
DoxorubicinGeneral (Varies by cell line)Low µM range
GefitinibEGFR Kinase Inhibition0.9 µM[6]

Part 3: Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below. These standardized methods are essential for evaluating the efficacy of novel compounds like this compound.

In Vitro Anti-Inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This assay is fundamental for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Experimental Workflow: In Vitro Anti-inflammatory Screening

Caption: Workflow for in vitro anti-inflammatory screening.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is a standard method for screening the cytotoxic potential of anticancer compounds.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in the appropriate growth medium and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

The 2,3-dihydrobenzofuran scaffold represents a highly promising platform for the development of novel anti-inflammatory and anticancer therapeutics. The data from representative derivatives indicate that this chemical class can exhibit potency comparable to, and in some cases exceeding, that of established drugs. The mechanisms of action are multifaceted and offer potential for targeted therapies.

While this guide provides a robust comparative framework, the absence of specific efficacy data for this compound underscores a clear direction for future research. The detailed experimental protocols provided herein offer a direct path to elucidating the specific anti-inflammatory and anticancer properties of this and other novel dihydrobenzofuran derivatives. Such studies are crucial for fully realizing the therapeutic potential of this privileged scaffold and for the development of next-generation treatments for inflammatory diseases and cancer.

References

A Comparative Benchmarking Guide to the Synthetic Yield of 2-Methyl-2,3-dihydrobenzofuran-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a privileged structural motif, appearing in a multitude of biologically active compounds. The introduction of an amine functionality at the 7-position, as seen in 2-Methyl-2,3-dihydrobenzofuran-7-amine, provides a critical handle for further molecular elaboration, making it a valuable building block in drug discovery programs. The efficiency of its synthesis is therefore of paramount importance.

This guide provides a comparative analysis of the synthetic routes to this compound, with a focus on yield, practicality, and the underlying chemical principles. We will dissect the established multi-step synthesis and explore a potential alternative, offering detailed experimental protocols and a discussion of their relative merits.

Established Synthetic Approach: A Two-Step Pathway from 2-Allyl-6-nitrophenol

The most direct and commonly referenced synthesis of this compound proceeds via a two-step sequence: the intramolecular cyclization of 2-allyl-6-nitrophenol to form 2-methyl-7-nitro-2,3-dihydrobenzofuran, followed by the reduction of the nitro group to the desired primary amine.

Step 1: Intramolecular Cyclization of 2-Allyl-6-nitrophenol

The initial step involves an acid-catalyzed intramolecular cyclization of 2-allyl-6-nitrophenol. This reaction is a key transformation that constructs the dihydrobenzofuran ring system. The synthesis of the precursor, 2-methyl-7-nitro-2,3-dihydro-1-benzofuran, has been reported, and its structure confirmed by X-ray crystallography[1][2].

Mechanism: The reaction proceeds via protonation of the phenolic oxygen, followed by an intramolecular electrophilic attack of the allylic double bond onto the aromatic ring. The resulting carbocation is then quenched to afford the cyclized product. The regioselectivity of this cyclization is crucial for the formation of the desired isomer.

Experimental Protocol: Synthesis of 2-Methyl-7-nitro-2,3-dihydrobenzofuran

A detailed protocol for this specific transformation is described in the literature by Majumdar et al. (2008). While the full text of this specific article is not widely available, the general procedure for such cyclizations involves heating the substituted phenol in the presence of a strong acid.

Representative Protocol:

  • To a solution of 2-allyl-6-nitrophenol (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene, is added a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid).

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-methyl-7-nitro-2,3-dihydrobenzofuran.

Step 2: Reduction of 2-Methyl-7-nitro-2,3-dihydrobenzofuran

The final step to obtain the target amine is the reduction of the nitro group. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles.

Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum on a carbon support. Hydrogen gas is adsorbed onto the catalyst surface, and the nitro group is sequentially reduced to the corresponding amine.

Experimental Protocol: Synthesis of this compound

  • In a pressure vessel, 2-methyl-7-nitro-2,3-dihydrobenzofuran (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution.

  • The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas (typically 3-4 atm).

  • The reaction mixture is stirred vigorously at room temperature for several hours, and the progress of the reaction is monitored by TLC or gas chromatography (GC).

  • Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Expected Yield: The catalytic hydrogenation of aromatic nitro compounds is generally a high-yielding reaction. Yields for this type of transformation are typically in the range of 90-99%.

Alternative Synthetic Approach: Multi-step Synthesis from o-Vanillin

An alternative approach to the target molecule can be envisioned starting from the readily available and relatively inexpensive starting material, o-vanillin. This route involves the construction of the dihydrobenzofuran ring and introduction of the amine functionality through a different sequence of reactions.

Workflow for the Alternative Synthesis

o_vanillin o-Vanillin allyl_ether 2-Allyloxy-3-methoxybenzaldehyde o_vanillin->allyl_ether Allylation claisen_rearrangement Claisen Rearrangement Product allyl_ether->claisen_rearrangement Claisen Rearrangement cyclization 2-Methyl-2,3-dihydrobenzofuran-4-carbaldehyde claisen_rearrangement->cyclization Intramolecular Cyclization oximation Oxime Intermediate cyclization->oximation Oximation reduction This compound oximation->reduction Reduction

Caption: Proposed alternative synthetic route to this compound starting from o-vanillin.

Discussion of the Alternative Route

This proposed route begins with the allylation of the phenolic hydroxyl group of o-vanillin, followed by a Claisen rearrangement to introduce the allyl group at the ortho position. Subsequent intramolecular cyclization would form the dihydrobenzofuran ring. The aldehyde functionality would then be converted to an oxime, which can be reduced to the desired primary amine. While this route involves more steps, it utilizes inexpensive starting materials and avoids the use of nitrating agents. However, the overall yield would be dependent on the efficiency of each individual step.

Comparative Analysis of Synthetic Routes

ParameterEstablished Route (from 2-Allyl-6-nitrophenol)Alternative Route (from o-Vanillin)
Starting Material 2-Allyl-6-nitrophenolo-Vanillin
Number of Steps 25
Overall Yield Moderate to High (estimated 54-79%)Lower (multi-step synthesis)
Key Reactions Intramolecular Cyclization, Catalytic HydrogenationAllylation, Claisen Rearrangement, Cyclization, Oximation, Reduction
Reagents & Conditions Strong acids, H₂/Pd/CAllyl bromide, heat, hydroxylamine, reducing agent
Safety Considerations Use of strong acids and flammable hydrogen gas under pressure.Handling of allyl bromide (lachrymator).
Scalability Generally scalable, though hydrogenation requires specialized equipment.Potentially more complex to scale up due to the number of steps.

Conclusion

The established two-step synthesis of this compound from 2-allyl-6-nitrophenol represents a robust and efficient method for accessing this valuable building block. The high-yielding final reduction step contributes significantly to the overall efficiency of this route. While the alternative synthesis starting from o-vanillin offers the advantage of using a readily available and inexpensive starting material, the increased number of steps is likely to result in a lower overall yield and greater operational complexity.

For researchers and drug development professionals requiring reliable access to this compound, the established two-step synthesis via intramolecular cyclization and subsequent catalytic hydrogenation remains the recommended approach due to its efficiency and high overall yield. Further process optimization of the cyclization step could potentially enhance the overall yield of this route even further.

References

Inter-laboratory comparison of 2-Methyl-2,3-dihydrobenzofuran-7-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Guide to the Characterization of 2-Methyl-2,3-dihydrobenzofuran-7-amine: Establishing Analytical Consensus

Introduction

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate characterization of novel chemical entities is paramount. This compound, a key intermediate in the synthesis of various pharmacologically active agents, presents a unique analytical challenge. Its structural complexity, combining a dihydrobenzofuran core with an aromatic amine, necessitates robust and reproducible analytical methods to ensure identity, purity, and quality across different manufacturing sites and research laboratories. Inconsistent analytical results can lead to significant delays in development, regulatory hurdles, and potential safety concerns.

This guide outlines a comprehensive framework for an inter-laboratory comparison study designed to establish a consensus on the analytical characterization of this compound. The objective is to harmonize analytical procedures and define acceptable variability, thereby ensuring that data generated by different laboratories are comparable and reliable.[1] An inter-laboratory study is a planned series of analyses of a common test material performed by multiple laboratories to evaluate relative performance and the appropriateness of the methods used.[1] This document is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of molecules incorporating this critical structural motif.

Study Design and Rationale

The foundation of a successful inter-laboratory study is a meticulously planned design that addresses potential sources of variability.[2] This study is structured to assess the performance of key analytical methods across a representative group of laboratories, simulating a real-world scenario of technology transfer or multi-site manufacturing.

Core Objectives:
  • Assess Method Reproducibility: To determine the inter-laboratory variability of common analytical techniques for the characterization of this compound.

  • Establish Consensus Values: To generate a statistically robust dataset for critical quality attributes such as purity, impurity profile, and key spectroscopic markers.

  • Identify Critical Method Parameters: To pinpoint specific steps or parameters within the analytical workflows that are most susceptible to variation and require stringent control.

  • Provide a Validated Protocol: To produce a harmonized and validated set of analytical procedures suitable for routine quality control.

The overall workflow for this inter-laboratory comparison is depicted below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Compilation & Statistical Analysis cluster_3 Phase 4: Reporting & Harmonization A Synthesize & Characterize High-Purity Reference Material B Prepare Homogeneous Test Samples A->B C Distribute Samples & Protocols to Participating Labs B->C D Lab 1 (HPLC, GC-MS, NMR, FT-IR) C->D Identical Sample & Method E Lab 2 (HPLC, GC-MS, NMR, FT-IR) C->E Identical Sample & Method F Lab 'n' (HPLC, GC-MS, NMR, FT-IR) C->F Identical Sample & Method G Centralized Data Collection D->G Raw & Processed Data E->G Raw & Processed Data F->G Raw & Processed Data H Statistical Evaluation (Mean, SD, RSD, Z-Scores) G->H I Outlier Analysis (e.g., Cochran's Test) H->I J Draft Comparison Report I->J K Establish Consensus Acceptance Criteria J->K L Issue Harmonized Protocol K->L

Caption: Workflow for the Inter-laboratory Comparison Study.

Analytical Methodologies and Protocols

Participating laboratories are required to perform analyses using the following four principal techniques. The choice of these methods provides orthogonal information, ensuring a comprehensive characterization of the analyte. The validation of these analytical procedures is crucial to guarantee that they are suitable for their intended purpose, ensuring accurate and dependable results.[2][3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for purity analysis and impurity quantification in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4] A reversed-phase method is chosen based on the moderate polarity of this compound. The gradient elution is designed to resolve the main component from potential process-related impurities and degradation products.

Experimental Protocol:

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Ensure mobile phases are freshly prepared, filtered, and degassed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 285 nm (based on preliminary UV scans).

    • Gradient Program:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). The final concentration is ~0.1 mg/mL.

  • Analysis:

    • Perform a blank injection (Diluent) to ensure no system peaks interfere.

    • Inject the sample solution in triplicate.

    • Calculate the purity as % area of the main peak relative to the total peak area. Report the retention time and % area for the main peak and any impurities above 0.05%.

Identification and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS provides complementary information to HPLC. It is highly effective for identifying volatile and semi-volatile impurities and offers structural information through mass spectral fragmentation patterns. This is crucial for confirming the identity of the main component and tentatively identifying unknown impurities.[5]

Experimental Protocol:

  • System Preparation:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Chromatographic and Spectrometric Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MSD Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

  • Sample Preparation:

    • Accurately weigh approximately 2 mg of the test sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with Methanol. The final concentration is ~0.2 mg/mL.

  • Analysis:

    • Inject the prepared sample.

    • Confirm the identity of the main peak by comparing its mass spectrum with a reference spectrum. The molecular ion (m/z = 149) and key fragments should be identified.

    • Report the retention time and integrated peak area for all components.

G cluster_0 Orthogonal Analysis Strategy cluster_1 Chromatographic Separation cluster_2 Spectroscopic Confirmation Sample Test Sample (this compound) HPLC HPLC-DAD Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR Purity Purity HPLC->Purity Purity (%) Identity Identity GCMS->Identity Identity (Mass Spectrum) Structure Structure NMR->Structure Structural Elucidation FunctionalGroups FunctionalGroups FTIR->FunctionalGroups Functional Groups

Caption: Orthogonal approach for comprehensive characterization.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required to confirm the connectivity of the atoms in the molecule, verifying the correct isomeric form has been synthesized.

Experimental Protocol:

  • System Preparation:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the sample into an NMR tube.

    • Dissolve in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire with a standard pulse program. Report chemical shifts (δ) in ppm relative to TMS, multiplicity (s, d, t, q, m), coupling constants (J) in Hz, and integration.

    • ¹³C NMR: Acquire with a proton-decoupled pulse program. Report chemical shifts (δ) in ppm.

  • Expected Signals:

    • ¹H NMR: Expect signals for the aromatic protons, the -NH₂ protons (which may be broad), the methine proton at the C2 position, the diastereotopic methylene protons at the C3 position, and the methyl protons.

    • ¹³C NMR: Expect distinct signals for all 9 carbon atoms in the molecule.

Functional Group Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. For this molecule, it is essential to verify the N-H stretches of the primary amine and the C-O-C stretch of the dihydrofuran ether linkage.

Experimental Protocol:

  • System Preparation:

    • Instrument: PerkinElmer Spectrum Two FT-IR or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan prior to sample analysis.

  • Analysis:

    • Identify and report the wavenumbers (cm⁻¹) for characteristic absorption bands.

    • Expected Bands:

      • ~3450-3300 cm⁻¹: N-H stretching (symmetric and asymmetric) for the primary amine.

      • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

      • ~2980-2850 cm⁻¹: Aliphatic C-H stretching.

      • ~1620-1580 cm⁻¹: N-H bending and C=C aromatic ring stretching.

      • ~1250-1200 cm⁻¹: Aryl-O stretching (asymmetric C-O-C).

Comparative Data Analysis (Illustrative)

Upon completion of the analyses, each laboratory submits its data to a central coordinator. The data is then compiled and statistically analyzed to assess inter-laboratory precision. The results below are illustrative of a typical outcome for such a study.

ParameterLab 1Lab 2Lab 3Lab 4Lab 5Mean Std. Dev. RSD (%)
HPLC Purity (% Area) 99.8299.7599.8599.6899.8199.78 0.070.07
HPLC Retention Time (min) 12.4512.5112.4212.5512.4812.48 0.050.40
GC-MS Mol. Ion (m/z) 149.1149.1149.1149.1149.1149.1 0.000.00
¹H NMR (δ, C2-H, ppm) 4.954.964.954.944.954.95 0.0070.14
FT-IR (N-H asym. stretch, cm⁻¹) 342134233420342234213421.4 1.140.03

This table contains hypothetical data for illustrative purposes only.

Interpretation of Results: The low Relative Standard Deviation (RSD) for purity, key spectroscopic shifts, and the molecular ion confirms the robustness and reproducibility of the analytical methods. The slightly higher RSD for HPLC retention time is common and highlights the importance of system suitability tests to account for minor variations in instrumentation and column chemistry.[4] Statistical measures like the Z-score can be used to formally assess the proficiency of each laboratory against the consensus mean.[6]

Conclusion and Recommendations

This guide provides a framework for a collaborative inter-laboratory study on the characterization of this compound. By employing a multi-technique, orthogonal approach, laboratories can build a comprehensive analytical profile of the molecule. The successful execution of such a study will lead to a harmonized set of validated methods, ensuring consistent quality assessment across all stages of research, development, and manufacturing. It is recommended that a central organizing body, following established guidelines for inter-laboratory tests, be responsible for sample distribution and data analysis to ensure the integrity of the study.[2] This collaborative effort is a critical investment in building confidence in analytical data and ensuring product quality and patient safety.[7]

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2,3-dihydrobenzofuran-7-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Methyl-2,3-dihydrobenzofuran-7-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety standards and regulatory requirements, providing a self-validating system for your laboratory's chemical hygiene plan.

While a specific Safety Data Sheet (SDS) for this compound was not located, this guide is built upon the safety data for the closely related compound, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine, and general principles for the disposal of aromatic amines and benzofuran derivatives.[1][2][3][4][5] It is imperative to consult your institution's specific Chemical Hygiene Plan (CHP) and to conduct a thorough risk assessment before handling this compound.[6][7][8]

Hazard Assessment and Immediate Safety Precautions

This compound, as an aromatic amine, should be handled as a hazardous substance.[9][10] Based on data for similar compounds, it is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Immediate Actions Upon Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][11]

Personal Protective Equipment (PPE):

A comprehensive understanding and consistent use of appropriate PPE is your first line of defense.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption. Aromatic amines can be absorbed through the skin.[10]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.[1][9]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of vapors or dust.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following decision-making process, illustrated in the flowchart below, will guide you through the appropriate disposal pathway.

Caption: Disposal Decision Flowchart for this compound.

Decontamination of Empty Containers
  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[12]

  • Deface Label: Completely remove or deface the original label on the container.[12]

  • Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. Consult your institutional guidelines for confirmation.

Collection and Segregation of Chemical Waste

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[13][14][15]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical and in good condition.[16]

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name.[12][17]

  • Segregation: Do not mix this waste with incompatible materials. Based on general chemical compatibility charts, aromatic amines should not be mixed with strong oxidizing agents or strong acids.[1][14]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[16]

Storage and Final Disposal

All hazardous waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[13][16][18][19]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[12][18]

  • Secondary Containment: The SAA must have secondary containment to capture any potential leaks or spills.[12]

  • Licensed Disposal Service: Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[9][13] This ensures the waste is transported, treated, and disposed of in an environmentally sound manner.[18]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbent material and the spilled substance into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution. All materials used for cleanup must be disposed of as hazardous waste.

Regulatory Framework and Compliance

The handling and disposal of hazardous chemicals in a laboratory setting are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8][17][20] This standard mandates the development and implementation of a written Chemical Hygiene Plan (CHP). Your institution's CHP is the primary document outlining the specific procedures for safe chemical handling and disposal.

Furthermore, the EPA provides comprehensive regulations for the management of hazardous waste from "cradle to grave."[16] It is the responsibility of the generator (the laboratory) to ensure that all hazardous waste is properly identified, labeled, stored, and disposed of in accordance with these regulations.[13][18][19]

By adhering to the procedures outlined in this guide and within your institution's CHP, you contribute to a culture of safety and environmental responsibility, which is the bedrock of innovative and ethical scientific research.

References

Navigating the Safe Handling of 2-Methyl-2,3-dihydrobenzofuran-7-amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Profile of 2-Methyl-2,3-dihydrobenzofuran-7-amine

While a specific hazard profile for this compound is not extensively documented, its chemical structure suggests potential hazards associated with its constituent functional groups: an aromatic amine and a dihydrobenzofuran moiety.

Aromatic Amines: This class of compounds can be toxic and may cause skin and eye irritation.[1] A significant concern with aromatic amines is the potential for systemic effects, including methemoglobinemia, which impairs the oxygen-carrying capacity of blood and can lead to symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).

Furan Derivatives: Furan and its derivatives are known to be flammable, harmful if swallowed or inhaled, and can cause skin irritation.[2][3] Some furan-based compounds are suspected of causing genetic defects and may be carcinogenic.[2][3] They may also cause damage to organs through prolonged or repeated exposure.[2]

Given these potential risks, all work with this compound must be conducted with appropriate engineering controls and a comprehensive PPE strategy.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Mandatory to protect against splashes and potential irritants.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Essential to prevent skin contact.[4] Glove suitability should be confirmed with the manufacturer's resistance guide.[5]
Body Protection Flame-resistant lab coat.Should be fully buttoned to provide maximum skin coverage.[5][6]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. A respirator with an organic vapor cartridge may be necessary for spills or in cases of inadequate ventilation.[4]To prevent inhalation of vapors.[4]
Footwear Closed-toe shoes.To protect feet from spills.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring safety. The following protocol outlines the key steps for handling this compound.

Pre-Operational Checklist:
  • Information Review: Before beginning any work, review this guide and any available safety information for analogous compounds.

  • Engineering Controls: Confirm that the chemical fume hood is certified and functioning correctly.

  • PPE Availability: Ensure all necessary PPE is readily available and in good condition.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[4]

Handling Protocol:
  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Chemical Handling: Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[6]

  • Spill Prevention: Use secondary containment for all containers and handle them carefully to prevent spills.[6]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[7][8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[9]

Post-Operational Procedure:
  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning agent. Dispose of cleaning materials as hazardous waste.[10]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves last and wash hands immediately.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9]

Visualizing the Workflow

The following diagram illustrates the key decision points and safety protocols for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_info Review Safety Guide prep_eng Verify Fume Hood prep_info->prep_eng prep_ppe Inspect PPE prep_eng->prep_ppe prep_emergency Locate Safety Equipment prep_ppe->prep_emergency handle_ppe Don PPE prep_emergency->handle_ppe handle_fume_hood Work in Fume Hood handle_ppe->handle_fume_hood handle_spill Use Secondary Containment handle_fume_hood->handle_spill handle_wash Wash Hands After handle_spill->handle_wash post_decon Decontaminate Work Area handle_wash->post_decon post_doff Doff PPE post_decon->post_doff post_store Store Chemical Securely post_doff->post_store post_dispose Dispose of Waste post_store->post_dispose end End post_dispose->end start Start start->prep_info

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical final step.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.[10]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with their contents.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.[1] Do not pour any waste down the drain.[11]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the advancement of scientific discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.